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Core Science & Biosynthesis

Foundational

discovery and cloning of growth factor receptor-bound protein 10

An In-Depth Technical Guide to the Discovery and Cloning of Growth Factor Receptor-Bound Protein 10 (GRB10) Introduction Growth Factor Receptor-Bound Protein 10 (GRB10) is a member of the GRB7/10/14 family of adapter pro...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Cloning of Growth Factor Receptor-Bound Protein 10 (GRB10)

Introduction

Growth Factor Receptor-Bound Protein 10 (GRB10) is a member of the GRB7/10/14 family of adapter proteins.[1][2] These proteins are crucial intracellular signaling molecules that lack intrinsic enzymatic activity but contain multiple domains that mediate protein-protein interactions.[1] GRB10 is particularly recognized for its role in modulating signals from various receptor tyrosine kinases (RTKs), most notably the insulin (B600854) receptor (IR) and the insulin-like growth factor I receptor (IGF-IR).[1][3] It has been implicated in a wide range of cellular processes, including cell growth, metabolism, proliferation, and apoptosis.[1][2][4] This guide provides a detailed technical overview of the pivotal experiments and methodologies that led to the discovery and cloning of GRB10, intended for researchers, scientists, and professionals in drug development.

The Discovery of GRB10: Identifying a New Signaling Adapter

The initial identification of GRB10 emerged from two primary experimental approaches aimed at discovering novel proteins that interact with activated receptor tyrosine kinases.

Identification via Yeast Two-Hybrid Screening

One of the first successful methods to identify GRB10 was the yeast two-hybrid (Y2H) system.[5] This powerful genetic technique is designed to detect protein-protein interactions in vivo.[6][7] Researchers used the cytoplasmic domain of the human insulin receptor as the "bait" to screen human cDNA libraries for interacting "prey" proteins.[5][8]

The principle of the Y2H screen relies on the reconstitution of a functional transcription factor (commonly GAL4) from two separate domains: a DNA-binding domain (DBD) and an activation domain (AD).[6] The bait protein is fused to the DBD, and a library of potential interacting proteins (prey) is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, activating the transcription of a reporter gene (e.g., LacZ or a gene for nutrient synthesis), which allows for the selection and identification of positive clones.[7] In the screen using the insulin receptor, GRB10 was identified as a protein that bound with high affinity to the autophosphorylated receptor.[8]

Identification via Expression Library Screening (CORT)

Independently, GRB10 was also discovered through a biochemical approach known as CORT (Cloning of Receptor Targets).[1] This method involves screening a cDNA expression library with a labeled, activated receptor probe to identify interacting proteins. In this case, the autophosphorylated C-terminus of the Epidermal Growth Factor Receptor (EGFR) was used as a probe to screen an NIH-3T3 mouse cDNA library.[1] This screen identified a clone encoding a protein with a Src homology 2 (SH2) domain, which was named Growth Factor Receptor-Bound Protein 10 (GRB10).[1]

The Cloning and Characterization of GRB10 cDNA

Following its initial discovery, full-length cDNA clones for both human and mouse GRB10 were isolated and characterized.

cDNA Library Screening and Isolation

To obtain the full-length sequence, cDNA libraries from sources like human liver and HeLa cells were screened.[8] The screening process typically involves using a fragment of the initially identified cDNA as a radioactive or fluorescently labeled probe to hybridize with and identify corresponding clones within the library. The isolated clones are then sequenced and assembled to deduce the full-length coding sequence of the protein.

Characterization of GRB10 Isoforms

Molecular cloning revealed that the GRB10 gene undergoes alternative splicing, giving rise to several different protein isoforms.[4][8][9] These isoforms share a common core structure but differ in their N-terminal regions and overall length.[8] For example, a human splice variant identified from the Y2H screen, termed GRB10/IR-SV1, was found to be similar to mouse GRB10 but contained an 80-amino acid deletion.[5][8] The existence of multiple isoforms suggests that the function of GRB10 may be regulated in a tissue-specific or context-dependent manner.

Quantitative Data Summary

The following tables summarize key quantitative data gathered during the initial characterization of GRB10.

Table 1: Human GRB10 Isoforms and Their Properties

Isoform Name Other Names Accession No. Size (amino acids) Approx. Molecular Weight (kDa)
hGrb10 beta Grb-IR U34355 548 62
hGrb10 gamma Grb10/IR-SV1 - 536 61
hGrb10 epsilon KIAA0207 D86962 588 66
hGrb10 zeta hGrb10 gamma - 594 67

Data sourced from Atlas of Genetics and Cytogenetics in Oncology and Haematology.[8][9]

Table 2: Relative Binding Affinities of GRB10 Domains to Receptor Tyrosine Kinases

GRB10 Domain Interacting Receptor Relative Interaction Strength Key Requirement
SH2 Domain Insulin Receptor (IR) Strong Receptor Kinase Activity
BPS Domain Insulin Receptor (IR) Strong Receptor Kinase Activity
SH2 Domain EGF Receptor (EGFR) Moderate Receptor Kinase Activity
BPS Domain IGF-I Receptor Moderate Receptor Kinase Activity

This table summarizes qualitative findings. The insulin receptor appears to interact most strongly with GRB10 via both its SH2 and BPS domains.[10]

Table 3: Tissue Distribution of GRB10 mRNA in Mice (via In-situ Hybridization at E14.5)

Tissue/Organ Expression Level
Muscle (face, trunk, cardiac, tongue) High
Brain (subependymal layers, meninges) High
Liver High
Lung (bronchioles) High
Cartilage (ribs, long bones) High
Kidney (developing tubules) Moderate
Adrenal Gland Detectable
Pancreas Detectable

Data derived from expression analysis in wild-type mouse embryos.[11]

Key Experimental Protocols

Detailed methodologies were essential for the discovery and characterization of GRB10.

Yeast Two-Hybrid Screening Protocol
  • Bait Plasmid Construction: The cDNA encoding the cytoplasmic domain of the human insulin receptor is cloned into a Y2H "bait" vector (e.g., pGBT9), creating a fusion protein with the GAL4 DNA-binding domain (DBD).

  • Prey Library Preparation: A human cDNA library (e.g., from liver or HeLa cells) is cloned into a "prey" vector (e.g., pGAD10), creating a library of fusion proteins with the GAL4 activation domain (AD).

  • Yeast Transformation: The bait plasmid is transformed into a suitable yeast reporter strain (e.g., Saccharomyces cerevisiae PJ69-4A). Subsequently, the prey cDNA library is transformed into the bait-containing yeast cells.

  • Selection of Interactors: Transformed yeast cells are plated on selective medium lacking specific nutrients (e.g., histidine, adenine). Only yeast cells where the bait and prey proteins interact can reconstitute the GAL4 transcription factor, activate the reporter genes (e.g., HIS3, ADE2), and grow.

  • Verification and Clone Rescue: Positive colonies are further tested for reporter gene activity (e.g., β-galactosidase assay). The prey plasmids from confirmed positive clones are isolated ("rescued") and the cDNA insert is sequenced to identify the interacting protein.[6][12][13]

CORT (Cloning of Receptor Targets) Expression Library Screening
  • Probe Preparation: The C-terminal tail of a receptor tyrosine kinase (e.g., EGFR) is expressed as a recombinant protein and purified. It is then phosphorylated in vitro using its own kinase activity in the presence of ATP and subsequently labeled (e.g., with ³²P).

  • Library Plating: A cDNA expression library (e.g., from NIH-3T3 cells in a λ phage vector) is plated on agar (B569324) plates to produce plaques.

  • Filter Lifts: A nitrocellulose or nylon membrane is placed over the agar plate to lift an imprint of the proteins expressed by the phage plaques.

  • Hybridization: The membrane is incubated with the labeled, phosphorylated receptor probe under specific binding conditions.

  • Washing and Detection: The membrane is washed to remove non-specific binding. Plaques corresponding to proteins that bind the probe are identified by autoradiography.

  • Plaque Purification and Clone Isolation: Positive plaques are isolated, purified through successive rounds of plating and screening, and the corresponding phage DNA is isolated for sequencing.

Northern Blot Analysis
  • RNA Extraction: Total RNA is extracted from various tissues or cell lines.

  • Gel Electrophoresis: A specific amount of RNA from each sample is separated by size using denaturing agarose (B213101) gel electrophoresis.

  • Blotting: The separated RNA is transferred from the gel to a nylon membrane.

  • Probe Preparation: A cDNA fragment of GRB10 is labeled with a radioactive isotope (e.g., ³²P).

  • Hybridization and Washing: The membrane is incubated with the labeled probe, which hybridizes to the complementary GRB10 mRNA. The membrane is then washed to remove the unbound probe.

  • Detection: The membrane is exposed to X-ray film. The resulting bands indicate the presence and size of the GRB10 mRNA transcript, and the band intensity provides a semi-quantitative measure of its expression level.[8]

Visualizing GRB10 Biology and Methodologies

Diagrams created using Graphviz DOT language to illustrate key concepts.

GRB10_Domains cluster_domains Functional Domains of GRB10 GRB10 N-Term Pro-Rich BPS SH2 C-Term ProRich Proline-Rich (SH3 Binding) BPS BPS Domain (Receptor Binding) SH2 SH2 Domain (pTyr Binding)

Caption: A diagram illustrating the key functional domains within the GRB10 protein.

Y2H_Workflow cluster_prep Plasmid Preparation cluster_yeast Yeast Manipulation cluster_analysis Analysis of Positives arrow arrow Bait Construct Bait Plasmid (Receptor-DBD) Transform Transform Yeast with Bait & Prey Bait->Transform Prey Construct Prey Library (cDNA-AD) Prey->Transform Plate Plate on Selective Media Transform->Plate Grow Interacting Clones Grow Plate->Grow Verify Verify Interaction (e.g., LacZ Assay) Grow->Verify Sequence Isolate Plasmid & Sequence Insert Verify->Sequence

Caption: A simplified workflow diagram for a Yeast Two-Hybrid screen.

GRB10_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds GRB10 GRB10 IR->GRB10 recruits IRS IRS-1/2 IR->IRS phosphorylates GRB10->IR inhibits kinase activity GRB10->IRS blocks association with IR PI3K PI3K GRB10->PI3K feedback inhibition IRS->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC1->GRB10 phosphorylates & stabilizes

Caption: GRB10's inhibitory role in the insulin receptor signaling pathway.

Conclusion

The discovery and cloning of GRB10 were landmark achievements that unveiled a new family of SH2 domain-containing adapter proteins.[1] The application of innovative techniques like the yeast two-hybrid system and expression library screening was fundamental to identifying its role as a key interaction partner for receptor tyrosine kinases.[1][5] Subsequent characterization has established GRB10 as a potent negative regulator of growth and metabolic signaling, particularly through its inhibitory actions on the insulin and IGF-I receptor pathways.[2][3][14] The detailed experimental frameworks described herein not only illuminate the history of GRB10 research but also continue to serve as a valuable reference for the ongoing investigation of signaling adapter proteins in health and disease.

References

Exploratory

The Role of GRB10 in the Insulin Signaling Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals. Executive Summary Growth factor receptor-bound protein 10 (GRB10) is a crucial adaptor protein that acts as a negative regulator of the insulin (B600...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Growth factor receptor-bound protein 10 (GRB10) is a crucial adaptor protein that acts as a negative regulator of the insulin (B600854) signaling pathway. By directly interacting with the activated insulin receptor (IR), GRB10 attenuates downstream signaling cascades, thereby influencing glucose homeostasis and cell growth. This technical guide provides an in-depth overview of the function of GRB10, detailing its mechanism of action, regulation, and the physiological consequences of its modulation. The guide includes a summary of quantitative data, detailed experimental protocols for studying GRB10, and visualizations of the pertinent signaling pathways and experimental workflows. Understanding the multifaceted role of GRB10 is paramount for developing novel therapeutic strategies targeting insulin resistance and related metabolic disorders.

Introduction to GRB10

GRB10 belongs to the GRB7/10/14 family of adaptor proteins, which are characterized by the presence of multiple functional domains, including a central pleckstrin homology (PH) domain, a C-terminal Src homology 2 (SH2) domain, and a unique region between the PH and SH2 domains known as the BPS (Between PH and SH2) domain.[1][2] GRB10 is widely expressed in insulin-sensitive tissues such as skeletal muscle, adipose tissue, and the liver, as well as in the pancreas.[1] Its imprinting is tissue-specific, with the maternal allele being expressed in most peripheral tissues.[3]

The primary function of GRB10 in the context of insulin signaling is to act as an endogenous inhibitor.[3][4][5][6][7] This has been consistently demonstrated in various experimental models, including in vitro cell culture systems and in vivo knockout mouse models.[3][8][9][10]

Mechanism of Action of GRB10 in Insulin Signaling

The inhibitory effect of GRB10 is primarily mediated through its direct interaction with the activated insulin receptor. Upon insulin binding, the IR undergoes autophosphorylation on specific tyrosine residues, creating docking sites for various downstream signaling molecules.[1]

Interaction with the Insulin Receptor

GRB10 binds to the phosphorylated IR via its SH2 and BPS domains.[1][2][3] The SH2 domain recognizes and binds to specific phosphotyrosine residues on the activated IR, while the BPS domain contributes to the binding affinity and specificity.[1] This dual-domain interaction is crucial for the stable association of GRB10 with the IR.

Inhibition of Downstream Signaling

The binding of GRB10 to the IR leads to the attenuation of downstream signaling through two primary mechanisms:

  • Inhibition of IR Kinase Activity: GRB10 binding to the kinase domain of the IR can allosterically inhibit its catalytic activity, reducing the phosphorylation of other substrates.[1][11]

  • Steric Hindrance: By occupying the docking sites on the activated IR, GRB10 physically blocks the access of key downstream signaling proteins, most notably Insulin Receptor Substrate 1 and 2 (IRS-1/2).[1][7][11]

This disruption of IRS-1/2 binding to the IR prevents their phosphorylation and subsequent activation of the two major downstream pathways of insulin signaling:

  • The PI3K/Akt Pathway: This pathway is central to most of the metabolic actions of insulin, including glucose uptake and glycogen (B147801) synthesis. By inhibiting this pathway, GRB10 leads to decreased glucose uptake in muscle and adipose tissues.[1][4][12]

  • The MAPK/ERK Pathway: This pathway is primarily involved in the mitogenic and growth-promoting effects of insulin. GRB10-mediated inhibition of this pathway can affect cell proliferation and growth.[3][6][13]

The following diagram illustrates the inhibitory role of GRB10 in the insulin signaling pathway.

GRB10_Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS-1/2 IR->IRS P Ras Ras IR->Ras Insulin Insulin Insulin->IR GRB10 GRB10 GRB10->IR Binds & Inhibits PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Vesicle Akt->GLUT4 Translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Metabolic_Effects Metabolic Effects Glucose_Uptake->Metabolic_Effects MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Mitogenic_Effects Mitogenic Effects MAPK_Pathway->Mitogenic_Effects

Figure 1: GRB10 as a negative regulator of insulin signaling.

Regulation of GRB10

The activity and expression of GRB10 are subject to regulation, adding another layer of complexity to its role in insulin signaling. A key regulator of GRB10 is the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). GRB10 is a direct substrate of mTORC1, and its phosphorylation by mTORC1 is part of a negative feedback loop that inhibits PI3K/Akt signaling.[4][5][14] This feedback mechanism is crucial for the fine-tuning of insulin signaling.

In Vivo Consequences of GRB10 Modulation

Studies using knockout mouse models have provided significant insights into the physiological role of GRB10. Mice with a whole-body or tissue-specific deletion of GRB10 exhibit a range of phenotypes, including:

  • Enhanced Insulin Sensitivity and Glucose Tolerance: GRB10 knockout mice show improved responses to insulin and are more efficient at clearing glucose from the bloodstream.[3][9][10]

  • Overgrowth Phenotype: Deletion of GRB10 leads to increased body size, primarily due to an increase in muscle mass.[3][8][15]

  • Tissue-Specific Effects: The specific effects of GRB10 deletion can vary depending on the tissue. For example, pancreas-specific knockout of GRB10 leads to increased β-cell mass and insulin secretion.[16]

These in vivo findings strongly support the role of GRB10 as a negative regulator of insulin signaling and a key player in the control of glucose metabolism and growth.

Quantitative Data on GRB10 Function

ParameterExperimental SystemFindingReference(s)
Insulin-Stimulated Glucose Uptake Human myotubes with GRB10 knockdown2.1-fold increase compared to control[4]
Fasting Insulin Levels Fat-specific GRB10 knockout mice on a high-fat dietSignificantly increased serum fasting insulin levels[17]
Akt Phosphorylation Skeletal muscle and fat of peripheral GRB10 knockout miceGreater insulin-stimulated Akt phosphorylation compared to wild-type[3]

Experimental Protocols

Investigating the function of GRB10 involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation of GRB10 and Insulin Receptor

This protocol is used to verify the in vivo interaction between GRB10 and the insulin receptor.

Materials:

  • Cell line expressing both GRB10 and the insulin receptor (e.g., HEK293 cells overexpressing the IR)

  • Insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-GRB10 antibody

  • Anti-Insulin Receptor β-subunit antibody

  • Protein A/G agarose (B213101) beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture cells to ~80-90% confluency.

  • Serum-starve cells for 4-6 hours.

  • Stimulate cells with insulin (e.g., 100 nM for 10 minutes) or leave unstimulated as a control.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate with protein A/G agarose beads.

  • Incubate a portion of the lysate with an anti-GRB10 antibody overnight at 4°C.

  • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to precipitate the antibody-protein complexes.

  • Wash the beads extensively with lysis buffer.

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-Insulin Receptor β-subunit antibody to detect the co-precipitated receptor.

siRNA-Mediated Knockdown of GRB10 and Western Blot Analysis

This protocol is used to study the functional consequences of reduced GRB10 expression.

Materials:

  • Cell line of interest (e.g., human myotubes)

  • GRB10-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or similar serum-free medium

  • Complete growth medium

  • Lysis buffer

  • Antibodies against GRB10, phospho-Akt, total Akt, and a loading control (e.g., β-actin)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Seed cells to be 30-50% confluent at the time of transfection.

  • Prepare siRNA-lipid complexes by diluting the siRNA and transfection reagent separately in serum-free medium, then combining and incubating according to the manufacturer's protocol.

  • Add the transfection complexes to the cells and incubate for 4-6 hours.

  • Replace the transfection medium with complete growth medium.

  • Incubate the cells for 48-72 hours to allow for GRB10 knockdown.

  • To assess the effect on insulin signaling, serum-starve the cells and then stimulate with insulin.

  • Lyse the cells and perform Western blot analysis to confirm GRB10 knockdown and to measure the phosphorylation status of downstream targets like Akt.

The following diagram illustrates a typical workflow for a GRB10 knockdown experiment.

GRB10_Knockdown_Workflow Start Start: Culture Cells Transfection Transfect with GRB10 siRNA or Control siRNA Start->Transfection Incubation Incubate for 48-72h Transfection->Incubation Insulin_Stimulation Serum Starve & Stimulate with Insulin Incubation->Insulin_Stimulation Lysis Cell Lysis Insulin_Stimulation->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Analysis Analyze GRB10 levels, p-Akt, and total Akt Western_Blot->Analysis End End: Assess Functional Effect Analysis->End

Figure 2: Workflow for a GRB10 siRNA knockdown experiment.
Hyperinsulinemic-Euglycemic Clamp in Mice

This is the gold-standard technique to assess in vivo insulin sensitivity.

Materials:

  • Anesthetized mice with indwelling catheters in the jugular vein and carotid artery

  • Human insulin

  • [3-³H]glucose tracer

  • 20% glucose solution

  • Syringe pumps

Procedure:

  • Fast mice for 5-6 hours.

  • Infuse [3-³H]glucose for a 2-hour basal period to measure basal glucose turnover.

  • At time 0, start a continuous infusion of insulin to achieve hyperinsulinemia.

  • Simultaneously, infuse a variable rate of 20% glucose to maintain euglycemia (normal blood glucose levels).

  • Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate accordingly.

  • The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.

  • At the end of the clamp, tissues can be collected to assess tissue-specific glucose uptake.

GRB10 as a Therapeutic Target

Given its role as a negative regulator of insulin signaling, GRB10 represents a promising therapeutic target for conditions characterized by insulin resistance, such as type 2 diabetes. Inhibition of GRB10 function could potentially enhance insulin sensitivity and improve glucose metabolism. Strategies to target GRB10 could include small molecule inhibitors that disrupt its interaction with the insulin receptor or antisense oligonucleotides to reduce its expression. However, further research is needed to fully understand the potential benefits and off-target effects of targeting GRB10 in a therapeutic setting.

Conclusion

GRB10 is a key negative regulator of the insulin signaling pathway, exerting its inhibitory effects through direct interaction with the insulin receptor and subsequent dampening of downstream signaling. In vivo studies have confirmed its crucial role in glucose homeostasis and growth. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the function of GRB10 and explore its potential as a therapeutic target for metabolic diseases. Future research should focus on obtaining more precise quantitative data on the GRB10-IR interaction and on developing specific and potent inhibitors of GRB10 function.

References

Foundational

The Role of GRB10 in IGF-1 Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Growth factor receptor-bound protein 10 (GRB10) is a crucial adaptor protein that modulates the signaling cascades initiated by the Insulin-lik...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth factor receptor-bound protein 10 (GRB10) is a crucial adaptor protein that modulates the signaling cascades initiated by the Insulin-like Growth Factor-1 Receptor (IGF-1R). While initially identified as an interacting partner for several receptor tyrosine kinases, its role in IGF-1R signaling is particularly significant, with implications for cell growth, metabolism, and development. This technical guide provides an in-depth exploration of the molecular mechanisms by which GRB10 regulates IGF-1R signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Function of GRB10 in IGF-1R Signaling

GRB10 predominantly functions as a negative regulator of IGF-1R signaling.[1][2][3] Its interaction with the activated IGF-1R leads to an attenuation of downstream signal transduction. This inhibitory effect is achieved through several interconnected mechanisms:

  • Steric Hindrance: GRB10 can physically block the association of key downstream signaling molecules, such as Insulin (B600854) Receptor Substrate (IRS) proteins, with the activated IGF-1R.[3][4] This prevents the propagation of the signal to the phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways.

  • Receptor Ubiquitination and Degradation: GRB10 acts as an adaptor to recruit the E3 ubiquitin ligase NEDD4 to the IGF-1R.[2][5][6] This leads to the ubiquitination of the receptor, marking it for internalization and subsequent degradation through both proteasomal and lysosomal pathways.[2] This process effectively reduces the number of IGF-1Rs at the cell surface, diminishing the cell's responsiveness to IGF-1.

  • Inhibition of Kinase Activity: The BPS (Between Pleckstrin homology and SH2) domain of GRB10 can directly inhibit the catalytic activity of the IGF-1R kinase domain.[7]

The physiological importance of GRB10's inhibitory role is underscored by in vivo studies where disruption of the Grb10 gene in mice results in fetal overgrowth.[8] Conversely, overexpression of GRB10 leads to growth retardation and insulin resistance.[8]

Molecular Interactions and Binding Domains

The interaction between GRB10 and the IGF-1R is a highly specific and regulated process mediated by distinct protein domains.

  • GRB10 Domains:

    • SH2 (Src Homology 2) Domain: This C-terminal domain is crucial for binding to phosphorylated tyrosine residues on the activated IGF-1R.[1][5][9] The SH2 domain of GRB10 recognizes phosphotyrosine motifs within the activation loop of the IGF-1R kinase domain.[9] It is also the domain responsible for the interaction with the E3 ubiquitin ligase NEDD4, a key step in receptor degradation.[2][5]

    • BPS (Between PH and SH2) Domain: This domain, located between the Pleckstrin Homology (PH) and SH2 domains, provides a second point of contact with the IGF-1R.[1][7] The BPS domain interacts with the receptor's kinase domain in a phosphotyrosine-dependent manner and contributes to the inhibition of its catalytic activity.[1][7]

  • IGF-1R Domains:

    • Kinase Domain: The tyrosine kinase domain of the IGF-1R, upon autophosphorylation following IGF-1 binding, becomes the primary docking site for GRB10's SH2 and BPS domains.[1][5]

Interacting Partners of GRB10 in the IGF-1R Pathway

GRB10 does not act in isolation. Its function is modulated by a network of interacting proteins.

  • NEDD4: As mentioned, this E3 ubiquitin ligase is recruited by GRB10 to the IGF-1R, leading to receptor ubiquitination and downregulation.[2][5][6] The interaction between the GRB10 SH2 domain and the NEDD4 C2 domain is phosphotyrosine-independent, allowing for the simultaneous binding of GRB10 to both the activated IGF-1R and NEDD4.[5]

  • GIGYF1 and GIGYF2: These "GRB10-Interacting GYF-domain containing proteins" bind to the N-terminal region of GRB10.[10][11] Upon IGF-1 stimulation, a transient complex of GIGYF1, GRB10, and the IGF-1R is formed.[10] The precise role of GIGYF1/2 in modulating GRB10's effect on IGF-1R signaling is still under investigation, with some evidence suggesting they may cooperate with GRB10 in regulating receptor signaling.[10][12]

Signaling Pathways and Experimental Workflows

The intricate relationships between GRB10 and the IGF-1R signaling pathway, along with common experimental approaches to study them, are illustrated in the following diagrams.

IGF1R_Signaling_Pathway cluster_cytoplasm Cytoplasm IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS phosphorylates Ub Ubiquitin GRB10 GRB10 GRB10->IGF1R binds to phosphorylated receptor GRB10->IRS blocks binding NEDD4 NEDD4 GRB10->NEDD4 recruits PI3K PI3K IRS->PI3K activates MAPK_pathway Ras/Raf/MEK/ERK (MAPK Pathway) IRS->MAPK_pathway activates Akt Akt PI3K->Akt activates Transcription Gene Transcription (Growth, Proliferation, Survival) Akt->Transcription MAPK_pathway->Transcription NEDD4->IGF1R ubiquitinates GIGYF GIGYF1/2 GIGYF->GRB10 binds to

Caption: GRB10-mediated negative regulation of IGF-1R signaling.

Experimental_Workflow cluster_knockdown GRB10 Knockdown cluster_interaction Protein-Protein Interaction cluster_degradation Receptor Degradation siRNA Transfect cells with GRB10 siRNA Western_Blot Western Blot for p-Akt, p-ERK, and total proteins siRNA->Western_Blot Quantification Densitometry and Fold Change Analysis Western_Blot->Quantification Y2H Yeast Two-Hybrid (GRB10 as bait) CoIP Co-Immunoprecipitation (e.g., anti-GRB10 or anti-IGF-1R) Y2H->CoIP Validate hits Pulse_Chase Pulse-Chase Assay ([35S]Met/Cys labeling) Ubiquitination_Assay In vitro/In vivo Ubiquitination Assay

Caption: Key experimental workflows for studying GRB10 function.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on GRB10's role in IGF-1R signaling.

Table 1: Effect of GRB10 on IGF-1R Stability

Cell LineConditionIGF-1R Half-lifeReference
Mouse Embryo Fibroblasts (p6)Parental~8 hours[2]
Mouse Embryo Fibroblasts (p6/Grb10)GRB10 Overexpression~2 hours[2]

Table 2: Impact of GRB10 Knockdown on Downstream Signaling

Cell TypeConditionPhospho-Akt (S473) Fold Change (vs. Control)Phospho-ERK1/2 (T202/Y204) Fold Change (vs. Control)Reference
Tsc2-/- MEFsGRB10 siRNA (Insulin Stimulated)IncreasedIncreased[13]
Tsc2-/- MEFsGRB10 siRNA (IGF-1 Stimulated)IncreasedIncreased[13]
Human MyotubesGRB10 siRNA (Insulin Stimulated)IncreasedNot specified[14]

Note: Specific fold-change values can vary depending on the cell type, experimental conditions, and the specific siRNA used. The references indicate a consistent qualitative increase in phosphorylation upon GRB10 knockdown.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the function of GRB10 in IGF-1R signaling.

siRNA-mediated Knockdown of GRB10 and Western Blot Analysis

Objective: To assess the impact of reduced GRB10 expression on the phosphorylation of downstream signaling molecules like Akt and ERK.

Methodology:

  • Cell Culture and Seeding:

    • Culture cells (e.g., mouse embryo fibroblasts or human skeletal muscle cells) in appropriate growth medium.

    • Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection:

    • Prepare two sets of tubes for each transfection: one for the GRB10-specific siRNA and one for a non-targeting (scrambled) control siRNA.

    • Dilute the siRNA duplex (e.g., to a final concentration of 20-50 nM) in serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

    • Add the siRNA-lipid complexes to the cells in fresh serum-free medium.

    • Incubate the cells for 4-6 hours at 37°C.

    • Replace the transfection medium with complete growth medium and continue to incubate for 48-72 hours to allow for GRB10 protein depletion.

  • IGF-1 Stimulation and Cell Lysis:

    • Serum-starve the cells for 4-6 hours prior to stimulation.

    • Stimulate the cells with IGF-1 (e.g., 10-100 ng/mL) for a specified time course (e.g., 0, 5, 15, 30 minutes).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-ERK1/2 (Thr202/Tyr204), total Akt, total ERK, GRB10, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification:

    • Use densitometry software to quantify the band intensities.

    • Normalize the phospho-protein signals to the corresponding total protein signals.

    • Calculate the fold change in phosphorylation in GRB10 knockdown cells relative to the control cells at each time point.

Yeast Two-Hybrid (Y2H) Screen for GRB10 Interacting Proteins

Objective: To identify novel proteins that interact with GRB10.

Methodology:

  • Bait Plasmid Construction:

    • Clone the full-length or a specific domain of human or mouse GRB10 into a yeast two-hybrid "bait" vector (e.g., a vector containing the LexA DNA-binding domain). This creates a fusion protein of LexA and GRB10.

  • Yeast Transformation and Bait Characterization:

    • Transform a suitable yeast reporter strain (e.g., one containing reporter genes like HIS3 and lacZ under the control of LexA operators) with the GRB10 bait plasmid.

    • Confirm the expression of the bait protein by Western blotting.

    • Test for auto-activation of the reporter genes by the GRB10 bait alone. The bait should not activate transcription in the absence of an interacting partner.

  • Library Screening:

    • Transform the yeast strain expressing the GRB10 bait with a "prey" cDNA library (e.g., a human fetal brain or muscle cDNA library cloned into a vector containing a transcriptional activation domain, such as B42).

    • Plate the transformed yeast on selective medium lacking specific nutrients (e.g., histidine) to select for colonies where a protein-protein interaction has activated the HIS3 reporter gene.

  • Confirmation and Identification of Positive Clones:

    • Isolate the colonies that grow on the selective medium.

    • Perform a β-galactosidase assay to confirm the activation of the lacZ reporter gene.

    • Isolate the prey plasmids from the positive yeast clones.

    • Sequence the cDNA inserts of the prey plasmids to identify the interacting proteins.

  • Validation of Interactions:

    • Re-transform the identified prey plasmids with the original GRB10 bait plasmid and an unrelated control bait plasmid to confirm the specificity of the interaction.

    • Further validate the interaction using an independent method, such as co-immunoprecipitation in mammalian cells.

Co-Immunoprecipitation (Co-IP) of GRB10 and IGF-1R

Objective: To confirm the in vivo interaction between GRB10 and the IGF-1R.

Methodology:

  • Cell Culture and Stimulation:

    • Culture cells expressing both GRB10 and IGF-1R.

    • Serum-starve the cells and then stimulate with IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce IGF-1R phosphorylation and GRB10 binding. A non-stimulated control should also be prepared.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) or magnetic beads for 30-60 minutes at 4°C.

    • Incubate the pre-cleared lysates with a primary antibody against either GRB10 or the IGF-1R β-subunit overnight at 4°C with gentle rotation. A control immunoprecipitation with a non-specific IgG of the same isotype should be performed in parallel.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against the protein that was not used for immunoprecipitation. For example, if GRB10 was immunoprecipitated, blot for the IGF-1R β-subunit, and vice versa.

    • The presence of a band corresponding to the co-immunoprecipitated protein in the IGF-1-stimulated sample, but not in the non-stimulated or IgG control samples, confirms the interaction.

In Vivo Ubiquitination Assay for IGF-1R

Objective: To determine if GRB10 promotes the ubiquitination of the IGF-1R.

Methodology:

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T or mouse embryo fibroblasts) with expression vectors for IGF-1R, GRB10 (or an empty vector control), and hemagglutinin (HA)-tagged ubiquitin.

  • Cell Treatment and Lysis:

    • After 24-48 hours, treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.

    • Stimulate the cells with IGF-1 for a short period.

    • Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute the lysate with a non-denaturing buffer.

  • Immunoprecipitation of IGF-1R:

    • Immunoprecipitate the IGF-1R from the cell lysates using an antibody against the IGF-1R β-subunit as described in the Co-IP protocol.

  • Western Blot Analysis for Ubiquitin:

    • Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Blot the membrane with an anti-HA antibody to detect the presence of HA-tagged ubiquitin conjugated to the IGF-1R.

    • A high-molecular-weight smear of HA-positive bands in the lane corresponding to the IGF-1R immunoprecipitate from GRB10-overexpressing cells indicates increased ubiquitination of the receptor.

    • The membrane can be stripped and re-probed with an anti-IGF-1R antibody to confirm equal loading of the immunoprecipitated receptor.

Conclusion

GRB10 is a multifaceted adaptor protein that plays a pivotal role in negatively regulating IGF-1R signaling. Through a combination of steric hindrance, recruitment of the ubiquitin-proteasome machinery, and direct inhibition of kinase activity, GRB10 effectively dampens the cellular response to IGF-1. This intricate regulatory mechanism highlights GRB10 as a potential therapeutic target for modulating IGF-1-driven physiological and pathological processes, including growth disorders and cancer. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the complex role of GRB10 and its interacting partners in the IGF-1R signaling network.

References

Exploratory

The Adaptor Protein GRB10: A Technical Guide to its Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Growth factor receptor-bound protein 10 (GRB10) is a multi-domain adaptor protein that plays a pivotal role in a variety of cellular signaling path...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Growth factor receptor-bound protein 10 (GRB10) is a multi-domain adaptor protein that plays a pivotal role in a variety of cellular signaling pathways, most notably in the regulation of insulin (B600854) and insulin-like growth factor (IGF-1) signaling. Its intricate network of protein-protein interactions and its influence on key cellular processes such as growth, metabolism, and apoptosis have made it a subject of intense research and a potential target for therapeutic intervention in metabolic disorders and cancer. This technical guide provides a comprehensive overview of the current understanding of GRB10, with a focus on its molecular structure, the function of its distinct domains, and its role in critical signaling cascades. Detailed methodologies for key experimental approaches to study GRB10 are also presented to facilitate further research in this field.

GRB10 Protein Structure and Functional Domains

GRB10 is a member of the GRB7/10/14 family of adaptor proteins, characterized by a conserved modular architecture. The protein is composed of several distinct functional domains that mediate its interactions with a wide array of signaling molecules.[1][2] The primary domains of GRB10 include a Proline-rich region, a Ras-associating (RA) domain, a Pleckstrin homology (PH) domain, a region between the PH and SH2 domains known as the BPS (Between PH and SH2) domain, and a C-terminal Src homology 2 (SH2) domain.[1][3]

Src Homology 2 (SH2) Domain

The C-terminal SH2 domain is a highly conserved phosphotyrosine-binding module that is crucial for GRB10's interaction with activated receptor tyrosine kinases (RTKs) and other phosphorylated signaling proteins.[1][4] This domain recognizes and binds to specific phosphotyrosine motifs on its target proteins, thereby recruiting GRB10 to activated receptor complexes at the plasma membrane.[1][3] The SH2 domain of GRB10 is essential for its interaction with the insulin receptor (IR) and the insulin-like growth factor 1 receptor (IGF-1R).[4][5] Additionally, the GRB10 SH2 domain has been implicated in the formation of GRB10 homodimers.[1] It also mediates the interaction with the E3 ubiquitin ligase Nedd4, which is crucial for regulating the stability of the IGF-1R.[6][7]

BPS (Between PH and SH2) Domain

The BPS domain is a unique feature of the GRB7/10/14 family and plays a critical role in the interaction with and inhibition of the insulin and IGF-1 receptors.[5][8][9] This domain, approximately 50 amino acids in length, works in concert with the SH2 domain to mediate high-affinity binding to the activated IR and IGF-1R.[3][5] The BPS domain of GRB10 has been shown to directly inhibit the catalytic activity of the IR and IGF-1R kinase domains in a noncompetitive manner.[8][10] This inhibitory function is dependent on the phosphorylation of the receptor's activation loop, although the BPS domain itself does not directly bind to the phosphotyrosine residues.[8][10]

Ras-Associating (RA) and Pleckstrin Homology (PH) Domains

The centrally located RA and PH domains are thought to be involved in the membrane recruitment and localization of GRB10. The crystal structure of the RA and PH domains of GRB10 reveals that they form an integrated, dimeric structural unit.[11][12] The PH domain is known to bind to phosphoinositides, which are important components of cellular membranes, thus facilitating the translocation of GRB10 to the plasma membrane where its receptor targets are located. The RA domain is structurally similar to domains known to interact with Ras family GTPases, suggesting a potential role for GRB10 in Ras signaling pathways.[11][13]

Proline-rich Region

The N-terminal region of GRB10 contains proline-rich motifs that serve as potential binding sites for proteins containing SH3 domains.[2][3] This region has been shown to interact with the SH3 domain of the non-receptor tyrosine kinase c-Abl.[13]

Quantitative Analysis of GRB10 Interactions

While the functional significance of GRB10's domain-mediated interactions is well-established, comprehensive quantitative data on binding affinities remains an active area of research. The binding affinities of SH2 domains for their phosphotyrosine-containing ligands typically fall within the micromolar to nanomolar range (10⁻⁵ to 10⁻⁸ M).[1] However, specific dissociation constants (Kd) for the interaction of the GRB10 SH2 domain with various receptors are not extensively documented in the literature. It is understood that the combined action of the SH2 and BPS domains results in a high-affinity interaction with the insulin receptor.[5][14]

Interacting PartnerGRB10 Domain(s) InvolvedMethod of AnalysisReported Affinity/Interaction StrengthReference
Insulin Receptor (IR)SH2 and BPSCo-immunoprecipitation, Yeast Two-HybridStrong interaction[5]
IGF-1 Receptor (IGF-1R)SH2 and BPSCo-immunoprecipitation, Yeast Two-HybridStrong interaction[5]
Epidermal Growth Factor Receptor (EGFR)SH2Co-immunoprecipitationWeaker interaction compared to IR[5]
Nedd4 (E3 Ubiquitin Ligase)SH2Yeast Two-Hybrid, Co-immunoprecipitationDirect interaction[6][11]
c-AblProline-rich regionIn vitro binding assaysDirect interaction[13]
Raf-1SH2Co-immunoprecipitationDirect interaction[13]
MEK1SH2Co-immunoprecipitationDirect interaction[13]

Note: The table summarizes qualitative and semi-quantitative findings on GRB10 protein interactions. Further studies employing techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are required to determine precise binding affinities.

GRB10 in Cellular Signaling Pathways

GRB10 is a key regulator of multiple signaling pathways, with its most prominent role being the negative regulation of the insulin/IGF-1 signaling cascade.[1][15]

Insulin and IGF-1 Signaling

Upon insulin or IGF-1 binding, their respective receptors undergo autophosphorylation on tyrosine residues, creating docking sites for the GRB10 SH2 domain.[1] The BPS domain of GRB10 then directly inhibits the kinase activity of the receptors, attenuating downstream signaling.[8] This inhibition prevents the phosphorylation of key downstream effectors such as Insulin Receptor Substrate (IRS) proteins, thereby dampening the PI3K/Akt and MAPK/ERK pathways.[1][3] Overexpression of GRB10 leads to insulin resistance and glucose intolerance, while its reduction enhances insulin sensitivity.[1][15]

cluster_membrane Plasma Membrane IR Insulin Receptor PI3K PI3K IR->PI3K activates MAPK MAPK IR->MAPK activates IGF1R IGF-1 Receptor IGF1R->PI3K activates IGF1R->MAPK activates Insulin Insulin Insulin->IR binds IGF1 IGF-1 IGF1->IGF1R binds GRB10 GRB10 GRB10->IR inhibits GRB10->IGF1R inhibits Akt Akt PI3K->Akt activates Metabolic_Effects Metabolic Effects (Glucose Uptake, etc.) Akt->Metabolic_Effects Growth_Proliferation Growth & Proliferation MAPK->Growth_Proliferation

Figure 1. GRB10 negatively regulates Insulin/IGF-1 signaling.

Regulation of Receptor Stability

GRB10 can also regulate the stability of the IGF-1R through its interaction with the E3 ubiquitin ligase Nedd4.[6][16] GRB10 acts as an adaptor, bringing Nedd4 into proximity with the IGF-1R, which leads to the ubiquitination and subsequent degradation of the receptor.[6][16][17] This provides an additional mechanism for the long-term attenuation of IGF-1 signaling.

cluster_membrane Plasma Membrane IGF1R IGF-1 Receptor Degradation Receptor Degradation IGF1R->Degradation leads to GRB10 GRB10 GRB10->IGF1R binds to activated receptor Nedd4 Nedd4 (E3 Ligase) GRB10->Nedd4 recruits Nedd4->IGF1R ubiquitinates Ub Ubiquitin Ub->Nedd4

Figure 2. GRB10 mediates IGF-1R ubiquitination and degradation.

mTORC1 Signaling

GRB10 is a direct substrate of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[1][18] Phosphorylation of GRB10 by mTORC1 stabilizes the GRB10 protein and enhances its inhibitory effect on insulin signaling, forming a negative feedback loop.[1][19] This positions GRB10 as a critical node integrating nutrient sensing and growth factor signaling.

Experimental Protocols

Co-immunoprecipitation (Co-IP) to Detect GRB10-Receptor Interaction

This protocol describes a general procedure for co-immunoprecipitating GRB10 with a target receptor (e.g., Insulin Receptor) from cultured cells.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-GRB10 antibody

  • Anti-target receptor antibody

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture and treat cells as required to stimulate the interaction (e.g., insulin stimulation for IR interaction).

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with protein A/G beads.

  • Incubate the pre-cleared lysate with the primary antibody (anti-GRB10 or anti-receptor) overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for 2-4 hours at 4°C.

  • Wash the beads extensively with wash buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against GRB10 and the target receptor.

Start Start: Cell Lysate Preclear Pre-clear with Beads Start->Preclear Add_Ab Add Primary Antibody (e.g., anti-GRB10) Preclear->Add_Ab Incubate_Beads Incubate with Protein A/G Beads Add_Ab->Incubate_Beads Wash1 Wash Beads Incubate_Beads->Wash1 Wash2 Wash Beads Wash1->Wash2 Wash3 Wash Beads Wash2->Wash3 Elute Elute Proteins Wash3->Elute Analyze Analyze by Western Blot Elute->Analyze

Figure 3. Workflow for Co-immunoprecipitation.

In Vitro Kinase Assay to Measure GRB10 Inhibition of IR Kinase Activity

This protocol provides a framework for assessing the inhibitory effect of GRB10 on the kinase activity of the insulin receptor in vitro.

Materials:

  • Purified, activated insulin receptor kinase domain

  • Purified GRB10 protein (or BPS domain)

  • Kinase assay buffer

  • Peptide substrate for IR (e.g., poly(Glu-Tyr) 4:1)

  • [γ-³²P]ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Set up kinase reactions containing kinase buffer, activated IR kinase, and varying concentrations of GRB10.

  • Pre-incubate the receptor and GRB10 for a defined period.

  • Initiate the kinase reaction by adding the peptide substrate and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specific time.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter to determine the level of substrate phosphorylation.

  • Compare the kinase activity in the presence and absence of GRB10 to determine the inhibitory effect.

Yeast Two-Hybrid (Y2H) Screen to Identify GRB10 Interacting Proteins

The Y2H system is a powerful genetic method to identify novel protein-protein interactions.

General Principle:

  • A "bait" protein (e.g., a specific domain of GRB10) is fused to the DNA-binding domain (DBD) of a transcription factor.

  • A library of "prey" proteins (from a cDNA library) is fused to the activation domain (AD) of the same transcription factor.

  • Both constructs are expressed in a yeast reporter strain.

  • If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor.

  • This activates the expression of reporter genes (e.g., HIS3, lacZ), allowing for the selection and identification of interacting partners.

Note: These protocols are generalized and require optimization for specific experimental conditions.

Conclusion and Future Directions

GRB10 has emerged as a critical signaling nexus, fine-tuning cellular responses to growth factors and nutrients. Its multifaceted role as an inhibitor of insulin/IGF-1 signaling and a component of the mTORC1 pathway underscores its importance in maintaining metabolic homeostasis. The detailed understanding of its structure and the function of its individual domains provides a solid foundation for the development of therapeutic strategies targeting GRB10. Future research should focus on elucidating the precise molecular mechanisms of GRB10 regulation, identifying the full spectrum of its interacting partners, and exploring the therapeutic potential of modulating GRB10 activity in diseases such as diabetes, obesity, and cancer. The development of small molecules or biologics that can specifically disrupt or enhance key GRB10 interactions holds significant promise for novel therapeutic interventions.

References

Foundational

An In-depth Technical Guide on GRB10 Gene Imprinting and Tissue-Specific Expression

Audience: Researchers, scientists, and drug development professionals. Executive Summary Growth factor receptor-bound protein 10 (GRB10) is a crucial adaptor protein involved in various signaling pathways, most notably t...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Growth factor receptor-bound protein 10 (GRB10) is a crucial adaptor protein involved in various signaling pathways, most notably the insulin (B600854) and insulin-like growth factor (IGF) pathways. Its expression is tightly regulated by genomic imprinting, a phenomenon leading to parent-of-origin-specific gene expression. This guide provides a comprehensive overview of the complex, tissue-specific imprinting of the GRB10 gene, its role in development and disease, and detailed protocols for its study. The intricate regulation of GRB10 presents both challenges and opportunities for therapeutic intervention in metabolic disorders, growth-related syndromes, and cancer.

Introduction to GRB10 and Genomic Imprinting

GRB10 is a member of the Grb7/10/14 family of adapter proteins that modulate signal transduction.[1] These proteins lack intrinsic catalytic activity but contain multiple domains that facilitate interactions with receptor tyrosine kinases and other signaling molecules.[2] GRB10 is a potent inhibitor of fetal growth and plays a significant role in glucose homeostasis and insulin signaling.[3][4]

Genomic imprinting is an epigenetic mechanism that results in the monoallelic expression of a gene in a parent-of-origin-dependent manner.[1] This process is established in the germline and is dependent on epigenetic marks, primarily DNA methylation, laid down on specific regions of the DNA called imprinting control regions (ICRs) or differentially methylated regions (DMRs).[1][5]

GRB10 Gene Imprinting: A Tale of Two Species

The imprinting of GRB10 is remarkably complex and exhibits significant differences between humans and mice, making it a fascinating subject of study.

GRB10 Imprinting in Mice

In mice, the Grb10 gene is predominantly expressed from the maternal allele in most tissues, acting as a growth suppressor.[1][3] Disruption of the maternal Grb10 allele leads to fetal and placental overgrowth.[3][6] Conversely, in a subset of neurons within the central nervous system (CNS), Grb10 expression switches to the paternal allele .[1][7] This reciprocal imprinting is regulated by different promoters.[1][8] The maternal expression originates from the major promoter, while paternal expression in the brain is driven by alternative, neuron-specific promoters.[1][8]

The imprinting of mouse Grb10 is controlled by a differentially methylated region (DMR) that is methylated on the maternal allele and unmethylated on the paternal allele.[5][9] On the unmethylated paternal allele, the DMR is bound by the insulator protein CTCF, which likely plays a role in regulating the tissue-specific promoter usage.[1][9]

GRB10 Imprinting in Humans

The imprinting of human GRB10 is even more intricate and displays isoform- and tissue-specific patterns. In contrast to the mouse, human GRB10 is expressed biallelically in most fetal tissues.[10][11] However, there are notable exceptions:

  • Fetal Brain: In the human fetal brain, most GRB10 isoforms are expressed exclusively from the paternal allele .[10][11] This is opposite to the maternal expression seen in most mouse tissues.[10]

  • Skeletal Muscle: A specific isoform, γ1, is expressed solely from the maternal allele in skeletal muscle.[10][11]

This complex expression pattern suggests a divergence in the "reading" of the conserved methylation imprint between the two species.[5] Despite the differences in allelic expression, the underlying DMR shows a similar methylation pattern in both humans and mice, with methylation on the maternal allele.[5][12]

Quantitative Data on GRB10 Expression

The tissue-specific and parent-of-origin-dependent expression of GRB10 has been quantified in various studies. The following tables summarize these findings.

SpeciesTissueParental Origin of ExpressionExpression LevelReference
Mouse Most Tissues (e.g., Liver, Kidney, Muscle)MaternalPredominantly Maternal[1][8]
Brain (specific neurons)PaternalPredominantly Paternal[1][7]
Human Fetal BrainPaternalPaternally Expressed (most isoforms)[10][11]
Fetal Skeletal MuscleMaternalMaternally Expressed (γ1 isoform)[10][11]
Most other Fetal TissuesBiparentalBiallelic[10][11]

Table 1: Summary of GRB10 Allelic Expression in Mouse and Human Tissues.

ConditionTissue/Cell TypeChange in GRB10 ExpressionConsequenceReference
Knockdown of GRB10Human Skeletal Muscle CellsDecreasedEnhanced insulin-induced PI3K/Akt signaling and glucose uptake[13][14]
Maternal allele disruption (Mouse)Whole bodyLoss of maternal expression~30% larger at birth[3][6]
Pancreas-specific deletion (Mouse)PancreasDecreasedIncreased insulin production and improved glucose tolerance[1]
Overexpression (Mouse)Whole bodyIncreasedPostnatal growth retardation, glucose intolerance, and insulin resistance[1]
Gastric CancerGastric Tumor TissueUpregulatedPoorer overall survival[15][16][17]
Prostate CancerProstate Tumor TissueSignificantly decreasedCorrelates with disease progression and aggressiveness[18]

Table 2: Quantitative Effects of Altered GRB10 Expression.

Signaling Pathways Involving GRB10

GRB10 functions as a critical negative regulator in the insulin/IGF signaling pathway. It directly interacts with the activated insulin receptor (IR) and insulin-like growth factor 1 receptor (IGF1R), inhibiting their downstream signaling cascades.

GRB10 in Insulin/IGF Signaling

Upon insulin or IGF-1 binding, the corresponding receptors autophosphorylate, creating docking sites for various substrate proteins. GRB10, through its SH2 domain, binds to the activated receptor, sterically hindering the recruitment and phosphorylation of other key signaling molecules like Insulin Receptor Substrate (IRS) proteins.[2][4] This inhibition dampens the downstream PI3K/Akt and MAPK pathways, which are crucial for metabolic and mitogenic responses.[2][4]

GRB10_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS Inhibition IR->IRS Phosphorylation GRB10 GRB10 GRB10->IR PI3K PI3K IRS->PI3K MAPK MAPK Pathway IRS->MAPK Akt Akt PI3K->Akt Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects Mitogenic_Effects Mitogenic Effects (e.g., Cell Growth) MAPK->Mitogenic_Effects

Caption: GRB10 negatively regulates insulin signaling.

GRB10 and Fetal Growth

The role of GRB10 as a potent growth inhibitor is well-established.[3] Disruption of the maternally expressed Grb10 in mice results in significant overgrowth of the embryo and placenta.[3][6] This suggests that GRB10 acts as a brake on fetal growth, a function consistent with the "parent-offspring conflict hypothesis," which posits that maternally expressed genes tend to limit fetal growth to conserve maternal resources.[3] Interestingly, the growth-inhibitory effects of GRB10 appear to be largely independent of the IGF2 pathway, indicating the presence of at least two major imprinted growth-regulatory axes.[3][19]

Experimental Protocols

Studying the imprinting and expression of GRB10 requires specialized molecular biology techniques. Below are detailed protocols for key experiments.

Allele-Specific Expression Analysis by RT-PCR and Sequencing

This method is used to determine the parental origin of GRB10 transcripts in a specific tissue. It relies on the presence of a single nucleotide polymorphism (SNP) within the transcribed region of the gene.

Experimental Workflow:

Allele_Specific_Expression Tissue Tissue Sample (Heterozygous for a GRB10 SNP) RNA_Extraction RNA Extraction Tissue->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis PCR PCR Amplification of GRB10 region containing the SNP cDNA_Synthesis->PCR Sequencing Sanger Sequencing of PCR Product PCR->Sequencing Analysis Analysis of Sequencing Chromatogram Sequencing->Analysis Bisulfite_Sequencing_Workflow DNA_Extraction Genomic DNA Extraction Bisulfite_Treatment Sodium Bisulfite Treatment (Unmethylated C -> U) DNA_Extraction->Bisulfite_Treatment PCR PCR Amplification of GRB10 DMR Bisulfite_Treatment->PCR Cloning Cloning of PCR Products into a Plasmid Vector PCR->Cloning Transformation Transformation of Bacteria Cloning->Transformation Colony_Selection Selection of Individual Clones Transformation->Colony_Selection Sequencing Sanger Sequencing of Multiple Clones Colony_Selection->Sequencing Analysis Sequence Alignment and Methylation Analysis Sequencing->Analysis

References

Exploratory

The Dynamic Subcellular Landscape of Grb10 Protein Isoforms: A Technical Guide for Researchers

For Immediate Release An In-depth Technical Guide on the Cellular Localization of Growth Factor Receptor-Bound Protein 10 (Grb10) Isoforms for Researchers, Scientists, and Drug Development Professionals. Growth factor re...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Cellular Localization of Growth Factor Receptor-Bound Protein 10 (Grb10) Isoforms for Researchers, Scientists, and Drug Development Professionals.

Growth factor receptor-bound protein 10 (Grb10) is a multifaceted adapter protein implicated in vital cellular processes, including growth, metabolism, and apoptosis. Its intricate regulation, particularly through the expression of various isoforms with distinct tissue-specific imprinting patterns, presents a complex puzzle for researchers. A critical aspect of unraveling Grb10's function lies in understanding its subcellular localization, which dictates its interaction partners and signaling roles. This technical guide provides a comprehensive overview of the cellular distribution of Grb10 protein isoforms, detailing the experimental methodologies used for their study and illustrating the key signaling pathways in which they participate.

Executive Summary

Grb10 isoforms exhibit dynamic localization within the cell, primarily residing in the mitochondria in the basal state. Upon stimulation by growth factors such as insulin (B600854) or insulin-like growth factor I (IGF-I), a fraction of Grb10 translocates to the plasma membrane and actin-rich structures like lamellipodia. Overexpression of Grb10 often leads to its mislocalization in the cytosol . While multiple isoforms of Grb10 exist due to alternative splicing, with their expression being highly tissue-specific and often dependent on genomic imprinting, precise quantitative data on the subcellular distribution of each specific isoform remains an area of active investigation. This guide summarizes the current understanding of Grb10 localization, provides detailed experimental approaches, and visualizes its complex signaling networks.

Data Presentation: Subcellular Localization of Grb10

The subcellular distribution of Grb10 is crucial for its function as a signaling adapter. The following table summarizes the known locations of Grb10 protein isoforms and the key interacting partners in each compartment.

Cellular CompartmentGrb10 PresenceKey Interacting PartnersFunctional SignificanceSupporting Evidence
Mitochondria Predominant localization of endogenous Grb10 in the basal state[1].Raf-1[1]Regulation of apoptosis by modulating the anti-apoptotic activity of mitochondrial Raf-1[1].Immunofluorescence microscopy and subcellular fractionation have shown that most Grb10 molecules are peripherally associated with mitochondria[1].
Plasma Membrane Transient localization upon stimulation with IGF-I or serum[1]. The PH domain is thought to facilitate membrane association[2][3].Insulin Receptor (IR), Insulin-like Growth Factor 1 Receptor (IGF-1R), Nedd4[4][5]Negative regulation of insulin and IGF-1 signaling by interfering with receptor-substrate interactions and promoting receptor ubiquitination and degradation[4][5][6].Following growth factor treatment, small pools of Grb10 are found at the plasma membrane and in actin-rich membrane ruffles[1].
Cytosol Observed upon overexpression[1]. Acts as a scaffold for various signaling molecules.MEK1, Akt, mTORC1, GIGYF1/2[2][6][7]Integration of multiple signaling pathways, including MAPK and PI3K/Akt/mTORC1 cascades[2][6][7].Overexpression of Grb10 leads to its mislocalization to the cytosol[1].
Nucleus Not a primary site of localization, but its influence on MAPK signaling suggests a potential role in regulating nuclear events.-Indirect regulation of gene expression through cytoplasmic signaling cascades that impact transcription factors.No direct evidence of stable nuclear localization has been prominently reported.

Experimental Protocols

Determining the subcellular localization of Grb10 isoforms requires a combination of techniques. Below are detailed methodologies for key experiments cited in the literature.

Subcellular Fractionation

This technique separates cellular components based on their size and density, allowing for the biochemical analysis of Grb10 in different organelles.

Objective: To isolate nuclear, mitochondrial, membrane, and cytosolic fractions to determine the relative abundance of Grb10 isoforms in each.

Protocol:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).

    • Incubate on ice for 10-15 minutes to allow cells to swell.

    • Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (10-20 strokes). Alternatively, pass the cell suspension through a narrow-gauge needle (e.g., 27-gauge) multiple times[8].

    • Monitor cell lysis under a microscope.

  • Isolation of Nuclei:

    • Centrifuge the cell lysate at a low speed (e.g., 700-800 x g) for 10 minutes at 4°C.

    • The resulting pellet contains the nuclei. Wash the nuclear pellet with lysis buffer.

  • Isolation of Mitochondria:

    • Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C.

    • The pellet contains the mitochondrial fraction.

  • Isolation of Membrane and Cytosolic Fractions:

    • Transfer the supernatant from the mitochondrial spin to an ultracentrifuge tube.

    • Centrifuge at 100,000 x g for 1 hour at 4°C.

    • The supernatant represents the cytosolic fraction.

    • The pellet contains the plasma membrane and other light membrane fractions.

  • Analysis:

    • Resuspend each fraction in a suitable buffer and determine the protein concentration.

    • Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using Grb10 isoform-specific antibodies.

Immunofluorescence Microscopy

This imaging technique allows for the direct visualization of Grb10's location within intact cells.

Objective: To visualize the subcellular distribution of Grb10 isoforms and their potential co-localization with organelle-specific markers.

Protocol:

  • Cell Culture and Fixation:

    • Grow cells on glass coverslips to sub-confluency.

    • Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the fixed cells with PBS.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with a primary antibody specific for a Grb10 isoform (e.g., rabbit anti-Grb10, diluted in blocking buffer) overnight at 4°C.

    • For co-localization studies, co-incubate with a primary antibody for an organelle marker (e.g., mouse anti-cytochrome c for mitochondria).

    • Wash the cells extensively with PBS.

    • Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit IgG-Alexa Fluor 488 and goat anti-mouse IgG-Alexa Fluor 594) for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells with PBS.

    • Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).

    • Image the cells using a confocal or fluorescence microscope.

Co-Immunoprecipitation (Co-IP)

This method is used to identify proteins that interact with Grb10 in a specific cellular compartment.

Objective: To confirm the interaction of Grb10 with its binding partners (e.g., Raf-1 in mitochondria, IGF-1R at the plasma membrane).

Protocol:

  • Preparation of Subcellular Fractions:

    • Isolate the desired subcellular fractions (e.g., mitochondrial or membrane fractions) as described in the subcellular fractionation protocol.

  • Lysis and Pre-clearing:

    • Lyse the fractionated pellets in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Centrifuge to pellet any insoluble debris.

    • Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against Grb10 or the interacting protein of interest overnight at 4°C with gentle rotation.

    • Add protein A/G-agarose beads and incubate for another 2-4 hours.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Grb10 and its suspected interacting partner.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving Grb10 and a typical experimental workflow for studying its localization.

grb10_insulin_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS1/2 IR->IRS Grb10 Grb10 Grb10->IR inhibits Grb10->IRS blocks interaction with IR PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC1->Grb10 phosphorylates & stabilizes grb10_nedd4_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytosis & Degradation IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R binds & activates Grb10 Grb10 IGF1R->Grb10 recruits Endosome Early Endosome IGF1R->Endosome internalization Nedd4 Nedd4 (E3 Ligase) Grb10->Nedd4 recruits Nedd4->IGF1R ubiquitinates Ub Ubiquitin Lysosome Lysosome Endosome->Lysosome sorting for degradation grb10_raf1_mitochondria cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Outer Membrane Apoptotic_Signal Apoptotic Signal Bad Bad Apoptotic_Signal->Bad activates Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 inhibits Grb10 Grb10 Raf1 Raf-1 Grb10->Raf1 interacts with Raf1->Bad phosphorylates & inactivates experimental_workflow start Start: Hypothesis on Grb10 isoform localization cell_culture Cell Culture (e.g., cell line expressing specific Grb10 isoform) start->cell_culture fractionation Subcellular Fractionation (Differential Centrifugation) cell_culture->fractionation immunofluorescence Immunofluorescence Microscopy cell_culture->immunofluorescence co_ip Co-Immunoprecipitation from specific fractions cell_culture->co_ip fractions Cytosolic, Nuclear, Mitochondrial, & Membrane Fractions fractionation->fractions western_blot Western Blot Analysis (using isoform-specific antibodies) fractions->western_blot quantification Quantitative Analysis of Grb10 in Fractions western_blot->quantification conclusion Conclusion: Elucidation of isoform-specific localization and function quantification->conclusion imaging Confocal Imaging (Co-localization with organelle markers) immunofluorescence->imaging image_analysis Image Analysis imaging->image_analysis image_analysis->conclusion mass_spec Mass Spectrometry (Identification of interacting partners) co_ip->mass_spec interaction_map Protein Interaction Mapping mass_spec->interaction_map interaction_map->conclusion

References

Foundational

GRB10 Protein-Protein Interaction Network: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Growth factor receptor-bound protein 10 (GRB10) is a pivotal adaptor protein implicated in a multitude of cellular processes, including growth, met...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Growth factor receptor-bound protein 10 (GRB10) is a pivotal adaptor protein implicated in a multitude of cellular processes, including growth, metabolism, and apoptosis.[1] Its intricate network of protein-protein interactions, primarily mediated through its distinct functional domains, positions it as a critical regulator of key signaling pathways, most notably the insulin (B600854)/IGF-1 and mTORC1 pathways. Dysregulation of GRB10 interactions has been linked to various pathological conditions, including metabolic disorders and cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the GRB10 protein-protein interaction network, detailing its key interacting partners, the signaling pathways it modulates, and the experimental methodologies used to elucidate these connections.

GRB10 Protein Domain Architecture and Interacting Partners

GRB10 is a multidomain adaptor protein, lacking any intrinsic enzymatic activity. Its function is to physically link various proteins, thereby modulating signal transduction. The primary domains of GRB10 and their key interacting partners are summarized below.

GRB10 DomainInteracting PartnersInteraction Details and Significance
SH2 (Src Homology 2) Domain Insulin Receptor (IR), Insulin-like Growth Factor 1 Receptor (IGF1R), Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), c-Kit, RET, MET, FLT3, VEGFR-2, RAF1, MEK1, NEDD4The SH2 domain is crucial for GRB10's interaction with phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs) and other signaling proteins.[1][2] It plays a significant role in mediating GRB10's inhibitory effects on insulin and IGF-1 signaling.[1][3] The interaction with the E3 ubiquitin ligase NEDD4, which is phosphotyrosine-independent, facilitates the ubiquitination and degradation of IGF1R.[4][5] The GRB10 SH2 domain can also interact with the kinases RAF1 and MEK1 in a phosphotyrosine-independent manner.
BPS (Between PH and SH2) Domain Insulin Receptor (IR), Insulin-like Growth Factor 1 Receptor (IGF1R)This domain, unique to the GRB7/10/14 family, works in concert with the SH2 domain to mediate high-affinity binding to the insulin and IGF-1 receptors.[6][7] The BPS domain of GRB10 has been shown to directly inhibit the catalytic activity of the IR and IGF1R.[1]
PH (Pleckstrin Homology) Domain PhosphoinositidesThis domain is involved in targeting GRB10 to the plasma membrane through its interaction with phosphoinositides.
PR (Proline-Rich) Domain GIGYF1/2 (GRB10 Interacting GYF domain proteins 1 and 2)The N-terminal proline-rich region of GRB10 interacts with GIGYF1 and GIGYF2, which are thought to modulate insulin signaling.[1][8]

Quantitative Analysis of GRB10 Interactions

GRB10 Interacting PartnerMethodBinding Affinity (Kd) / Notes
Insulin Receptor (IR) Surface Plasmon Resonance (SPR)While a direct Kd for the GRB10-IR interaction is not specified, studies indicate a high-affinity interaction mediated by both the SH2 and BPS domains.[7] For comparison, the insulin-insulin receptor interaction exhibits a two-site binding pattern with a high-affinity Kd of 38.1 ± 0.9 nM and a low-affinity Kd of 166.3 ± 7.3 nM.[9]
IGF-1 Receptor (IGF1R) Yeast Two-Hybrid, Co-IPThe interaction is well-established, but specific quantitative data on binding affinity is lacking.
NEDD4 Yeast Two-Hybrid, Co-IPThe interaction between the GRB10 SH2 domain and the NEDD4 C2 domain is described as strong, but a Kd value has not been reported.[1] This interaction is notably phosphotyrosine-independent.[1][5]
RAF1 Yeast Two-Hybrid, Co-IPInteraction is constitutive and phosphotyrosine-independent. Quantitative affinity data is not available.
MEK1 Yeast Two-Hybrid, Co-IPInteraction is insulin-dependent and phosphotyrosine-independent. Quantitative affinity data is not available.
GIGYF1/2 Yeast Two-HybridInteraction is mediated by the GRB10 PR domain. Binding constants have not been reported.

GRB10 in Signaling Pathways

GRB10 is a key regulator of several critical signaling pathways, often acting as a negative feedback inhibitor.

Insulin/IGF-1 Signaling Pathway

GRB10 is a well-established negative regulator of the insulin and IGF-1 signaling pathways.[1][3] Upon insulin or IGF-1 stimulation, the respective receptors (IR/IGF1R) undergo autophosphorylation on tyrosine residues. GRB10 is then recruited to the activated receptor via its SH2 and BPS domains.[1][7] This interaction sterically hinders the binding of downstream signaling molecules, such as Insulin Receptor Substrate (IRS) proteins, and also directly inhibits the kinase activity of the receptor.[1] Furthermore, by recruiting the E3 ubiquitin ligase NEDD4, GRB10 promotes the ubiquitination and subsequent degradation of the IGF1R.[4][5]

GRB10_Insulin_Signaling Insulin Insulin/IGF-1 IR_IGF1R IR/IGF1R Insulin->IR_IGF1R GRB10 GRB10 IR_IGF1R->GRB10 Recruits IRS IRS IR_IGF1R->IRS Ub Ubiquitination & Degradation IR_IGF1R->Ub GRB10->IR_IGF1R Inhibition GRB10->IRS Blocks Binding NEDD4 NEDD4 GRB10->NEDD4 Recruits PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT Downstream Downstream Signaling AKT->Downstream NEDD4->IR_IGF1R

GRB10 in Insulin/IGF-1 Signaling
mTORC1 Signaling Pathway

GRB10 is a direct substrate of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[10] Phosphorylation of GRB10 by mTORC1 stabilizes the protein and enhances its inhibitory effect on the PI3K/Akt pathway, forming a negative feedback loop.[11] This intricate relationship highlights GRB10's role in integrating nutrient and growth factor signaling.

GRB10_mTORC1_Signaling Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT mTORC1 mTORC1 PI3K_AKT->mTORC1 GRB10 GRB10 mTORC1->GRB10 Phosphorylates & Stabilizes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth GRB10->PI3K_AKT Inhibition

GRB10 in mTORC1 Signaling

Experimental Protocols

The identification and characterization of GRB10 protein-protein interactions have been achieved through a variety of experimental techniques. Detailed protocols for three key methods are provided below.

Co-Immunoprecipitation (Co-IP) to Detect GRB10 Interactions

Objective: To isolate GRB10 and its interacting partners from a cell lysate.

Materials:

  • Cells expressing endogenous or tagged GRB10.

  • Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).

  • Anti-GRB10 antibody or antibody against the tag.

  • Protein A/G magnetic beads or agarose (B213101) beads.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., 2x Laemmli sample buffer).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody (e.g., anti-GRB10) to the pre-cleared lysate and incubate with rotation for 2-4 hours or overnight at 4°C.

    • Add protein A/G beads and incubate for an additional 1-2 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.

  • Elution:

    • Resuspend the beads in elution buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads and antibody.

    • Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against GRB10 and its suspected interacting partners.

CoIP_Workflow Cell_Lysis Cell Lysis Pre_Clearing Pre-clearing (Optional) Cell_Lysis->Pre_Clearing Antibody_Incubation Antibody Incubation (anti-GRB10) Pre_Clearing->Antibody_Incubation Bead_Capture Protein A/G Bead Capture Antibody_Incubation->Bead_Capture Washing Washing Bead_Capture->Washing Elution Elution Washing->Elution Analysis SDS-PAGE & Western Blot Elution->Analysis

Co-Immunoprecipitation Workflow
Yeast Two-Hybrid (Y2H) Screening

Objective: To identify novel GRB10 interacting proteins from a cDNA library.

Principle: The Y2H system is based on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In this system, GRB10 (the "bait") is fused to the BD, and a library of potential interacting proteins (the "prey") is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes.

Materials:

  • Yeast strains (e.g., AH109, Y187).

  • Bait plasmid (e.g., pGBKT7) containing the GRB10 cDNA.

  • Prey cDNA library in a suitable vector (e.g., pGADT7).

  • Yeast transformation reagents (e.g., lithium acetate, polyethylene (B3416737) glycol).

  • Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

  • Reagents for β-galactosidase assay (e.g., X-gal).

Procedure:

  • Bait Plasmid Construction and Validation:

    • Clone the GRB10 cDNA in-frame with the DNA-binding domain in the bait vector.

    • Transform the bait plasmid into a suitable yeast strain.

    • Confirm that the bait protein is expressed and does not auto-activate the reporter genes.

  • Library Screening by Mating:

    • Transform the prey library into a yeast strain of the opposite mating type.

    • Mate the bait-expressing yeast strain with the prey library-expressing strain.

    • Plate the diploid yeast on selective media lacking tryptophan and leucine (B10760876) to select for cells containing both bait and prey plasmids.

  • Selection of Positive Interactions:

    • Replica-plate the diploid yeast onto high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for interacting proteins.

    • Perform a β-galactosidase filter lift assay to further confirm positive interactions.

  • Prey Plasmid Rescue and Identification:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Transform the rescued prey plasmids into E. coli for amplification.

    • Sequence the cDNA insert of the prey plasmids to identify the interacting proteins.

  • Validation of Interactions:

    • Re-transform the identified prey plasmid with the original bait plasmid into yeast to confirm the interaction.

    • Perform additional assays (e.g., Co-IP) to validate the interaction in a different system.

GST Pull-Down Assay

Objective: To confirm a direct interaction between GRB10 and a putative binding partner in vitro.

Materials:

  • Expression vectors for GST-tagged GRB10 and the prey protein (e.g., with a His-tag or other tag for detection).

  • E. coli expression strain (e.g., BL21).

  • Glutathione-agarose or magnetic beads.

  • Lysis buffer for bacteria (e.g., PBS with 1% Triton X-100 and protease inhibitors).

  • Binding/Wash buffer (e.g., PBS with 0.1% Triton X-100).

  • Elution buffer (e.g., 10-50 mM reduced glutathione (B108866) in 50 mM Tris-HCl, pH 8.0).

Procedure:

  • Protein Expression and Purification:

    • Express GST-GRB10 and the prey protein in E. coli.

    • Lyse the bacteria and purify the GST-GRB10 protein using glutathione beads.

    • Purify the prey protein using an appropriate method based on its tag.

  • GST Pull-Down:

    • Incubate the purified GST-GRB10 bound to glutathione beads with the purified prey protein in binding buffer for 1-4 hours at 4°C.

    • As a negative control, incubate the prey protein with GST alone bound to beads.

  • Washing:

    • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the GST-GRB10 and any interacting prey protein from the beads using elution buffer.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining or Western blotting using an antibody against the prey protein's tag.

Conclusion and Future Directions

The GRB10 protein-protein interaction network is a complex and dynamic system that plays a crucial role in cellular signaling. While significant progress has been made in identifying the key players and their connections, a comprehensive quantitative understanding of these interactions is still emerging. Future research should focus on determining the binding affinities and kinetics of GRB10 with its various partners under different cellular conditions. Such data will be invaluable for developing sophisticated models of GRB10-mediated signaling and for designing targeted therapeutics for diseases where this network is dysregulated. The continued application of advanced techniques such as surface plasmon resonance, isothermal titration calorimetry, and quantitative mass spectrometry will be instrumental in achieving this goal.

References

Exploratory

Downstream Targets of the GRB10 Signaling Cascade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Growth factor receptor-bound protein 10 (GRB10) is a multi-domain adaptor protein that plays a pivotal role in regulating a variety of cellular...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth factor receptor-bound protein 10 (GRB10) is a multi-domain adaptor protein that plays a pivotal role in regulating a variety of cellular processes, including metabolic signaling, cell growth, and apoptosis. It belongs to the GRB7/10/14 family of proteins, characterized by the presence of a central Proline-rich region, a Pleckstrin homology (PH) domain, and a C-terminal Src homology 2 (SH2) domain. GRB10 functions as a critical modulator of several signaling cascades, primarily through its interaction with receptor tyrosine kinases (RTKs) and other signaling molecules. This technical guide provides a comprehensive overview of the known downstream targets of the GRB10 signaling cascade, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways.

Core Signaling Interactions and Downstream Pathways

GRB10's influence on cellular signaling is multifaceted, primarily revolving around its ability to act as both a negative and, in some contexts, a positive regulator. Its interactions with key signaling hubs dictate its functional output. The major downstream signaling pathways affected by GRB10 are detailed below.

Insulin (B600854) and Insulin-like Growth Factor-1 (IGF-1) Signaling

The most extensively characterized role of GRB10 is its function as a potent negative regulator of the insulin and IGF-1 signaling pathways. This inhibition is crucial for maintaining metabolic homeostasis, and dysregulation of GRB10 has been implicated in metabolic disorders.

Direct Interaction with Receptors:

GRB10 directly interacts with the activated Insulin Receptor (INSR) and Insulin-like Growth Factor-1 Receptor (IGF1R) in a phosphotyrosine-dependent manner via its SH2 domain.[1][2] An additional novel interaction domain, located between the PH and SH2 domains, also contributes to this binding.[2] This interaction physically obstructs the binding of downstream substrates, such as Insulin Receptor Substrate 1 (IRS1) and IRS2, to the activated receptor.[1]

Inhibition of Downstream Signaling:

By preventing the association of IRS proteins with the INSR, GRB10 effectively attenuates the downstream signaling cascade. Overexpression of GRB10 has been shown to significantly reduce insulin-stimulated tyrosine phosphorylation of IRS-1 and IRS-2.[1] This leads to a subsequent decrease in the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Specifically, GRB10 overexpression delays and reduces the phosphorylation of Akt at both Threonine 308 and Serine 473 upon insulin stimulation.[1][3] In human myotubes, knockdown of GRB10 enhances insulin-induced PI3K/Akt signaling and glucose uptake, which is associated with an increase in INSR protein levels.[4][5]

Quantitative Effects on Insulin/IGF-1 Signaling:

TargetEffect of GRB10Quantitative ChangeCell/SystemReference
IRS-1/IRS-2 Tyrosine Phosphorylation InhibitionSignificantly reduced upon GRB10γ overexpressionCHO/IR cells and differentiated adipocytes[1]
Akt Phosphorylation (Thr308 & Ser473) InhibitionDelayed and reduced upon GRB10γ overexpressionCHO/IR cells[1][3]
Insulin Receptor (INSR) abundance Negative RegulationIRβ protein levels were 2.8-fold higher in GRB10-depleted human myotubesHuman myotubes[4]
Glucose Uptake InhibitionEnhanced upon GRB10 knockdownHuman myotubes[5]
Fetal Growth InhibitionGrb10 knockout mice are 25-35% larger at birthMice[6]

Experimental Protocol: Co-immunoprecipitation of GRB10 and INSR

This protocol describes the co-immunoprecipitation of endogenous GRB10 with the INSR from cell lysates to demonstrate their interaction.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-GRB10 antibody (for immunoprecipitation)

  • Anti-INSR β-subunit antibody (for western blotting)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and western blotting apparatus

Procedure:

  • Culture cells to 80-90% confluency.

  • Stimulate cells with insulin (e.g., 100 nM for 10 minutes) to activate the INSR.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-GRB10 antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Wash the beads three times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluates by SDS-PAGE and western blotting using the anti-INSR β-subunit antibody.

Signaling Pathway Diagram:

GRB10_Insulin_Signaling Insulin Insulin INSR INSR Insulin->INSR Binds IRS IRS1/2 INSR->IRS Phosphorylates GRB10 GRB10 GRB10->INSR PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects Promotes

Caption: GRB10 negatively regulates insulin signaling.

Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling

GRB10 is a direct substrate of mTORC1, a master regulator of cell growth and metabolism. This interaction forms a negative feedback loop that modulates insulin signaling.

Phosphorylation by mTORC1:

mTORC1 phosphorylates GRB10 at multiple sites, with Serine 501 and 503 being key residues.[7] This phosphorylation event stabilizes the GRB10 protein.[8][9]

Feedback Inhibition:

The mTORC1-mediated phosphorylation and subsequent stabilization of GRB10 enhance its inhibitory effect on the PI3K/Akt and ERK-MAPK pathways.[7][8][9] This creates a negative feedback loop where activation of mTORC1 downstream of insulin signaling leads to the stabilization of GRB10, which in turn dampens the initial insulin signal. Acute inhibition of mTORC1 with rapamycin blocks GRB10 Ser476 phosphorylation and represses this negative feedback, leading to increased insulin responsiveness.[5]

Quantitative Data on mTORC1-GRB10 Interaction:

ParameterObservationMethodReference
GRB10 Phosphorylation Sites Ser501 and Ser503 identified as mTORC1-dependentQuantitative Mass Spectrometry[7]
GRB10 Protein Stability mTORC1-mediated phosphorylation stabilizes GRB10Western Blotting after Rapamycin treatment[8][9]
Feedback Inhibition Knockdown of GRB10 in Tsc2-/- cells resulted in PI3K and ERK-MAPK hyperactivationWestern Blotting[7]

Experimental Protocol: In Vitro Kinase Assay for mTORC1-mediated GRB10 Phosphorylation

This protocol outlines an in vitro kinase assay to demonstrate the direct phosphorylation of GRB10 by mTORC1.

Materials:

  • Recombinant active mTORC1

  • Recombinant purified GRB10 protein (substrate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP

  • SDS-PAGE gels and autoradiography equipment

Procedure:

  • Set up the kinase reaction by mixing recombinant mTORC1 and GRB10 in the kinase assay buffer.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to an autoradiography film to visualize the phosphorylated GRB10.

Signaling Pathway Diagram:

GRB10_mTORC1_Signaling Insulin_Signal Insulin/Growth Factors PI3K_Akt PI3K/Akt Pathway Insulin_Signal->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 GRB10 GRB10 mTORC1->GRB10 Phosphorylates GRB10_P p-GRB10 (Stabilized) GRB10->GRB10_P GRB10_P->PI3K_Akt Inhibits

Caption: GRB10 in an mTORC1 negative feedback loop.

Mitogen-Activated Protein Kinase (MAPK) Signaling

GRB10 can also negatively regulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

Interaction with Raf1 and MEK1:

GRB10 has been shown to interact with the kinases Raf1 and MEK1, key components of the MAPK cascade.

Inhibition of Shc Phosphorylation:

Overexpression of GRB10 inhibits the insulin-stimulated tyrosine phosphorylation of Shc, an adaptor protein that links activated RTKs to the Ras/MAPK pathway. This inhibitory effect is dependent on the SH2 domain of GRB10.

Quantitative Effects on MAPK Signaling:

TargetEffect of GRB10Cell/SystemReference
Shc Tyrosine Phosphorylation InhibitionCHO/IR cells and 3T3-L1 adipocytes[10]
MAPK (ERK) Phosphorylation ReductionCHO/IR cells and 3T3-L1 adipocytes[10]
Elk-1 Phosphorylation InhibitionRat primary adipocytes[10]

Experimental Workflow Diagram:

GRB10_MAPK_Workflow cluster_0 Cell Culture & Transfection cluster_1 Stimulation & Lysis cluster_2 Analysis Start CHO/IR or 3T3-L1 cells Transfect Transfect with GRB10 expression vector Start->Transfect Stimulate Insulin Stimulation Transfect->Stimulate Lyse Cell Lysis Stimulate->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Analysis Analyze p-Shc, p-MAPK Western_Blot->Analysis

Caption: Workflow for assessing GRB10's effect on MAPK signaling.

Wnt Signaling Pathway

Recent evidence has implicated GRB10 as a novel negative regulator of the canonical Wnt signaling pathway.

Interaction with LRP6:

GRB10 binds to the intracellular domain of the Wnt co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6).[11]

Inhibition of β-catenin Signaling:

Signaling Pathway Diagram:

GRB10_Wnt_Signaling Wnt Wnt Frizzled_LRP6 Frizzled/LRP6 Wnt->Frizzled_LRP6 Destruction_Complex β-catenin Destruction Complex Frizzled_LRP6->Destruction_Complex Inhibits GRB10 GRB10 GRB10->Frizzled_LRP6 Axin Axin beta_catenin β-catenin Destruction_Complex->beta_catenin Degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: GRB10 negatively regulates Wnt signaling.

Regulation of Receptor Degradation

GRB10 can also regulate the stability of certain receptors by recruiting the E3 ubiquitin ligase NEDD4.

Interaction with NEDD4:

GRB10 interacts with NEDD4 through its SH2 domain binding to the C2 domain of NEDD4.[12][13][14][15] This interaction is constitutive and calcium-independent.[13]

Promotion of IGF1R Ubiquitination and Degradation:

GRB10 acts as an adaptor protein, bringing NEDD4 into proximity with the IGF1R, thereby facilitating the ubiquitination and subsequent degradation of the receptor.[12][14][16]

Logical Relationship Diagram:

GRB10_NEDD4_IGF1R cluster_0 GRB10-mediated Complex Formation GRB10 GRB10 NEDD4 NEDD4 (E3 Ligase) GRB10->NEDD4 Recruits IGF1R IGF1R GRB10->IGF1R Binds to NEDD4->IGF1R Ubiquitinates Ubiquitination Ubiquitination IGF1R->Ubiquitination Degradation Degradation Ubiquitination->Degradation

Caption: GRB10 facilitates IGF1R degradation via NEDD4.

Conclusion

GRB10 is a critical signaling node that exerts significant control over multiple fundamental cellular pathways. Its primary role as a negative regulator of insulin/IGF-1 signaling positions it as a key player in metabolic homeostasis. Furthermore, its involvement in mTORC1 feedback, MAPK signaling, and the Wnt pathway highlights its broader impact on cell growth, proliferation, and fate. The ability of GRB10 to mediate receptor degradation adds another layer to its regulatory functions. A thorough understanding of the downstream targets and intricate signaling networks governed by GRB10 is essential for researchers in metabolic diseases, oncology, and developmental biology, and holds significant promise for the development of novel therapeutic strategies.

References

Foundational

GRB10 in Cellular Growth and Proliferation: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals Introduction Growth factor receptor-bound protein 10 (GRB10) is a member of a small family of adapter proteins that play a crucial, y...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Growth factor receptor-bound protein 10 (GRB10) is a member of a small family of adapter proteins that play a crucial, yet complex, role in regulating intracellular signaling pathways.[1] Lacking intrinsic enzymatic activity, GRB10 functions as a scaffold, interacting with a multitude of receptor tyrosine kinases (RTKs) and downstream signaling molecules to modulate cellular processes, including growth, proliferation, metabolism, and apoptosis.[1][2] This technical guide provides a comprehensive overview of the current understanding of GRB10's involvement in cellular growth and proliferation, with a focus on its molecular mechanisms, experimental validation, and potential as a therapeutic target.

GRB10: A Dual Regulator of Signaling Pathways

The function of GRB10 in cellular signaling is often context-dependent, with studies reporting both inhibitory and stimulatory roles. This duality is influenced by the specific GRB10 isoform, the cell type, and the interacting signaling partners.[1][3] GRB10 is characterized by several key structural domains that mediate its interactions: an N-terminal proline-rich region, a central Ras-associating (RA) and pleckstrin homology (PH) domain, a region between the PH and SH2 domains (BPS), and a C-terminal Src homology 2 (SH2) domain.[4][5]

The Insulin (B600854)/IGF-1 Signaling Axis: A Primary Target of GRB10

A significant body of research has established GRB10 as a key regulator of the insulin and insulin-like growth factor-1 (IGF-1) signaling pathways, which are central to cell growth and proliferation.

Mechanism of Action

GRB10 directly interacts with the activated insulin receptor (IR) and IGF-1 receptor (IGF-1R) via its SH2 and BPS domains.[1][6] This interaction can lead to the inhibition of receptor tyrosine kinase activity, thereby attenuating downstream signaling.[1] GRB10 can also physically hinder the association of downstream effector proteins, such as Insulin Receptor Substrate (IRS) proteins, with the activated receptor.[7]

However, some studies have also suggested a positive role for GRB10 in insulin/IGF-1 signaling, where it may enhance DNA synthesis and cell proliferation.[1] This discrepancy may be attributable to the specific cellular context and the relative expression levels of different GRB10 isoforms.

Signaling Pathway Diagram

GRB10_Insulin_IGF1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR_IGF1R Insulin R / IGF-1R IRS IRS IR_IGF1R->IRS ERK ERK IR_IGF1R->ERK Activates MAPK pathway GRB10 GRB10 GRB10->IR_IGF1R Binds to activated receptor GRB10->IRS Blocks association PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation AKT->CellGrowth Pro-survival signals mTORC1->CellGrowth ERK->CellGrowth Insulin_IGF1 Insulin / IGF-1 Insulin_IGF1->IR_IGF1R

GRB10 interaction with the Insulin/IGF-1 signaling pathway.

The mTORC1 Pathway: A Reciprocal Relationship

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Recent studies have unveiled a complex feedback loop involving GRB10 and mTORC1.

Mechanism of Action

GRB10 is a direct substrate of mTORC1.[8][9] Phosphorylation of GRB10 by mTORC1 enhances its stability, leading to the feedback inhibition of PI3K/Akt signaling.[8][9] Conversely, knockdown of GRB10 can lead to hyperactivation of the PI3K/Akt and ERK-MAPK pathways.[9] This negative feedback loop is crucial for maintaining cellular homeostasis and preventing uncontrolled proliferation. In some contexts, GRB10 can also inhibit mTORC1 signaling.[2]

Signaling Pathway Diagram

GRB10_mTOR_Pathway cluster_upstream Upstream Signals (e.g., Growth Factors) cluster_core mTORC1 Core cluster_downstream Downstream Effectors PI3K PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 GRB10 GRB10 mTORC1->GRB10 Phosphorylates & Stabilizes S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 GRB10->PI3K Negative Feedback CellGrowth Cell Growth & Protein Synthesis S6K1->CellGrowth FourEBP1->CellGrowth

GRB10 in the mTORC1 signaling feedback loop.

Quantitative Data on GRB10's Effects on Cellular Growth and Proliferation

Model System GRB10 Manipulation Observed Effect Quantitative Change Reference
MiceGlobal Knockout (KO)Fetal and placental overgrowth~30% larger at birth[10]
MiceGlobal Knockout (KO)Increased adult body weightStatistically significant increase[1]
MiceMuscle-specific KOIncreased muscle massEnlarged muscle fiber cross-sectional area[1]
MicePancreas-specific KOIncreased β-cell proliferationStatistically significant increase in BrdU incorporation[11]
Human MyotubessiRNA KnockdownEnhanced insulin-stimulated glucose uptake2.1-fold increase[12]
Prostate Cancer CellssiRNA KnockdownDecreased cell proliferationSignificant decrease[3]
Glioma CellsshRNA KnockdownReduced tumor growth in xenograftsSignificant reduction in tumor volume and weight[13]
CHO/IR CellsOverexpression of hGrb10gammaReduced insulin-stimulated Akt phosphorylationDelayed and reduced phosphorylation at Thr308 and Ser473[7]

GRB10 in Cell Cycle Regulation and Apoptosis

GRB10's influence on cellular growth and proliferation is intrinsically linked to its ability to modulate the cell cycle and apoptosis.

Cell Cycle

Studies have shown that GRB10 can influence the expression of key cell cycle regulators. For instance, deletion of GRB10 in primary muscle cells leads to changes in the expression of proteins like retinoblastoma (Rb) and p21, which are involved in the G1 to S phase transition.[4] In some cancer models, knockdown of GRB10 has been shown to inhibit cells from entering the G2/M phase from the S phase.[13]

Apoptosis

GRB10 can also regulate programmed cell death. Pancreas-specific disruption of GRB10 has been demonstrated to protect mice from streptozotocin-induced β-cell apoptosis.[11] The pro-survival effects of GRB10 ablation are often linked to the enhanced signaling through the PI3K/Akt pathway.[11]

Experimental Protocols

1. Co-Immunoprecipitation (Co-IP) to Detect GRB10-Receptor Interaction

  • Objective: To determine if GRB10 physically associates with a specific receptor tyrosine kinase (e.g., Insulin Receptor) in a cellular context.

  • Methodology:

    • Culture cells to 80-90% confluency.

    • Stimulate cells with the appropriate ligand (e.g., insulin) for a specified time to activate the receptor.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Pre-clear the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to GRB10 or the receptor of interest overnight at 4°C.

    • Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against both GRB10 and the receptor.

Experimental Workflow Diagram

CoIP_Workflow Start Cell Lysate (with GRB10 and Receptor) Add_Antibody Add Anti-GRB10 Antibody Start->Add_Antibody Incubate_Beads Incubate with Protein A/G Beads Add_Antibody->Incubate_Beads Wash Wash Beads Incubate_Beads->Wash Elute Elute Proteins Wash->Elute Analyze Western Blot Analysis Elute->Analyze

Workflow for Co-Immunoprecipitation of GRB10.

2. Cell Proliferation Assay (CCK-8)

  • Objective: To quantify the effect of GRB10 modulation on cell proliferation rates.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density.

    • Transfect cells with GRB10 siRNA or a control siRNA.

    • After a desired incubation period (e.g., 24, 48, 72 hours), add Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

3. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following GRB10 manipulation.

  • Methodology:

    • Harvest cells and wash with PBS.

    • Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

    • Incubate the cells in the dark.

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content, allowing for the discrimination of cell cycle phases.

4. Apoptosis Detection by TUNEL Assay

  • Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in cells with altered GRB10 expression.

  • Methodology:

    • Fix and permeabilize cells or tissue sections.

    • Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP). TdT catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.

    • If using BrdUTP, detect the incorporated BrdU with a fluorescently labeled anti-BrdU antibody.

    • Analyze the samples by fluorescence microscopy or flow cytometry to identify and quantify TUNEL-positive (apoptotic) cells.

GRB10 in Cancer: A Complex and Context-Dependent Role

The role of GRB10 in cancer is multifaceted, with reports of both oncogenic and tumor-suppressive functions depending on the cancer type.

  • Oncogenic Role: In some cancers, such as prostate cancer and glioma, GRB10 expression is upregulated and promotes proliferation and tumorigenesis.[8][13] In these contexts, GRB10 can act as a downstream effector of PI3K signaling.[8]

  • Tumor-Suppressive Role: In other malignancies, GRB10 expression is downregulated, and its loss may contribute to tumor progression.[9] The loss of GRB10 and the tumor suppressor PTEN appear to be mutually exclusive events in some cancers, suggesting that GRB10 may function as a tumor suppressor regulated by mTORC1.[9]

This context-dependent role highlights the importance of thoroughly investigating the specific functions of GRB10 in different cancer types to guide the development of targeted therapies.

GRB10 is a critical signaling adapter that fine-tunes cellular growth and proliferation primarily through its intricate interactions with the Insulin/IGF-1 and mTORC1 signaling pathways. Its ability to act as both a positive and negative regulator underscores the complexity of cellular signaling networks. The context-dependent function of GRB10 in various physiological and pathological conditions, particularly in cancer, presents both challenges and opportunities for therapeutic intervention.

Future research should focus on:

  • Elucidating the precise molecular mechanisms that determine the dual functionality of GRB10.

  • Identifying the full spectrum of GRB10-interacting proteins in different cellular contexts.

  • Developing strategies to selectively target specific GRB10-mediated signaling pathways for therapeutic benefit in diseases such as cancer and metabolic disorders.

A deeper understanding of GRB10's role in cellular proliferation will undoubtedly pave the way for novel therapeutic strategies aimed at modulating cell growth in a variety of diseases.

References

Exploratory

The Role of GRB10 in Metabolic Regulation and Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Growth factor receptor-bound protein 10 (GRB10) is a crucial adaptor protein implicated in a spectrum of metabolic processes. Functioning as a key...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Growth factor receptor-bound protein 10 (GRB10) is a crucial adaptor protein implicated in a spectrum of metabolic processes. Functioning as a key negative regulator of the insulin (B600854) and mTORC1 signaling pathways, GRB10 plays a pivotal role in glucose homeostasis, lipid metabolism, and cellular growth. Its tissue-specific expression and complex regulatory mechanisms make it a compelling target for therapeutic intervention in metabolic disorders such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the current understanding of GRB10's function, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling networks.

GRB10: A Negative Regulator of Core Metabolic Pathways

GRB10 exerts its influence primarily through direct interaction with receptor tyrosine kinases, most notably the insulin receptor (IR) and the insulin-like growth factor 1 receptor (IGF-1R), as well as with components of the mTORC1 signaling cascade. Its inhibitory actions are critical for maintaining metabolic balance, and dysregulation of GRB10 expression or function is associated with significant metabolic phenotypes.

The Insulin Signaling Pathway

GRB10 is a potent inhibitor of insulin signaling. Upon insulin binding to its receptor, GRB10 is recruited to the activated receptor, where it sterically hinders the binding and phosphorylation of downstream substrates like Insulin Receptor Substrate (IRS) proteins.[1] This disruption attenuates the PI3K/Akt signaling cascade, a central pathway for insulin's metabolic effects, including glucose uptake and glycogen (B147801) synthesis.[1][2]

GRB10_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds GRB10 GRB10 IR->GRB10 recruits IRS IRS IR->IRS phosphorylates GRB10->IRS inhibits binding to IR PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates Metabolic_Actions Metabolic Actions (e.g., Glucose Uptake) Akt->Metabolic_Actions promotes

Caption: GRB10 inhibits insulin signaling by binding to the activated insulin receptor.

The mTORC1 Signaling Pathway

GRB10 is also a key player in a negative feedback loop that regulates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[3] mTORC1, a central regulator of cell growth and metabolism, phosphorylates GRB10. This phosphorylation event promotes the dissociation of GRB10 from the IR and its association with Raptor, a key component of mTORC1.[3][4] This interaction inhibits mTORC1 activity, thereby influencing processes like lipolysis and thermogenesis.[4][5]

GRB10_mTORC1_Signaling Nutrients_GF Nutrients / Growth Factors mTORC1 mTORC1 Nutrients_GF->mTORC1 activate S6K S6K mTORC1->S6K phosphorylates GRB10 GRB10 mTORC1->GRB10 phosphorylates Cell_Growth Cell Growth & Lipogenesis S6K->Cell_Growth promotes Raptor Raptor GRB10->Raptor binds to Raptor->mTORC1 inhibits

Caption: GRB10 mediates feedback inhibition of the mTORC1 signaling pathway.

Tissue-Specific Roles of GRB10 in Metabolism and Disease

The metabolic consequences of GRB10 function are highly dependent on the tissue context. Its expression in key metabolic organs like skeletal muscle, adipose tissue, pancreas, and liver underscores its systemic importance.

Skeletal Muscle

In skeletal muscle, GRB10 acts as a negative regulator of both growth and glucose metabolism.[6][7] Ablation of GRB10 in muscle leads to increased muscle mass and enhanced insulin-stimulated glucose uptake.[4][6]

ParameterWild-Type (WT)Muscle-Specific GRB10 KO (mKO)Reference
Muscle Mass (1-year-old mice) [6]
Tibialis Anterior (mg)49.8 ± 1.557.5 ± 1.9[6]
Gastrocnemius (mg)150.4 ± 4.8168.1 ± 5.5[6]
Insulin-Stimulated Glucose Uptake (in vivo clamp) [6]
Gastrocnemius (μmol/100g/min)135 ± 15195 ± 20[6]
In vitro Glucose Uptake (primary myotubes) [8]
Basal (pmol/min/mg protein)10.2 ± 1.115.8 ± 1.5[8]
Insulin-Stimulated (pmol/min/mg protein)18.5 ± 2.028.3 ± 2.8[8]
p < 0.05 vs. WT
Adipose Tissue

In adipose tissue, GRB10 is a key regulator of lipolysis and thermogenesis.[4][5] Fat-specific knockout of GRB10 results in increased adiposity, reduced energy expenditure, and impaired lipolysis, primarily through the upregulation of mTORC1 signaling.[9]

ParameterWild-Type (WT)Fat-Specific GRB10 KO (fKO)Reference
Body Weight (on High-Fat Diet) [9]
Grams38.2 ± 1.545.1 ± 2.1[9]
Fat Mass (on High-Fat Diet) [9]
Grams10.1 ± 0.814.5 ± 1.2[9]
Glycerol Release (lipolysis assay in primary adipocytes) [9]
nmol/hr/mg protein150 ± 1285 ± 9[9]
Oxygen Consumption (energy expenditure) [9]
ml/kg/hr18.5 ± 1.214.2 ± 1.0[9]
*p < 0.05 vs. WT
Pancreatic β-Cells

GRB10 plays a critical role in pancreatic β-cell function and mass.[10] Its expression is elevated in the islets of diabetic mice.[1] Pancreas-specific knockout of GRB10 enhances β-cell proliferation, increases β-cell mass, and improves glucose-stimulated insulin secretion, protecting against streptozotocin-induced diabetes.[3][10]

ParameterWild-Type (WT)Pancreas-Specific GRB10 KO (pKO)Reference
β-Cell Mass (g) ~0.001-0.0015~0.003[3]
Glucose-Stimulated Insulin Secretion (in vivo) [3]
Plasma Insulin (ng/mL) at 15 min post-glucose1.8 ± 0.23.1 ± 0.3[3]
Islet Insulin Content (ng/islet) 25.3 ± 2.142.8 ± 3.5[3]
p < 0.05 vs. WT
Liver

In the adult liver, GRB10 expression is typically silenced. However, under conditions of acute endoplasmic reticulum (ER) stress, such as that induced by a high-fat diet, GRB10 expression can be reactivated.[11][12] This reactivation contributes to the development of hepatic steatosis by promoting lipid accumulation.[11][13] Liver-specific knockout of GRB10 protects against diet- and tunicamycin-induced hepatic steatosis.[11][13]

ParameterWild-Type (WT) on HFDLiver-Specific GRB10 KO (LKO) on HFDReference
Liver Triglyceride Content (mg/g liver) 125 ± 1570 ± 10[11]
Hepatic Steatosis (Oil Red O staining) SevereMild[11]
p < 0.05 vs. WT

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of GRB10's metabolic function.

Hyperinsulinemic-Euglycemic Clamp in Mice

This procedure is the gold standard for assessing in vivo insulin sensitivity.[14]

Euglycemic_Clamp_Workflow Start Start: Catheterized, Conscious Mouse Fasting Fasting (5-6 hours) Start->Fasting Basal_Infusion Basal Period (90-120 min): Infuse [3-3H]glucose Fasting->Basal_Infusion Basal_Sample Basal Blood Sample: Measure basal glucose turnover and insulin Basal_Infusion->Basal_Sample Clamp_Infusion Clamp Period (120 min): Constant insulin infusion Variable [3-3H]glucose infusion Basal_Sample->Clamp_Infusion Blood_Sampling Frequent Blood Sampling (every 10 min): Measure blood glucose Clamp_Infusion->Blood_Sampling during clamp Steady_State_Sample Steady-State Blood Samples: Measure glucose turnover, hormones, metabolites Clamp_Infusion->Steady_State_Sample at steady state Adjust_GIR Adjust Glucose Infusion Rate (GIR) to maintain euglycemia Blood_Sampling->Adjust_GIR Adjust_GIR->Clamp_Infusion feedback End End of Clamp Steady_State_Sample->End

Caption: Workflow for a hyperinsulinemic-euglycemic clamp experiment in mice.

Methodology:

  • Animal Preparation: Mice are anesthetized, and catheters are surgically implanted into the jugular vein (for infusions) and carotid artery (for blood sampling). Animals are allowed to recover for 5-7 days.[2]

  • Fasting: Mice are fasted for 5-6 hours prior to the clamp.[7]

  • Basal Period: A primed-continuous infusion of [3-³H]glucose is administered for 90-120 minutes to assess basal glucose turnover. A blood sample is taken at the end of this period.[7]

  • Clamp Period: A continuous infusion of human insulin is initiated. The [3-³H]glucose infusion is also continued. Blood glucose is monitored every 10 minutes, and a variable infusion of 20% glucose is adjusted to maintain euglycemia (typically around 120 mg/dL).[15]

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. The rates of glucose appearance and disappearance are calculated from the tracer data to assess hepatic glucose production and peripheral glucose uptake.[14]

In Vitro Glucose Uptake Assay in Primary Myotubes

This assay measures the rate of glucose transport into cultured muscle cells.[16][17]

Methodology:

  • Cell Culture: Primary myoblasts are isolated from mouse satellite cells and differentiated into myotubes in culture plates.[8]

  • Serum Starvation: Differentiated myotubes are serum-starved for 3 hours to establish a basal state.[17]

  • Insulin Stimulation: Cells are treated with or without insulin (typically 100 nM) for 1 hour.[17]

  • Glucose Uptake: The culture medium is replaced with a buffer containing [³H]-2-deoxy-D-glucose (a non-metabolizable glucose analog). Uptake is allowed to proceed for a defined period (e.g., 15 minutes).[17]

  • Lysis and Scintillation Counting: The reaction is stopped by washing with ice-cold buffer. Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.[18]

  • Data Analysis: Glucose uptake is normalized to the protein content of the cell lysate and expressed as pmol/min/mg protein.[8]

Islet Perifusion for Insulin Secretion

This technique allows for the dynamic measurement of insulin secretion from isolated pancreatic islets in response to various secretagogues.[19][20]

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion followed by density gradient centrifugation.[21]

  • Perifusion System Setup: Isolated islets are placed in a perifusion chamber maintained at 37°C. The chamber is connected to a peristaltic pump that delivers a continuous flow of buffer.[20]

  • Experimental Protocol: Islets are first perifused with a low-glucose buffer (e.g., 2.8 mM) to establish a basal secretion rate. They are then challenged with a high-glucose buffer (e.g., 16.7 mM) and other secretagogues (e.g., KCl) to stimulate insulin release.[19][22]

  • Fraction Collection: The perifusate is collected in fractions at regular intervals (e.g., every 1-3 minutes).[20]

  • Insulin Measurement: The insulin concentration in each fraction is determined by ELISA or radioimmunoassay.

  • Data Analysis: The results are plotted as insulin secretion rate over time, revealing the dynamics of the insulin secretory response (e.g., first and second phases).

Co-Immunoprecipitation of GRB10 and Insulin Receptor

This method is used to demonstrate the physical interaction between GRB10 and the insulin receptor in cells.

Methodology:

  • Cell Culture and Stimulation: Cells overexpressing tagged versions of GRB10 and the insulin receptor are serum-starved and then stimulated with insulin to induce receptor phosphorylation and GRB10 binding.[23]

  • Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody against one of the proteins of interest (e.g., anti-GRB10), which is coupled to beads. This pulls the "bait" protein and its binding partners out of the solution.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the "prey" protein (e.g., the insulin receptor) is detected by Western blotting with a specific antibody.[24]

Western Blotting for Phosphorylated Signaling Proteins

This technique is used to quantify the activation state of signaling pathways by detecting the phosphorylation of key proteins like Akt and S6K.

Methodology:

  • Sample Preparation: Protein lysates are prepared from cells or tissues under conditions that preserve phosphorylation (i.e., with phosphatase inhibitors).[25]

  • SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).[26]

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473).[27]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[28]

  • Detection: The HRP enzyme catalyzes a chemiluminescent reaction, and the emitted light is captured on X-ray film or with a digital imager. The band intensity is quantified using densitometry. To control for protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.[27]

GRB10 as a Therapeutic Target in Metabolic Disease

The multifaceted role of GRB10 in metabolic regulation makes it an attractive, albeit complex, therapeutic target.

  • Type 2 Diabetes: Inhibiting GRB10 function in pancreatic β-cells could enhance insulin secretion and β-cell mass, offering a novel strategy to combat β-cell failure.[3][10] In skeletal muscle, GRB10 inhibition could improve insulin sensitivity and glucose disposal.[6]

  • Obesity: Targeting the GRB10-mTORC1 axis in adipose tissue could potentially promote lipolysis and energy expenditure, thereby counteracting obesity.[4][5]

  • Non-alcoholic Fatty Liver Disease (NAFLD): Preventing the reactivation of GRB10 in the liver under metabolic stress could be a therapeutic approach to mitigate hepatic steatosis.[11]

However, the systemic and tissue-specific effects of GRB10 modulation must be carefully considered. A systemic inhibitor of GRB10 could have unintended consequences due to its diverse roles in different tissues. Therefore, tissue-specific targeting strategies will likely be necessary for the development of safe and effective GRB10-based therapies.

Conclusion

GRB10 is a critical signaling node that integrates inputs from the insulin and mTORC1 pathways to regulate a wide array of metabolic processes. Its function as a negative regulator in key metabolic tissues places it at the center of metabolic health and disease. Further research into the tissue-specific regulatory mechanisms of GRB10 and the development of targeted therapeutic strategies hold significant promise for the treatment of metabolic disorders. This guide provides a foundational understanding of GRB10's role, offering valuable data and methodologies to aid researchers and drug development professionals in this endeavor.

References

Foundational

GRB10: A Promising Therapeutic Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Growth factor receptor-bound protein 10 (GRB10) is emerging as a critical player in the landscape of oncology. Traditionall...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Growth factor receptor-bound protein 10 (GRB10) is emerging as a critical player in the landscape of oncology. Traditionally studied for its role in metabolic signaling, GRB10 is now recognized as a significant contributor to the pathogenesis of various cancers. This document provides a comprehensive technical overview of GRB10's function in cancer, its associated signaling pathways, and its potential as a therapeutic target. We present a consolidation of quantitative data from preclinical studies, detailed experimental protocols for investigating GRB10, and visual representations of its molecular interactions to empower researchers and drug development professionals in their pursuit of novel cancer therapies.

Introduction to GRB10

GRB10 is an adaptor protein that modulates signal transduction by interacting with a variety of receptor tyrosine kinases (RTKs) and other signaling molecules.[1][2] It is a member of the GRB7 family of proteins, which also includes GRB7 and GRB14.[1][3] Structurally, GRB10 possesses several key domains that dictate its function, including a Proline-rich region, a Ras-associating (RA) domain, a Pleckstrin homology (PH) domain, a BPS (between PH and SH2) domain, and a Src homology 2 (SH2) domain.[4][5] Multiple isoforms of GRB10 exist due to alternative splicing, which may contribute to its diverse and sometimes contradictory roles in different cellular contexts.[4]

GRB10 Expression and Prognostic Significance in Cancer

Elevated expression of GRB10 has been documented in a wide range of malignancies, and in many cases, this correlates with a poorer prognosis. Analysis of The Cancer Genome Atlas (TCGA) database has revealed GRB10 upregulation in cholangiocarcinoma, colon adenocarcinoma, head and neck squamous carcinoma, renal chromophobe, clear renal carcinoma, hepatocellular carcinoma, lung adenocarcinoma, lung squamous carcinoma, gastric adenocarcinoma, and thyroid carcinoma.[1][2][3]

In gastric cancer, high GRB10 expression is significantly associated with poorer overall survival.[1][3] Similarly, in glioma, the expression level of GRB10 positively correlates with the histological grade of the tumor, and patients with lower GRB10 expression have a more prolonged survival.[6] In prostate cancer, GRB10 expression is elevated in castration-resistant prostate cancer (CRPC) as compared to hormone-naive prostate cancer (HNPC).[7][8][9]

Table 1: GRB10 Expression in Various Cancers

Cancer TypeGRB10 Expression StatusPrognostic SignificanceReference(s)
Gastric CancerUpregulatedHigh expression associated with poorer overall survival[1][3]
GliomaUpregulatedPositively correlated with histological grade; lower expression associated with longer survival[6]
Prostate CancerUpregulated in CRPCElevated expression correlates with more aggressive tumors and poorer treatment outcome[7][8][9]
Multiple Cancers (TCGA)UpregulatedAssociated with poorer overall survival in several cancers[1][2][3]

The Role of GRB10 in Cancer Progression

GRB10 actively promotes key processes that drive cancer progression, including cell proliferation, migration, and survival.

Cell Proliferation and Tumorigenesis

Numerous studies have demonstrated that GRB10 is a positive regulator of cell proliferation in various cancer models. In prostate cancer, knockdown of GRB10 markedly reduces cancer cell proliferation.[7][8][10] Similarly, in glioma, silencing GRB10 expression inhibits cell growth and colony formation.[6] In gastric cancer, knockdown of GRB10 significantly reduces the proliferation ability of cancer cells, while its overexpression has the opposite effect.[1]

In vivo studies using xenograft models have substantiated these findings. In a gastric cancer xenograft model, knockdown of GRB10 led to slower tumor growth.[1][3] Similarly, in a glioma model, depleting GRB10 expression significantly reduced tumor size, volume, and weight.[6]

Table 2: Effects of GRB10 Modulation on Cancer Cell Proliferation and Tumor Growth

Cancer TypeExperimental ApproachKey FindingsReference(s)
Prostate CancerGRB10 knockdownMarked reduction in cell proliferation and AKT activity.[7][8][10]
GliomaGRB10 knockdownSignificant inhibition of cell growth and colony formation.[6]
Gastric CancerGRB10 knockdownSignificant reduction in cell proliferation.[1]
Gastric CancerGRB10 overexpressionIncreased cell proliferation.[1]
Gastric CancerXenograft model with GRB10 knockdownSlower tumor growth.[1][3]
GliomaXenograft model with GRB10 knockdownSignificant reduction in tumor size, volume, and weight.[6]
Cell Migration and Invasion

Beyond its role in proliferation, GRB10 also influences the migratory and invasive capacity of cancer cells. In gastric cancer, the migration ability of cells increases with the expression of GRB10.[1]

GRB10 and Key Signaling Pathways in Cancer

GRB10 exerts its pro-tumorigenic functions by integrating with and modulating key signaling pathways, most notably the PI3K/Akt pathway and those downstream of receptor tyrosine kinases (RTKs).

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. GRB10 is a significant downstream effector of PI3K signaling.[10] In prostate cancer, GRB10 expression is positively correlated with pAKT levels, and its knockdown reduces Akt phosphorylation.[10] Mechanistically, GRB10 can form a constitutive complex with Akt, potentially facilitating its translocation to the cell membrane and subsequent activation.[11] Interestingly, PI3K inhibitors have been shown to reduce GRB10 expression, suggesting a feedback loop where PI3K drives GRB10 expression.[10]

Receptor Tyrosine Kinase (RTK) Signaling

GRB10 is known to interact with a multitude of RTKs, including the insulin (B600854) receptor (IR) and the insulin-like growth factor 1 receptor (IGF-1R).[1][2] While its role in insulin signaling is complex and can be inhibitory, in the context of some cancers, it appears to promote pro-survival signals. For instance, in prostate cancer, knockdown of GRB10 leads to the activation of a panel of RTKs, suggesting that GRB10 may normally be involved in a feedback mechanism that regulates their activity.[10]

Androgen Receptor (AR) Signaling in Prostate Cancer

In prostate cancer, GRB10 is intricately linked with androgen receptor (AR) signaling. GRB10 is an AR-repressed gene, and its expression becomes elevated during the development of castration-resistant prostate cancer (CRPC).[4][12][13] Mechanistically, GRB10 interacts with the catalytic subunit of protein phosphatase 2A (PP2A) through its PH domain.[5][12][13] This interaction is thought to stabilize GRB10 and inhibit PP2A's phosphatase activity towards the AR, leading to increased AR phosphorylation at Serine 81 and enhanced AR transcriptional activity.[12][13] Knockdown of GRB10 increases PP2A protein stability, which in turn decreases AR phosphorylation and activity.[12][13]

GRB10_Signaling_Pathways GRB10 Signaling Networks in Cancer cluster_RTK Receptor Tyrosine Kinase Signaling cluster_Prostate Prostate Cancer Specific Pathway RTK RTK (e.g., IR, IGF-1R) GRB10 GRB10 RTK->GRB10 Binds to PI3K PI3K RTK->PI3K Activates Akt Akt GRB10->Akt Promotes Activation PI3K->Akt Activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival AR Androgen Receptor (AR) GRB10_P GRB10 AR->GRB10_P Represses Transcription PP2A PP2A GRB10_P->PP2A Binds & Inhibits AR_p Phosphorylated AR (Active) PP2A->AR_p Dephosphorylates Gene_Expression AR Target Gene Expression AR_p->Gene_Expression

GRB10 signaling interactions in cancer.

Experimental Protocols for Studying GRB10

A variety of experimental techniques are employed to investigate the function of GRB10 in cancer.

Gene Knockdown using shRNA

Lentiviral-mediated short hairpin RNA (shRNA) is a common method for achieving stable knockdown of GRB10 expression in cancer cell lines.

Experimental Workflow for GRB10 shRNA Knockdown:

shRNA_Workflow Workflow for GRB10 shRNA Knockdown start Design/Obtain shRNA constructs targeting GRB10 lentivirus Produce Lentiviral Particles start->lentivirus transduction Transduce Target Cancer Cells lentivirus->transduction selection Select Transduced Cells (e.g., with Puromycin) transduction->selection validation Validate Knockdown (qPCR, Western Blot) selection->validation functional_assays Perform Functional Assays validation->functional_assays

shRNA knockdown experimental workflow.

Detailed Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., 1.6 x 10^4 cells/well in a 96-well plate or 0.5 x 10^5 cells/well in a 24-well plate) to achieve 50-70% confluency at the time of transduction.[7][12]

  • Transduction: Thaw lentiviral particles containing GRB10 shRNA on ice. Add the appropriate multiplicity of infection (MOI) of viral particles to the cells in fresh media, often supplemented with hexadimethrine bromide (e.g., 8 µg/mL) to enhance transduction efficiency.[7][12]

  • Incubation: Incubate the cells with the lentiviral particles for 18-24 hours.[7][12]

  • Media Change: Replace the virus-containing media with fresh complete media.[7]

  • Selection: After 24-48 hours, begin selection with an appropriate antibiotic (e.g., puromycin (B1679871) at 2-10 µg/ml, depending on the cell line's sensitivity) to eliminate non-transduced cells.

  • Validation: Expand resistant colonies and validate the knockdown of GRB10 expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.

Cell Proliferation Assays

The Cell Counting Kit-8 (CCK-8) assay is a widely used colorimetric method to assess cell proliferation.

Detailed Methodology:

  • Cell Seeding: Seed cells (e.g., 5,000 to 10,000 cells/well) in 100 µL of culture medium in a 96-well plate.[14][15][16]

  • Incubation: Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).[14][15][16]

  • Treatment (if applicable): Add the test compound at various concentrations.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[14][15][16]

  • Incubation: Incubate the plate for 1-4 hours in the incubator.[14][15][16]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[14][15][16]

In Vivo Xenograft Models

Subcutaneous xenograft models in immunodeficient mice are crucial for evaluating the in vivo tumorigenic potential of cancer cells and the efficacy of therapeutic interventions.

Detailed Methodology:

  • Cell Preparation: Harvest cancer cells during the exponential growth phase and resuspend them in a sterile solution like PBS or serum-free medium, often mixed with Matrigel, to a final concentration of 1x10^7 to 5x10^7 cells/mL.[17]

  • Injection: Subcutaneously inject 100-200 µL of the cell suspension (typically 1x10^6 to 1x10^7 cells) into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).[17][18][19]

  • Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

GRB10 as a Therapeutic Target

The consistent upregulation of GRB10 in various cancers and its role in promoting tumor growth make it an attractive target for therapeutic intervention.

Indirect Targeting

Given GRB10's position within the PI3K/Akt and RTK signaling networks, inhibitors of these pathways can indirectly affect GRB10 function. For instance, PI3K inhibitors can reduce GRB10 expression.[10] Similarly, mTOR inhibitors like rapamycin (B549165) can influence GRB10's role in feedback loops.[20]

Potential for Direct Targeting

While no direct small molecule inhibitors of GRB10 are currently in clinical development, the prospect is an active area of interest. The well-defined domains of GRB10, particularly the SH2 and PH domains that mediate its protein-protein interactions, present potential pockets for the design of targeted therapies. The development of molecules that disrupt the interaction of GRB10 with key partners like RTKs, Akt, or PP2A could be a viable strategy to inhibit its pro-tumorigenic functions.

Future Directions

The study of GRB10 in cancer is a rapidly evolving field. Future research should focus on:

  • Elucidating the precise mechanisms by which GRB10 promotes tumorigenesis in different cancer types.

  • Identifying the full spectrum of GRB10's binding partners in various cancer contexts to uncover novel therapeutic targets.

  • Developing and validating direct inhibitors of GRB10 for preclinical and clinical testing.

  • Investigating the role of different GRB10 isoforms in cancer to enable more specific therapeutic targeting.

  • Exploring the potential of GRB10 as a biomarker for patient stratification and predicting response to therapy.

Conclusion

GRB10 has emerged from the shadow of its metabolic functions to be recognized as a significant oncogenic player. Its upregulation in a multitude of cancers, correlation with poor prognosis, and its integral role in driving cell proliferation and survival through key signaling pathways firmly establish it as a high-value therapeutic target. The information and protocols presented in this guide are intended to facilitate further research into GRB10, with the ultimate goal of translating our understanding of its function into novel and effective cancer treatments.

References

Exploratory

The Evolutionary Saga of the Grb7/Grb10/Grb14 Family: A Technical Guide for Researchers

An In-depth Exploration of the Evolution, Function, and Experimental Analysis of a Pivotal Adaptor Protein Family Introduction The Growth factor receptor-bound protein 7 (Grb7)/Grb10/Grb14 family of adaptor proteins stan...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Evolution, Function, and Experimental Analysis of a Pivotal Adaptor Protein Family

Introduction

The Growth factor receptor-bound protein 7 (Grb7)/Grb10/Grb14 family of adaptor proteins stands as a fascinating subject of study in cellular signaling. These multi-domain proteins play critical roles in a diverse array of cellular processes, from metabolic regulation to cell migration and cancer progression. Lacking intrinsic enzymatic activity, their function lies in orchestrating the assembly of signaling complexes, thereby modulating the flow of information from receptor tyrosine kinases (RTKs) to downstream effector pathways. This technical guide provides a comprehensive overview of the evolution of the Grb7/Grb10/Grb14 family, their functional divergence, and detailed protocols for their experimental investigation, tailored for researchers, scientists, and drug development professionals.

Evolutionary History and Phylogenetic Relationships

The Grb7/10/14 family of proteins is a relatively recent evolutionary innovation, with no orthologues found in invertebrates like C. elegans and Drosophila melanogaster, which only possess the related Mig-10 protein.[1] This suggests that the specific functions of this family co-evolved with the increased complexity of vertebrate signaling pathways. The structural similarity to other adaptor protein families, such as the APS/SH2-B family, is thought to be a result of convergent evolution rather than direct lineage.[1]

All members of the Grb7/10/14 family share a conserved domain architecture, including an N-terminal proline-rich region, a central GM (Grb and Mig) region composed of a Ras-associating (RA) and a Pleckstrin homology (PH) domain, a unique BPS (between PH and SH2) domain, and a C-terminal Src homology 2 (SH2) domain.[2][3] The SH2 domain is the most highly conserved region, with the SH2 domains of Grb14 and Grb7 sharing 72% and 67% amino acid sequence identity with Grb10, respectively.[2] The central GM region is also well-conserved, with almost 60% identity between the three family members.[2]

G cluster_vertebrates Vertebrates cluster_invertebrates Invertebrates Grb7 Grb7 Grb10 Grb10 Grb14 Grb14 Ancestor Ancestor Ancestor->Grb7 Ancestor->Grb10 Ancestor->Grb14 Mig10 Mig-10 (C. elegans) Proto_Ancestor Common Ancestor Proto_Ancestor->Ancestor Gene Duplication & Domain Acquisition (SH2) Proto_Ancestor->Mig10 G Insulin (B600854) Insulin IR Insulin Receptor (IR) Insulin->IR Activation Grb10_14 Grb10 / Grb14 IR->Grb10_14 Recruitment PI3K PI3K IR->PI3K Activation MAPK MAPK Pathway IR->MAPK Activation Grb10_14->IR Inhibition of Kinase Activity Grb10_14->PI3K Inhibition Grb10_14->MAPK Inhibition Akt Akt PI3K->Akt Activation Metabolic_Effects Metabolic Effects (Glucose Uptake, etc.) Akt->Metabolic_Effects G cluster_rtk RTK Signaling cluster_integrin Integrin Signaling EGF EGF EGFR EGFR EGF->EGFR Grb7 Grb7 EGFR->Grb7 Recruitment Integrin Integrins FAK FAK Integrin->FAK Activation FAK->Grb7 Recruitment & Phosphorylation Ras Ras Grb7->Ras Rac_Rho Rac/Rho GTPases Grb7->Rac_Rho MAPK MAPK Pathway Ras->MAPK Cell_Migration Cell Migration MAPK->Cell_Migration Rac_Rho->Cell_Migration

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for GRB10 Co-Immunoprecipitation

For Researchers, Scientists, and Drug Development Professionals Introduction Growth factor receptor-bound protein 10 (GRB10) is a crucial adaptor protein implicated in various signaling pathways, most notably the insulin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth factor receptor-bound protein 10 (GRB10) is a crucial adaptor protein implicated in various signaling pathways, most notably the insulin (B600854) and insulin-like growth factor (IGF-1) signaling cascades.[1][2] It functions by interacting with receptor tyrosine kinases and other signaling molecules, thereby modulating cellular processes such as growth, metabolism, and apoptosis.[1] Understanding the protein-protein interactions of GRB10 is paramount for elucidating its physiological roles and its potential as a therapeutic target. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study these interactions in vivo.

This document provides detailed protocols for the co-immunoprecipitation of GRB10 and its interacting partners, along with data presentation guidelines and a visual representation of the experimental workflow and relevant signaling pathways.

Key Protein Interactions of GRB10

GRB10 is known to interact with a variety of proteins, playing both positive and negative regulatory roles in signal transduction. A summary of key interaction partners identified through co-immunoprecipitation and other methods is presented below.

Bait ProteinPrey Protein(s)Cellular Context/Cell LineMethod of VerificationKey FindingsReference(s)
GRB10Insulin Receptor (INSR)Mouse embryo fibroblastsCo-IP, Western BlotGRB10 preferentially associates with the activated insulin receptor.[3]
GRB10Insulin-like Growth Factor 1 Receptor (IGF-1R)p6/Grb10 cells (mouse embryo fibroblasts overexpressing Grb10)Co-IP, Western BlotGRB10 recruits the E3 ubiquitin ligase NEDD4 to the IGF-1R, leading to its ubiquitination and degradation.[4]
GRB10NEDD4HEK293T cells, HaCaT cells, Mouse embryo fibroblastsCo-IP, Western BlotGRB10 forms a constitutive, phosphotyrosine-independent complex with NEDD4.[4][5][4][5][6][7]
GRB10mTORC1 (Raptor)HEK293T cellsCo-IP, Mass SpectrometrymTORC1 phosphorylates and stabilizes GRB10, leading to feedback inhibition of PI3K signaling.[8]
GRB10Epidermal Growth Factor Receptor (EGFR)CHO CellsIn vitro binding assaysThe SH2 domain of GRB10 interacts with the EGFR.[9]

Signaling Pathway Involving GRB10

GRB10 is a key regulator in the insulin/IGF-1 signaling pathway. Upon ligand binding, the insulin receptor (INSR) or IGF-1 receptor (IGF-1R) undergoes autophosphorylation, creating docking sites for various signaling molecules. GRB10 can bind to the activated receptor, leading to several downstream effects. One major role of GRB10 is to act as a negative regulator by inhibiting receptor kinase activity or by recruiting the E3 ubiquitin ligase NEDD4, which promotes receptor ubiquitination and subsequent degradation. Furthermore, GRB10 is a substrate of mTORC1, which, upon phosphorylation, stabilizes GRB10 and enhances its inhibitory effect on PI3K/Akt signaling, forming a negative feedback loop.

GRB10_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm INSR_IGF1R INSR / IGF-1R GRB10 GRB10 INSR_IGF1R->GRB10 Binding PI3K PI3K INSR_IGF1R->PI3K Activation Ub Ubiquitination & Degradation INSR_IGF1R->Ub NEDD4 NEDD4 (E3 Ubiquitin Ligase) GRB10->NEDD4 Recruitment GRB10->PI3K Inhibition NEDD4->INSR_IGF1R Ubiquitination Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream_Signaling Downstream Signaling (Growth, Metabolism) Akt->Downstream_Signaling mTORC1->GRB10 Phosphorylation & Stabilization Insulin_IGF1 Insulin / IGF-1 Insulin_IGF1->INSR_IGF1R Activation

Caption: GRB10 in the Insulin/IGF-1 Signaling Pathway.

Experimental Workflow for GRB10 Co-Immunoprecipitation

The following diagram outlines the general workflow for a GRB10 co-immunoprecipitation experiment, from cell culture to the final analysis of interacting proteins.

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Culture 1. Cell Culture & Transfection (e.g., HEK293T, MCF-7) Cell_Lysis 2. Cell Lysis (Non-denaturing buffer) Cell_Culture->Cell_Lysis Pre_Clearing 3. Pre-clearing Lysate (with control IgG & beads) Cell_Lysis->Pre_Clearing Antibody_Incubation 4. Incubation with anti-GRB10 antibody Pre_Clearing->Antibody_Incubation Bead_Capture 5. Capture with Protein A/G beads Antibody_Incubation->Bead_Capture Washing 6. Washing (Remove non-specific binding) Bead_Capture->Washing Elution 7. Elution of protein complexes Washing->Elution SDS_PAGE 8. SDS-PAGE Elution->SDS_PAGE Western_Blot 9. Western Blot (Detect GRB10 & prey) SDS_PAGE->Western_Blot Mass_Spec 10. Mass Spectrometry (Identify novel interactors) SDS_PAGE->Mass_Spec

Caption: General workflow for GRB10 Co-Immunoprecipitation.

Detailed Experimental Protocols

Here, we provide two detailed protocols for GRB10 co-immunoprecipitation. Protocol 1 is a general procedure for endogenous GRB10, while Protocol 2 is adapted for overexpressed, tagged GRB10.

Protocol 1: Co-Immunoprecipitation of Endogenous GRB10

This protocol is designed for the immunoprecipitation of endogenous GRB10 and its interacting partners from mammalian cell lines.

Materials:

  • Cell Lines: HEK293T, MCF-7, or other cell lines expressing endogenous GRB10.

  • Antibodies:

    • Rabbit anti-GRB10 antibody for immunoprecipitation.

    • Mouse anti-GRB10 antibody for Western blotting.

    • Antibody against the suspected interacting protein (e.g., anti-INSR, anti-NEDD4).

    • Normal rabbit IgG (for negative control).

  • Reagents:

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

    • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.

    • Protein A/G magnetic beads or agarose (B213101) beads.

    • 2x Laemmli sample buffer.

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency in 10 cm plates.

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold lysis buffer to each plate and incubate on ice for 20 minutes with occasional swirling.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA assay.

  • Pre-clearing the Lysate:

    • To 1 mg of total protein in 1 mL of lysis buffer, add 20 µL of Protein A/G beads and 1 µg of normal rabbit IgG.

    • Incubate on a rotator for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C (or use a magnetic rack for magnetic beads).

    • Carefully transfer the supernatant to a new tube, avoiding the beads.

  • Immunoprecipitation:

    • Add 2-5 µg of rabbit anti-GRB10 antibody to the pre-cleared lysate. For the negative control, add an equivalent amount of normal rabbit IgG.

    • Incubate overnight at 4°C with gentle rotation.

    • Add 30 µL of Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.

    • Discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

  • Elution and Sample Preparation:

    • Resuspend the beads in 40 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Centrifuge to pellet the beads, and collect the supernatant.

  • Western Blot Analysis:

    • Load the eluted samples and an input control (20-30 µg of the initial cell lysate) onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies (e.g., mouse anti-GRB10 and an antibody against the expected interacting protein).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Protocol 2: Co-Immunoprecipitation of Tagged GRB10

This protocol is optimized for the co-immunoprecipitation of overexpressed GRB10 fused to an epitope tag (e.g., FLAG, HA, or mCherry) in a cell line like HEK293T.[6]

Materials:

  • Cell Line: HEK293T cells.

  • Plasmids: Expression vectors for tagged-GRB10 and potentially a tagged interacting partner.

  • Transfection Reagent: (e.g., Lipofectamine 3000, FuGENE HD).

  • Antibodies:

    • Anti-tag antibody for immunoprecipitation (e.g., anti-FLAG M2 magnetic beads).

    • Antibodies for Western blotting (e.g., anti-GRB10, anti-tag for the prey protein).

  • Reagents: Same as in Protocol 1, with the lysis and wash buffers potentially adjusted for the specific interaction.

Procedure:

  • Transfection and Cell Lysis:

    • Seed HEK293T cells in 10 cm plates to reach 70-80% confluency on the day of transfection.

    • Transfect the cells with the desired plasmids according to the manufacturer's protocol.

    • 24-48 hours post-transfection, lyse the cells as described in Protocol 1.

  • Immunoprecipitation:

    • (Optional Pre-clearing) Pre-clear the lysate as described in Protocol 1 if high background is expected.

    • Add anti-FLAG M2 magnetic beads (or other anti-tag beads) to 1-2 mg of cell lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads as described in Protocol 1.

    • Elute the proteins by boiling in 2x Laemmli sample buffer. Alternatively, for native elution, use a competitive peptide (e.g., 3xFLAG peptide) to elute the protein complexes, which can be useful for downstream functional assays.

  • Western Blot Analysis:

    • Perform Western blotting as described in Protocol 1, using antibodies against the tags and/or the proteins themselves to confirm the interaction.

These protocols provide a robust framework for investigating the protein-protein interactions of GRB10. Successful co-immunoprecipitation experiments will shed light on the molecular mechanisms by which GRB10 regulates key cellular processes and may aid in the development of novel therapeutic strategies for diseases where GRB10 signaling is dysregulated. Optimization of buffer conditions, antibody concentrations, and incubation times may be necessary for specific cell lines and interaction partners.

References

Application

Detecting GRB10 Protein: A Detailed Western Blot Protocol for Researchers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to performing Western blotting for the detection of the Growth factor receptor-...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing Western blotting for the detection of the Growth factor receptor-bound protein 10 (GRB10), an adapter protein implicated in various signaling pathways, including those of insulin (B600854) and insulin-like growth factors.[1][2][3] Adherence to this detailed protocol is crucial for obtaining reliable and reproducible results in studies related to metabolic regulation, cancer biology, and cellular growth.

Introduction to GRB10

GRB10 is a member of the Grb7/10/14 family of adapter proteins.[2][3] It plays a significant role in signal transduction by interacting with several receptor tyrosine kinases (RTKs) and downstream signaling molecules.[3][4] Notably, GRB10 is recognized as a negative regulator of insulin and IGF-1 signaling, making it a key protein of interest in research focused on diabetes, obesity, and cancer.[1][5][6] GRB10 has multiple isoforms, and its expression can be tissue-specific.[5][7]

Experimental Data Summary

Successful detection of GRB10 by Western blot is dependent on several key parameters, which are summarized below. These values are derived from various antibody datasheets and should be optimized for specific experimental conditions.

Table 1: Primary Antibody Recommendations for GRB10 Detection
Antibody IDHost SpeciesClonalityRecommended DilutionSupplier
23591-1-APRabbitPolyclonal1:500 - 1:3000Proteintech, Thermo Fisher Scientific
#3702RabbitPolyclonal1:1000Cell Signaling Technology
SAB4501291RabbitPolyclonal1:500 - 1:1000Sigma-Aldrich
SAB1401162RabbitPolyclonal1 µg/mLSigma-Aldrich
Table 2: General Reagent and Buffer Recommendations
Reagent/BufferCompositionPurpose
Lysis Buffer (RIPA or similar)20 mM HEPES (pH 7.5), 1% Triton X-100, 150 mM NaCl, 10 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors.[8]Protein extraction from cells or tissues.
Laemmli Sample Buffer (2X)4% SDS, 10% 2-mercaptoethanol, 20% glycerol, 0.004% bromophenol blue, 0.125 M Tris-HCl (pH 6.8).Denaturation and loading of protein samples.
Blocking Buffer5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).To prevent non-specific antibody binding.
Wash BufferTBST (Tris-Buffered Saline with 0.1% Tween 20).To remove unbound antibodies.

GRB10 Signaling Pathway

GRB10 is a crucial node in cellular signaling, primarily acting as a negative regulator of the insulin and IGF-1 pathways. The following diagram illustrates its key interactions.

GRB10_Signaling_Pathway IGF1R IGF-1R / InsR PI3K PI3K IGF1R->PI3K Receptor_Degradation Receptor Degradation IGF1R->Receptor_Degradation GRB10 GRB10 GRB10->IGF1R Inhibits GRB10->PI3K Nedd4 Nedd4 GRB10->Nedd4 Associates Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC1->GRB10 Phosphorylates & Stabilizes Nedd4->Receptor_Degradation

GRB10 signaling interactions.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the detection of GRB10 protein using Western blotting.

Sample Preparation (Cell Lysate)
  • Place the cell culture dish on ice and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[9]

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Use approximately 1 mL of lysis buffer per 10^7 cells.[8]

  • Scrape the adherent cells from the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[9]

  • Carefully transfer the supernatant (protein extract) to a new pre-cooled tube.

  • Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.[10]

SDS-PAGE (Polyacrylamide Gel Electrophoresis)
  • Prepare protein samples for loading by mixing the cell lysate with an equal volume of 2X Laemmli sample buffer.[11] A typical protein load is between 20-50 µg per lane.[10]

  • Denature the samples by boiling at 95-100°C for 5 minutes.[10][11]

  • Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[10]

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10] This can be done using a wet, semi-dry, or dry transfer system.

  • Ensure that no air bubbles are trapped between the gel and the membrane to guarantee efficient transfer.[10]

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[12]

Immunoblotting
  • Blocking: Place the membrane in a container with blocking buffer (e.g., 5% non-fat milk in TBST) and incubate for at least 1 hour at room temperature with gentle agitation.[13] This step is critical to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with wash buffer (TBST).[13] Dilute the primary GRB10 antibody in blocking buffer to the recommended concentration (see Table 1). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST to remove any unbound primary antibody.[13]

  • Secondary Antibody Incubation: Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) in blocking buffer. The typical dilution range is 1:5,000 to 1:20,000.[14] Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[13]

  • Final Washes: Wash the membrane three times for 5 minutes each with TBST.[13]

Detection
  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane in the substrate solution for the recommended time (typically 1-5 minutes).[13]

  • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film. The expected molecular weight of GRB10 is approximately 67-76 kDa.[3][15]

Western Blot Workflow Diagram

The following diagram provides a visual representation of the key steps in the Western blot protocol for GRB10 detection.

Western_Blot_Workflow SamplePrep 1. Sample Preparation (Lysis & Quantification) SDSPAGE 2. SDS-PAGE (Protein Separation) SamplePrep->SDSPAGE Transfer 3. Protein Transfer (Gel to Membrane) SDSPAGE->Transfer Blocking 4. Blocking (1 hr at RT) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (Anti-GRB10, O/N at 4°C) Blocking->PrimaryAb Washing1 6. Washing (3 x 5 min) PrimaryAb->Washing1 SecondaryAb 7. Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) Washing1->SecondaryAb Washing2 8. Washing (3 x 5 min) SecondaryAb->Washing2 Detection 9. Detection (Chemiluminescence) Washing2->Detection Analysis 10. Data Analysis Detection->Analysis

Workflow for GRB10 Western blotting.

Troubleshooting

For common issues such as high background, weak or no signal, or non-specific bands, refer to the following troubleshooting tips:

  • High Background: Increase blocking time or change the blocking agent.[14][16] Ensure adequate washing.[12][16] Optimize antibody concentrations.[17]

  • Weak or No Signal: Increase the amount of protein loaded.[17] Check antibody activity and increase its concentration or incubation time.[17] Ensure the transfer was efficient.[12]

  • Non-Specific Bands: Confirm the specificity of the primary antibody. Run appropriate controls, such as a secondary antibody-only control.[10][12] Ensure fresh lysis buffer with protease inhibitors is used to prevent protein degradation.[10][16]

References

Method

Optimizing GRB10 Antibody for Immunohistochemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Growth factor receptor-bound protein 10 (GRB10) is an adapter protein implicated in various cellular processes, including insulin (B600854) and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth factor receptor-bound protein 10 (GRB10) is an adapter protein implicated in various cellular processes, including insulin (B600854) and growth factor signaling, cell proliferation, and apoptosis.[1][2] Its role in both normal physiology and diseases such as cancer and metabolic disorders makes it a crucial target for research and drug development.[2][3][4][5] Immunohistochemistry (IHC) is an invaluable technique for visualizing GRB10 expression and localization within the tissue context. This document provides detailed application notes and optimized protocols for using a GRB10 antibody in formalin-fixed paraffin-embedded (FFPE) tissues.

Product Information

  • Target: Growth Factor Receptor-Bound Protein 10 (GRB10)

  • Host Species: Rabbit

  • Clonality: Polyclonal

  • Immunogen: A synthetic peptide corresponding to a sequence within human GRB10.[6]

  • Applications: Immunohistochemistry (Paraffin-embedded)

  • Species Reactivity: Human, Mouse, Rat

Principle of the Method

Immunohistochemistry enables the detection of GRB10 protein in tissue sections through a specific antibody-antigen interaction. The protocol involves deparaffinization and rehydration of the tissue, followed by antigen retrieval to unmask the epitope. The tissue is then incubated with a primary antibody specific to GRB10. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is used to detect the primary antibody. Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the site of the antigen, allowing for visualization under a microscope.

Reagents and Materials

  • GRB10 Polyclonal Antibody

  • FFPE tissue sections on charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)

  • Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBST)

  • Endogenous Peroxidase Blocking Solution (e.g., 3% Hydrogen Peroxide in methanol)

  • Blocking Buffer (e.g., 5% normal goat serum in TBST)

  • HRP-conjugated Goat Anti-Rabbit secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Humidity chamber

  • Microscope

Experimental Protocols

I. Deparaffinization and Rehydration
  • Bake Slides: Heat slides in an oven at 60°C for 30-60 minutes to melt the paraffin.

  • Deparaffinize: Immerse slides in two changes of xylene for 5 minutes each.

  • Rehydrate: Immerse slides through a graded series of ethanol:

    • 100% Ethanol: 2 changes, 3 minutes each

    • 95% Ethanol: 2 changes, 3 minutes each

    • 70% Ethanol: 2 changes, 3 minutes each

  • Rinse: Rinse slides in deionized water for 5 minutes.

II. Antigen Retrieval

Antigen retrieval is a critical step for unmasking epitopes that have been cross-linked by formalin fixation. The optimal method should be determined empirically.

Method A: Heat-Induced Epitope Retrieval (HIER) - Citrate Buffer

  • Preheat a water bath or steamer to 95-100°C.

  • Immerse slides in 10 mM Sodium Citrate buffer, pH 6.0.

  • Heat for 20-30 minutes.

  • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse slides in deionized water.

Method B: Heat-Induced Epitope Retrieval (HIER) - EDTA Buffer

  • Preheat a water bath or steamer to 95-100°C.

  • Immerse slides in 1 mM EDTA buffer, pH 8.0.

  • Heat for 20-30 minutes.

  • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse slides in deionized water.

III. Staining Procedure
  • Endogenous Peroxidase Block: Immerse slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[7]

  • Wash: Rinse slides with wash buffer (TBST) three times for 5 minutes each.

  • Blocking: Apply blocking buffer (e.g., 5% normal goat serum in TBST) and incubate for 30-60 minutes at room temperature in a humidified chamber to minimize non-specific binding.[8]

  • Primary Antibody Incubation: Drain the blocking buffer and apply the GRB10 primary antibody diluted in antibody diluent. Incubate overnight at 4°C in a humidified chamber. The optimal dilution should be determined by titration (see Table 1).

  • Wash: Rinse slides with wash buffer (TBST) three times for 5 minutes each.

  • Secondary Antibody Incubation: Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Wash: Rinse slides with wash buffer (TBST) three times for 5 minutes each.

  • Chromogen Development: Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired staining intensity is reached. Monitor the reaction under a microscope.

  • Rinse: Rinse slides with deionized water to stop the reaction.

  • Counterstaining: Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.

  • Bluing: Rinse slides in running tap water for 5 minutes.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Apply a coverslip using a permanent mounting medium.

Optimization of Staining Conditions

The optimal staining conditions for the GRB10 antibody should be determined for each specific tissue type and experimental setup. The following tables provide examples of how to present the results of optimization experiments.

Table 1: Primary Antibody Titration
DilutionStaining IntensityBackgroundRecommendation
1:50+++++++Too concentrated, high background
1:100+++++Strong signal, moderate background
1:250 +++ + Optimal: Strong signal, low background
1:500+++Moderate signal, low background
1:1000++/-Weak signal

Staining intensity was scored on a scale from + (weak) to ++++ (very strong). Background was scored from +/- (negligible) to +++ (high).

Table 2: Antigen Retrieval Method Comparison
Antigen Retrieval MethodStaining IntensityBackgroundRecommendation
Sodium Citrate (pH 6.0), 20 min +++ + Optimal
Sodium Citrate (pH 6.0), 30 min+++++Increased background
EDTA (pH 8.0), 20 min+++Weaker signal than citrate
Protease (e.g., Proteinase K)++++Weak signal, high background, poor morphology
Table 3: Primary Antibody Incubation Time and Temperature
Incubation TimeTemperatureStaining IntensityBackgroundRecommendation
1 hourRoom Temp++/-Weak signal
2 hoursRoom Temp+++Moderate signal
Overnight 4°C +++ + Optimal

Expected Staining Pattern

  • Localization: Cytoplasmic staining is expected in most tissues.

  • Positive Control Tissues: Based on expression data, tissues such as liver, pancreas, and skeletal muscle are good candidates for positive controls. Some cancers, like gastric and glioma, have shown elevated GRB10 expression.[1][2][3][4][5]

  • Negative Control Tissues: Tissues with known low or absent GRB10 expression should be used as negative controls. A "no primary antibody" control should also be included to check for non-specific binding of the secondary antibody.[9]

Troubleshooting

ProblemPossible CauseSolution
No or Weak Staining Primary antibody too dilutePerform an antibody titration to find the optimal concentration.[9]
Inadequate antigen retrievalOptimize antigen retrieval method, time, and temperature.[9]
Primary antibody inactiveEnsure proper storage of the antibody. Use a new aliquot.
Secondary antibody not compatibleUse a secondary antibody raised against the host species of the primary antibody.[10]
Tissue dried out during stainingKeep slides in a humidified chamber and do not allow them to dry.[9]
High Background Primary antibody too concentratedPerform an antibody titration to find the optimal concentration.[7]
Insufficient blockingIncrease blocking time or try a different blocking agent.[9]
Endogenous peroxidase activityEnsure the endogenous peroxidase blocking step is performed correctly.[8]
Non-specific binding of secondary antibodyRun a "no primary antibody" control. Use a pre-adsorbed secondary antibody.[7]
Insufficient washingIncrease the number and duration of washes.
Non-specific Staining Cross-reactivity of the primary antibodyValidate antibody specificity with a negative control tissue.
Over-development of chromogenReduce the incubation time with the DAB substrate.

Signaling Pathways and Experimental Workflows

GRB10 in Insulin/IGF-1 Signaling

GRB10 is a key negative regulator of the insulin and insulin-like growth factor 1 (IGF-1) signaling pathways. It can directly bind to the activated insulin receptor (IR) and IGF-1 receptor (IGF1R), inhibiting their kinase activity and downstream signaling cascades such as the PI3K/Akt and MAPK pathways.

GRB10_Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds PI3K PI3K IR->PI3K MAPK MAPK IR->MAPK Activates GRB10 GRB10 GRB10->IR Inhibits Akt Akt PI3K->Akt Activates Growth_Metabolism Cell Growth & Metabolism Akt->Growth_Metabolism MAPK->Growth_Metabolism GRB10_mTORC1_Signaling Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 GRB10 GRB10 mTORC1->GRB10 Phosphorylates & Stabilizes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth GRB10->PI3K Inhibits IHC_Workflow A Deparaffinization & Rehydration B Antigen Retrieval A->B C Endogenous Peroxidase Block B->C D Blocking C->D E Primary Antibody (anti-GRB10) D->E F Secondary Antibody (HRP-conjugated) E->F G Chromogen (DAB) F->G H Counterstain (Hematoxylin) G->H I Dehydration & Mounting H->I J Microscopy I->J

References

Application

Application Notes and Protocols: siRNA-Mediated Knockdown of GRB10 Expression in vitro

For Researchers, Scientists, and Drug Development Professionals Introduction Growth factor receptor-bound protein 10 (GRB10) is an adaptor protein that plays a significant role in various signaling pathways, most notably...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth factor receptor-bound protein 10 (GRB10) is an adaptor protein that plays a significant role in various signaling pathways, most notably as a negative regulator of insulin (B600854) and insulin-like growth factor (IGF-1) signaling.[1][2] It interacts with several receptor tyrosine kinases and downstream signaling molecules, influencing cell growth, proliferation, and metabolism.[3][4] The ability to modulate GRB10 expression is a valuable tool for studying its function and for the development of therapeutics targeting related pathways. This document provides detailed application notes and protocols for the in vitro knockdown of GRB10 expression using small interfering RNA (siRNA).

Data Presentation

The following tables summarize quantitative data from studies utilizing siRNA-mediated knockdown of GRB10, demonstrating the efficiency of knockdown and its functional consequences.

Table 1: Efficiency of siRNA-Mediated GRB10 Knockdown

Cell LinesiRNA ConcentrationTransfection ReagentDuration of Knockdown% GRB10 mRNA Reduction% GRB10 Protein ReductionCitation(s)
Human MyotubesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified58.9%[5]
U937 Cells50 nMNucleofection24 hours65-95%65-95%[6]
Tsc2-/- MEFsNot SpecifiedshRNANot SpecifiedNot SpecifiedSignificant Reduction[7]

Table 2: Functional Effects of GRB10 Knockdown in vitro

Cell LineEffect MeasuredResult of GRB10 KnockdownQuantitative ChangeCitation(s)
Human MyotubesInsulin-stimulated glucose uptakeEnhanced2.1-fold increase[7]
U937 CellsIL-4-stimulated Tyrosine Phosphorylation of IRS-2IncreasedSignificant Increase[6]
Tsc2-/- MEFsInsulin/IGF-stimulated Phosphorylation of Akt (S473)IncreasedHyperactivation[7]
Tsc2-/- MEFsInsulin/IGF-stimulated Phosphorylation of ERK1/2 (T202/Y204)IncreasedHyperactivation[7]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving GRB10 and the general experimental workflow for a GRB10 knockdown experiment.

GRB10_Signaling_Pathway RTK Insulin / IGF-1 Receptor (RTK) PI3K PI3K RTK->PI3K RAS Ras RTK->RAS GRB10 GRB10 GRB10->RTK Inhibits AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Metabolism AKT->Downstream mTORC1->GRB10 Phosphorylates & Stabilizes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Downstream

Caption: GRB10 as a negative regulator in Insulin/IGF-1 signaling.

siRNA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, 3T3-L1) siRNA_Prep 2. siRNA Preparation (GRB10-specific & Control) Cell_Culture->siRNA_Prep Transfection 3. siRNA Transfection siRNA_Prep->Transfection Incubation 4. Incubation (24-72 hours) Transfection->Incubation Harvest 5. Cell Lysis & Harvesting Incubation->Harvest RNA_Isolation 6a. RNA Isolation Harvest->RNA_Isolation Protein_Isolation 6b. Protein Isolation Harvest->Protein_Isolation qRT_PCR 7a. qRT-PCR (mRNA Analysis) RNA_Isolation->qRT_PCR Western_Blot 7b. Western Blot (Protein Analysis) Protein_Isolation->Western_Blot Data_Analysis 8. Data Analysis qRT_PCR->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for siRNA-mediated GRB10 knockdown.

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the siRNA-mediated knockdown of GRB10.

Cell Culture

Materials:

  • Appropriate cell line (e.g., HeLa, 3T3-L1 adipocytes, primary human skeletal muscle cells)

  • Complete growth medium (specific to the cell line)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Maintain cells in a 37°C incubator with 5% CO2.

  • Passage cells regularly to maintain optimal health and logarithmic growth.

  • For transfection, seed cells in antibiotic-free medium to reach 60-80% confluency on the day of transfection. Cell density is a critical parameter for transfection efficiency.[6]

siRNA Transfection

Materials:

  • GRB10-specific siRNA duplexes (validated sequences recommended)

  • Negative control siRNA (scrambled sequence)

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX, Oligofectamine™)

  • Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)

  • Microcentrifuge tubes

Protocol (for a 6-well plate format):

  • Preparation of siRNA Solution:

    • In a microcentrifuge tube, dilute 20-80 pmol of GRB10 siRNA or control siRNA into 100 µL of serum-free medium. Mix gently.

  • Preparation of Transfection Reagent Solution:

    • In a separate microcentrifuge tube, dilute 2-8 µL of the transfection reagent into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

  • Formation of siRNA-Lipid Complexes:

    • Combine the diluted siRNA and the diluted transfection reagent.

    • Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with 2 mL of siRNA Transfection Medium.

    • Add 0.8 mL of siRNA Transfection Medium to the tube containing the siRNA-lipid complexes and mix gently.

    • Add the entire volume of the complex mixture to the well.

  • Incubation:

    • Incubate the cells at 37°C for 5-7 hours.

    • Add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.

    • Incubate for an additional 18-24 hours.

    • Replace the medium with fresh, complete growth medium and incubate for a total of 24-72 hours post-transfection before analysis. The optimal time for analysis should be determined empirically, but typically mRNA knockdown is assessed at 24-48 hours and protein knockdown at 48-72 hours.[6]

Quantitative Real-Time PCR (qRT-PCR) for GRB10 mRNA Analysis

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, TRIzol)

  • cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for GRB10 and a housekeeping gene (e.g., GAPDH, β-actin)

  • qRT-PCR instrument

Protocol:

  • RNA Extraction:

    • Harvest cells and extract total RNA according to the manufacturer's protocol of the chosen kit.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit as per the manufacturer's instructions.

  • qRT-PCR:

    • Prepare the reaction mixture containing cDNA, primers, and qPCR master mix.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for GRB10 and the housekeeping gene in both control and GRB10 siRNA-treated samples.

    • Calculate the relative expression of GRB10 mRNA using the ΔΔCt method.

Western Blotting for GRB10 Protein Analysis

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GRB10

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Lyse cells in cold lysis buffer on ice for 30 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GRB10 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Perform densitometry analysis to quantify the relative levels of GRB10 protein, normalized to the loading control.

Conclusion

The protocols and data presented here provide a comprehensive guide for the successful siRNA-mediated knockdown of GRB10 in vitro. Careful optimization of transfection conditions and rigorous analysis of knockdown efficiency at both the mRNA and protein levels are crucial for obtaining reliable and reproducible results. By effectively silencing GRB10, researchers can further elucidate its role in cellular signaling and explore its potential as a therapeutic target.

References

Method

Designing a CRISPR-Cas9 Strategy for GRB10 Knockout

Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide for designing and implementing a CRISPR-Cas9 strategy to knock out...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for designing and implementing a CRISPR-Cas9 strategy to knock out the Growth Factor Receptor-Bound Protein 10 (GRB10). It includes protocols for single guide RNA (sgRNA) design, validation of knockout efficiency, and analysis of off-target effects. Additionally, it outlines the key signaling pathways involving GRB10 to provide a functional context for knockout studies.

Introduction to GRB10

Growth Factor Receptor-Bound Protein 10 (GRB10) is an adaptor protein that plays a significant role in various signaling pathways, most notably in insulin (B600854) and Insulin-like Growth Factor (IGF) signaling.[1][2] It is a member of the Grb7/10/14 family of proteins, characterized by the presence of multiple protein-protein interaction domains, including a Proline-rich region, a Ras-associating (RA) domain, a Pleckstrin homology (PH) domain, and a Src homology 2 (SH2) domain.[1][3] GRB10 interacts with several receptor tyrosine kinases, and its overexpression has been shown to suppress growth.[4]

Functionally, GRB10 is a negative regulator of the insulin signaling pathway. It binds to the activated insulin receptor, interfering with downstream signaling cascades.[3] GRB10 is also implicated in the mTORC1 signaling pathway, where it can act as a substrate and a negative regulator, forming a feedback loop.[5][6] Given its role in metabolic regulation and cell growth, GRB10 is a target of interest for research in diabetes, obesity, and cancer.

CRISPR-Cas9 Strategy for GRB10 Knockout

The CRISPR-Cas9 system is a powerful tool for generating a complete loss-of-function of GRB10 by introducing targeted double-strand breaks (DSBs) in the genomic DNA, leading to frame-shift mutations through the error-prone non-homologous end joining (NHEJ) repair pathway.

sgRNA Design and Selection

Effective sgRNA design is crucial for successful gene knockout. For GRB10, it is recommended to target an early exon to maximize the probability of generating a non-functional truncated protein. Several online tools can be used to design sgRNAs with high on-target efficacy and minimal off-target effects.

Table 1: Example sgRNA Sequences for Human GRB10 Knockout

sgRNA IDTarget ExonSequence (5' to 3')GC Content (%)On-Target Score (Example)
GRB10-sg12GAGCGAGTGCCGCTACATCG6092
GRB10-sg22TCGCCGTCACCTTCGCCAAC6088
GRB10-sg33GCTGCCGCGAGTGGAGCCGG7085

Note: These are example sequences and scores. Researchers should use validated design tools for optimal sgRNA selection.

Off-Target Analysis

A critical aspect of any CRISPR experiment is the assessment of off-target mutations. In silico prediction tools are the first step in identifying potential off-target sites. Experimental validation of the top predicted off-target loci is essential.

Table 2: Example Off-Target Analysis for GRB10-sg1

Potential Off-Target LocusChromosomeMismatchesOff-Target Score (Example)
Gene XChr 430.8
Intergenic regionChr 1140.5
Gene YChr 740.3

Note: This table presents hypothetical off-target analysis data for illustrative purposes.

Experimental Workflow

The general workflow for generating and validating a GRB10 knockout cell line involves several key steps, from sgRNA cloning to functional validation.

experimental_workflow cluster_design Design & Cloning cluster_delivery Delivery & Selection cluster_validation Validation sgRNA_design sgRNA Design & Selection cloning sgRNA Cloning into lentiCRISPRv2 sgRNA_design->cloning Synthesized oligos lentivirus Lentivirus Production cloning->lentivirus Lentiviral plasmid transduction Cell Transduction lentivirus->transduction Lentiviral particles selection Puromycin (B1679871) Selection transduction->selection Select for stable integration genomic_dna Genomic DNA Extraction selection->genomic_dna Generate polyclonal population western Western Blot selection->western Confirm protein knockout pcr PCR Amplification of Target Locus genomic_dna->pcr t7e1 T7E1 Assay pcr->t7e1 Assess indel formation sanger Sanger Sequencing pcr->sanger Confirm mutation

Figure 1: Experimental workflow for GRB10 knockout.

Protocols

sgRNA Cloning into lentiCRISPRv2 Vector

This protocol describes the cloning of a designed sgRNA into the lentiCRISPRv2 plasmid, which co-expresses Cas9 and the sgRNA.

Materials:

  • lentiCRISPRv2 plasmid (Addgene #52961)

  • BsmBI restriction enzyme

  • T4 DNA Ligase

  • Stellar™ Competent Cells

  • Forward and reverse sgRNA oligonucleotides

  • LB agar (B569324) plates with ampicillin

Procedure:

  • Oligonucleotide Design and Annealing:

    • Design and order complementary oligonucleotides encoding the 20-nucleotide sgRNA target sequence. Add appropriate overhangs for cloning into the BsmBI-digested lentiCRISPRv2 vector.

    • Anneal the oligos by mixing them in a PCR tube with annealing buffer, heating to 95°C for 5 minutes, and then ramping down to 25°C at 5°C/minute.

  • Vector Digestion:

    • Digest the lentiCRISPRv2 plasmid with the BsmBI restriction enzyme.

  • Ligation:

    • Ligate the annealed sgRNA duplex into the digested lentiCRISPRv2 vector using T4 DNA Ligase.

  • Transformation:

    • Transform the ligation product into competent E. coli cells (e.g., Stellar™).

    • Plate the transformed cells on ampicillin-containing LB agar plates and incubate overnight at 37°C.

  • Colony Selection and Verification:

    • Pick individual colonies and grow them in liquid culture.

    • Isolate plasmid DNA and verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Lentiviral Transduction

This protocol outlines the production of lentiviral particles and the subsequent transduction of target cells.

Materials:

  • HEK293T cells

  • lentiCRISPRv2-sgRNA plasmid

  • Packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent

  • Target cells (e.g., HEK293, HepG2)

  • Polybrene

  • Puromycin

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and the packaging plasmids.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter.

  • Cell Transduction:

    • Plate the target cells at an appropriate density.

    • The next day, infect the cells with the lentiviral supernatant in the presence of polybrene.

  • Puromycin Selection:

    • 48 hours post-transduction, begin selection with an appropriate concentration of puromycin to select for cells that have been successfully transduced.

    • Maintain the selection for several days until a stable population of resistant cells is established.

T7 Endonuclease I (T7E1) Assay

The T7E1 assay is a method to detect the presence of insertions or deletions (indels) at the target locus.

Materials:

  • Genomic DNA from the knockout and wild-type cell populations

  • PCR primers flanking the sgRNA target site

  • Taq DNA polymerase

  • T7 Endonuclease I

  • Agarose (B213101) gel

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from both the GRB10 knockout and wild-type control cells.

  • PCR Amplification:

    • Amplify the genomic region flanking the sgRNA target site using PCR. The amplicon size should be between 400-800 bp.

  • Heteroduplex Formation:

    • Denature the PCR products by heating to 95°C for 5 minutes.

    • Slowly re-anneal the DNA by ramping down the temperature to allow the formation of heteroduplexes between wild-type and mutated DNA strands.

  • T7E1 Digestion:

    • Incubate the re-annealed PCR products with T7 Endonuclease I, which will cleave the mismatched DNA in the heteroduplexes.

  • Gel Electrophoresis:

    • Analyze the digestion products by agarose gel electrophoresis. The presence of cleaved fragments in the knockout sample indicates successful editing.

Table 3: Example T7E1 Assay Results

SampleExpected Bands (bp)Indel Frequency (%) (Example)
Wild-Type (undigested)6000
Wild-Type (digested)6000
GRB10 KO (undigested)600-
GRB10 KO (digested)600, 400, 20025

Note: This table shows hypothetical T7E1 assay results for a 600 bp amplicon with the cleavage site at 400 bp from one end.

Western Blotting

Western blotting is used to confirm the absence of the GRB10 protein in the knockout cell line.

Materials:

  • Protein lysates from knockout and wild-type cells

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • Primary antibody against GRB10

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for GRB10.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The absence of a band at the expected molecular weight for GRB10 in the knockout sample confirms successful knockout.

GRB10 Signaling Pathways

Understanding the signaling context of GRB10 is essential for interpreting the functional consequences of its knockout. GRB10 is a key player in the insulin and mTORC1 signaling pathways.

grb10_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds GRB10 GRB10 IR->GRB10 binds to phosphorylated IR IRS IRS IR->IRS GRB10 blocks interaction mTORC1 mTORC1 GRB10->mTORC1 inhibits via Raptor Raptor Raptor GRB10->Raptor binds PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT AKT->mTORC1 mTORC1->GRB10 phosphorylates & stabilizes Raptor->mTORC1 prevents binding to mTOR

Figure 2: GRB10 in Insulin and mTORC1 signaling.

As depicted, GRB10 binds to the activated insulin receptor, which can inhibit the interaction of the receptor with Insulin Receptor Substrate (IRS) proteins, thereby dampening downstream PI3K/AKT signaling.[3] Furthermore, mTORC1 can phosphorylate and stabilize GRB10, which in turn can inhibit mTORC1 activity through its interaction with Raptor, creating a negative feedback loop.[5] Knockout of GRB10 would be expected to enhance insulin sensitivity and alter mTORC1-dependent cellular processes.

Conclusion

This application note provides a comprehensive framework for the design and execution of a CRISPR-Cas9-mediated knockout of GRB10. By following these detailed protocols, researchers can effectively generate and validate GRB10 knockout models, enabling further investigation into its role in cellular signaling and disease. Careful sgRNA design and thorough validation are paramount to ensure the specificity and efficacy of the gene editing process.

References

Application

Application Notes and Protocols for Yeast Two-Hybrid Screening to Identify GRB10 Binding Partners

For Researchers, Scientists, and Drug Development Professionals I. Application Notes Introduction to GRB10 and Its Significance Growth factor receptor-bound protein 10 (GRB10) is an adaptor protein that plays a crucial r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction to GRB10 and Its Significance

Growth factor receptor-bound protein 10 (GRB10) is an adaptor protein that plays a crucial role in various cellular signaling pathways.[1] It is a member of the Grb7/10/14 family of proteins and is known to interact with several receptor tyrosine kinases, including the insulin (B600854) receptor (IR) and the insulin-like growth factor 1 receptor (IGF-1R).[1][2] Through these interactions, GRB10 is implicated in the regulation of cell growth, proliferation, apoptosis, and metabolism.[1] Its involvement in the insulin and IGF-1 signaling pathways makes it a protein of significant interest in metabolic research and for the development of therapeutics for diseases such as diabetes and cancer. Understanding the protein-protein interactions of GRB10 is key to elucidating its precise cellular functions and identifying potential drug targets.

Principles of Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to identify protein-protein interactions. The system is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In the Gal4-based Y2H system, the protein of interest, in this case, GRB10 (the "bait"), is fused to the Gal4-DBD. A library of potential interacting proteins (the "prey") is fused to the Gal4-AD. When the bait and prey proteins are co-expressed in a yeast cell, an interaction between them brings the DBD and AD into close proximity. This reconstituted transcription factor can then activate the expression of downstream reporter genes, such as HIS3, ADE2, and lacZ, allowing for the selection and identification of interacting partners.

II. Data Presentation

Identified GRB10 Binding Partners via Yeast Two-Hybrid Screening

The following table summarizes known GRB10 interacting proteins that have been identified through yeast two-hybrid screening. While the primary publications confirm these interactions using the Y2H method, they do not provide specific quantitative data on reporter gene activation. The interactions were further validated by methods such as co-immunoprecipitation.

BaitIdentified Interacting ProteinPrey Library SourceReporter Genes UsedQuantitative Data (Reporter Activation)Reference
Full-length mouse Grb10Nedd4 (C2 domain)Mouse embryo cDNA libraryHIS3, lacZNot provided in the primary publication.[1][3]
N-terminus of mouse Grb10GIGYF1Mouse fat cell cDNA libraryHIS3, lacZNot provided in the primary publication.[4][5][6]
N-terminus of mouse Grb10GIGYF2Mouse fat cell cDNA libraryHIS3, lacZNot provided in the primary publication.[2][4][5][6]

III. Experimental Protocols

This protocol provides a detailed methodology for performing a yeast two-hybrid screen to identify novel binding partners for GRB10.

Bait Plasmid Construction and Auto-activation Test
  • Cloning GRB10 into the Bait Vector:

    • The full-length coding sequence of human or mouse GRB10 is amplified by PCR.

    • The PCR product is then cloned into a GAL4 DNA-binding domain vector (e.g., pGBKT7) in-frame with the DBD.

    • The resulting construct (pGBKT7-GRB10) should be verified by DNA sequencing.

  • Yeast Transformation and Auto-activation Test:

    • The pGBKT7-GRB10 plasmid is transformed into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate (B1210297) method.

    • Transformed yeast are plated on synthetic defined (SD) medium lacking tryptophan (SD/-Trp) to select for colonies containing the bait plasmid.

    • To test for auto-activation, colonies are replica-plated onto SD medium lacking tryptophan, histidine, and adenine (B156593) (SD/-Trp/-His/-Ade).

    • Growth on SD/-Trp/-His/-Ade indicates that the GRB10 bait alone can activate the reporter genes. If auto-activation is observed, the bait construct may need to be modified (e.g., by creating truncations) to remove the activating domain.

Yeast Two-Hybrid Library Screening
  • Library Transformation:

    • A pre-transformed yeast library (e.g., a human cDNA library in a pGADT7 vector, pre-transformed into yeast strain Y187) is typically used for mating-based screens.

    • Alternatively, the library DNA can be transformed into the yeast strain containing the bait plasmid.

  • Mating Procedure (for pre-transformed libraries):

    • A single colony of the bait-expressing yeast strain (e.g., AH109 with pGBKT7-GRB10) is grown overnight in SD/-Trp liquid medium.

    • The prey library strain (e.g., Y187) is also grown overnight in its corresponding selection medium (e.g., SD/-Leu).

    • The bait and prey cultures are mixed in a 2:1 ratio in a sterile flask and incubated at 30°C with gentle shaking for 20-24 hours to allow for mating.

  • Selection of Diploids and Positive Interactors:

    • The mating mixture is plated onto high-stringency selective medium (SD/-Trp/-Leu/-His/-Ade).

    • Plates are incubated at 30°C for 3-7 days, and colony growth is monitored. Colonies that grow on this high-stringency medium represent potential positive interactions.

Confirmation and Identification of Positive Interactions
  • β-Galactosidase Assay:

    • Positive colonies from the high-stringency selection are subjected to a β-galactosidase colony-lift filter assay.

    • A blue color change indicates the activation of the lacZ reporter gene, further confirming the interaction.

  • Prey Plasmid Rescue and Sequencing:

    • Prey plasmids from confirmed positive yeast colonies are isolated.

    • The isolated plasmids are transformed into E. coli for amplification.

    • The amplified plasmids are then sequenced to identify the coding sequence of the interacting protein.

  • Verification of Interactions:

    • The identified prey plasmid is co-transformed with the original bait plasmid (pGBKT7-GRB10) into a fresh yeast strain to re-confirm the interaction.

    • As a control, the prey plasmid is also co-transformed with an empty bait vector (pGBKT7) to ensure that the interaction is specific to GRB10 and not the DBD itself.

IV. Visualizations

Signaling Pathway

GRB10_Signaling_Pathway cluster_receptor Receptor Activation IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IGF1R->PI3K Ub Ubiquitination & Degradation IGF1R->Ub IR->PI3K GRB10 GRB10 GRB10->IGF1R GRB10->IR Nedd4 Nedd4 GRB10->Nedd4 GIGYF1_2 GIGYF1/2 GRB10->GIGYF1_2 AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Signaling (Growth, Metabolism) mTORC1->Downstream Nedd4->IGF1R promotes GIGYF1_2->IGF1R modulates signaling

Caption: GRB10 in Insulin/IGF-1 Signaling.

Experimental Workflow

Y2H_Workflow start Start bait_prep 1. Bait Preparation: Clone GRB10 into DBD vector (e.g., pGBKT7) start->bait_prep auto_act 2. Auto-activation Test: Transform bait into yeast. Plate on selective media. bait_prep->auto_act screening 3. Library Screening: Mate bait strain with prey library strain. auto_act->screening selection 4. Selection of Positives: Plate on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade). screening->selection confirmation 5. Confirmation: β-galactosidase assay. selection->confirmation rescue 6. Prey Plasmid Rescue: Isolate plasmid from positive clones. confirmation->rescue sequencing 7. Identification: Sequence prey plasmid insert. rescue->sequencing validation 8. Validation: Re-transform bait and prey. Perform control transformations. sequencing->validation end End: Identified & Validated GRB10 Interactors validation->end

Caption: Yeast Two-Hybrid Experimental Workflow.

References

Method

Application Notes and Protocols for In Vitro Kinase Assay to Study GRB10 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals Introduction Growth factor receptor-bound protein 10 (GRB10) is an adapter protein that plays a critical role in the regulation of various signaling pathway...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth factor receptor-bound protein 10 (GRB10) is an adapter protein that plays a critical role in the regulation of various signaling pathways, including those initiated by insulin (B600854) and insulin-like growth factor (IGF-1).[1][2][3] It is a member of the Grb7/10/14 family of proteins and is known to interact with several receptor tyrosine kinases.[1][4] GRB10 functions primarily as a negative regulator of insulin and IGF-1 signaling, thereby influencing cell growth, proliferation, and metabolism.[1][2] The function of GRB10 is, in turn, modulated by its phosphorylation status, which is controlled by various upstream kinases.[5][6][7] Studying the phosphorylation of GRB10 is crucial for understanding its regulatory mechanisms and for the development of therapeutic agents targeting associated signaling pathways. This document provides detailed protocols and application notes for conducting an in vitro kinase assay to investigate the phosphorylation of GRB10.

Signaling Pathway of GRB10 Phosphorylation

GRB10 is a substrate for several kinases, integrating signals from different pathways. Two of the most well-characterized kinases responsible for GRB10 phosphorylation are Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin Complex 1 (mTORC1).[5][7] Upon stimulation by growth factors like insulin, both the MAPK and PI3K/Akt/mTORC1 pathways are activated. Activated MAPK (p42/44) can directly phosphorylate GRB10 on specific serine residues.[5][6] Similarly, mTORC1, a key regulator of cell growth and metabolism, also directly phosphorylates GRB10.[7] This phosphorylation can lead to the stabilization of GRB10 and subsequent feedback inhibition of the PI3K/Akt and MAPK pathways.[1][7] Additionally, tyrosine phosphorylation of GRB10 by Src family kinases has been shown to negatively regulate its binding to the insulin receptor.[8]

GRB10_Phosphorylation_Pathway cluster_feedback Insulin Insulin / IGF-1 IR_IGF1R Insulin Receptor (IR) / IGF-1 Receptor (IGF1R) Insulin->IR_IGF1R PI3K PI3K IR_IGF1R->PI3K MAPK_Pathway MAPK Pathway (Ras/Raf/MEK) IR_IGF1R->MAPK_Pathway Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 GRB10 GRB10 mTORC1->GRB10 phosphorylates MAPK MAPK (p42/44) MAPK_Pathway->MAPK MAPK->GRB10 phosphorylates pGRB10 Phospho-GRB10 pGRB10->IR_IGF1R pGRB10->PI3K inhibits Feedback_Inhibition Feedback Inhibition Src_Kinases Src Family Kinases Src_Kinases->GRB10 phosphorylates (Tyr)

Caption: GRB10 Phosphorylation Signaling Pathways.

Key Reagents and Equipment

  • Recombinant Proteins:

    • Purified, full-length or domain-specific recombinant GRB10 (e.g., GST-GRB10 or His-GRB10).

    • Active, purified recombinant kinase (e.g., MAPK/ERK2, mTORC1, Src).

  • Kinase Assay Buffer (5X): 100 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT, 250 mM NaCl. Store at -20°C.

  • ATP Solution: 10 mM ATP in sterile water. Store at -20°C.

  • Radiolabeled ATP (optional): [γ-³²P]ATP or [γ-³³P]ATP for autoradiography-based detection.

  • Antibodies:

    • Phospho-specific antibody against the GRB10 phosphorylation site of interest (e.g., anti-phospho-GRB10 Ser476).

    • Total GRB10 antibody.

    • Secondary antibody conjugated to HRP or a fluorescent dye.

  • SDS-PAGE and Western Blotting Equipment: Gels, running and transfer buffers, nitrocellulose or PVDF membranes, chemiluminescence or fluorescence detection reagents.

  • Other: Microcentrifuge tubes, incubator/water bath, shaker, scintillation counter (if using radioactivity).

Experimental Protocol: In Vitro Kinase Assay for GRB10 Phosphorylation

This protocol describes a non-radioactive in vitro kinase assay using Western blotting for detection. A parallel protocol for a radioactive assay is also outlined.

Part 1: Non-Radioactive Kinase Assay
  • Reaction Setup:

    • On ice, prepare a master mix of the kinase reaction components, excluding ATP. For a single 25 µL reaction:

      • 5 µL 5X Kinase Assay Buffer

      • 1 µg Recombinant GRB10 protein

      • 100-200 ng Active Recombinant Kinase

      • Sterile deionized water to 22.5 µL

    • Include negative controls: a reaction without the kinase and a reaction without GRB10.

  • Initiation of Kinase Reaction:

    • Start the reaction by adding 2.5 µL of 10 mM ATP to each tube (final concentration: 1 mM).

    • Gently mix and incubate at 30°C for 30 minutes. The optimal time and temperature may need to be determined empirically.

  • Termination of Reaction:

    • Stop the reaction by adding 6 µL of 5X SDS-PAGE loading buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins on a 4-12% SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific GRB10 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To normalize for protein loading, the membrane can be stripped and re-probed with a total GRB10 antibody.

    • Quantify the band intensities using densitometry software.

Part 2: Radioactive Kinase Assay (Alternative Detection)
  • Reaction Setup:

    • Follow the setup in Part 1, but in the ATP solution, include 10 µCi of [γ-³²P]ATP. The final cold ATP concentration should be around 100 µM.

  • Initiation and Termination:

    • Proceed as described in Part 1.

  • Detection:

    • After SDS-PAGE, stain the gel with Coomassie Blue to visualize the protein bands and then dry the gel.

    • Expose the dried gel to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated GRB10.

    • Quantify the signal using a phosphorimager or by densitometry of the film.

Kinase_Assay_Workflow Start Start: Prepare Reagents Setup 1. Set up Kinase Reaction (GRB10, Kinase, Buffer) Start->Setup Initiate 2. Initiate with ATP (Incubate at 30°C) Setup->Initiate Terminate 3. Terminate Reaction (Add SDS Loading Buffer, Boil) Initiate->Terminate SDS_PAGE 4. SDS-PAGE Terminate->SDS_PAGE Transfer 5. Western Blot Transfer SDS_PAGE->Transfer Probe 6. Probe with Antibodies (Phospho-specific & Total GRB10) Transfer->Probe Detect 7. Detect Signal (Chemiluminescence) Probe->Detect Analyze 8. Analyze Data (Densitometry) Detect->Analyze End End Analyze->End

Caption: In Vitro Kinase Assay Workflow.

Data Presentation

Quantitative data from in vitro kinase assays should be presented clearly to allow for easy comparison. A tabular format is recommended for summarizing results, especially when comparing different conditions (e.g., different kinases, inhibitor concentrations, or GRB10 mutants).

Table 1: Kinases and Identified Phosphorylation Sites on Human GRB10

Kinase FamilySpecific KinasePhosphorylation Site(s)Functional ConsequenceReference
MAPK p42/44 MAPK (ERK1/2)Ser150, Ser418, Ser476Feedback inhibition of insulin signaling[5][6][9]
mTORC1 mTORC1Ser501, Ser503Stabilization of GRB10, feedback inhibition of PI3K/Akt pathway[7][10]
Src Family Kinases Src, Fyn, TecTyr67Negative regulation of GRB10 binding to the insulin receptor[8][11]

Troubleshooting

  • No or weak phosphorylation signal:

    • Inactive kinase: Confirm the activity of the kinase using a known positive control substrate.

    • Suboptimal reaction conditions: Titrate the amounts of kinase and GRB10, and optimize the incubation time and temperature.

    • Ineffective antibody: Validate the phospho-specific antibody using a positive control (e.g., cell lysate with activated signaling).

  • High background signal:

    • Autophosphorylation of the kinase: Run a control reaction without GRB10.

    • Non-specific antibody binding: Increase the stringency of the washing steps and optimize the blocking conditions.

  • Inconsistent results:

    • Reagent variability: Use fresh ATP and kinase buffer for each experiment. Ensure consistent protein concentrations.

    • Pipetting errors: Prepare master mixes to minimize variability between samples.

Conclusion

The in vitro kinase assay is a powerful tool for dissecting the molecular mechanisms of GRB10 regulation. By identifying the kinases that phosphorylate GRB10 and mapping the specific phosphorylation sites, researchers can gain valuable insights into its role in cellular signaling. This information is essential for understanding the pathophysiology of diseases like diabetes and cancer, and for the development of targeted therapeutics. The protocols and data presented here provide a solid foundation for researchers to successfully design and execute in vitro kinase assays for the study of GRB10 phosphorylation.

References

Application

Application Note: Quantitative Analysis of GRB10 Gene Expression using Real-Time PCR

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Growth Factor Receptor-Bound Protein 10 (GRB10) is an adapter protein that plays a crucial role in various signaling pathways, including those initiated by insulin (B600854) and insulin-like growth factors.[1][2] It is known to interact with several receptor tyrosine kinases and signaling molecules, thereby influencing cellular processes such as growth, metabolism, and apoptosis.[3][4][5] The GRB10 gene is subject to genomic imprinting, with its expression being isoform- and tissue-specific.[1][3][6] Given its involvement in critical cellular functions and its association with conditions like Silver-Russell Syndrome and various cancers, the quantitative analysis of GRB10 gene expression is of significant interest to researchers in both academic and drug development settings.[2][7]

This application note provides a detailed protocol for the quantification of human GRB10 mRNA levels using SYBR Green-based quantitative real-time PCR (qPCR). The described workflow is designed for researchers, scientists, and drug development professionals aiming to accurately measure GRB10 expression in cell cultures or tissue samples.

Principle

The protocol involves the extraction of total RNA from the sample, followed by reverse transcription to synthesize complementary DNA (cDNA). The cDNA is then used as a template for qPCR, where the amplification of the GRB10 target sequence is monitored in real-time using a fluorescent dye (SYBR Green). The relative expression of GRB10 is determined by comparing its amplification to that of a stably expressed reference gene.

Materials and Reagents

  • RNA Extraction:

  • DNase Treatment (Optional but Recommended):

    • DNase I, RNase-free

    • DNase I Reaction Buffer

  • cDNA Synthesis:

    • Reverse Transcriptase (e.g., SuperScript™ IV)

    • Random hexamers or oligo(dT) primers

    • dNTPs

    • RNase Inhibitor

  • qPCR:

    • SYBR® Green qPCR Master Mix (2X)

    • Forward and reverse primers for human GRB10 and a reference gene (e.g., GAPDH, ACTB)

    • Nuclease-free water

  • Equipment:

    • Homogenizer (for tissue samples)

    • Microcentrifuge

    • Spectrophotometer or Fluorometer for RNA quantification

    • Thermal cycler for cDNA synthesis

    • Real-Time PCR instrument

Experimental Protocols

Total RNA Extraction

This protocol is for the extraction of RNA from cultured cells. For tissue samples, homogenization is required prior to the addition of TRIzol®.

  • Cell Lysis:

    • For adherent cells, wash the cell monolayer with PBS and then add 1 mL of TRIzol® reagent directly to the culture dish (for a 10 cm dish).

    • For suspension cells, pellet the cells by centrifugation, remove the supernatant, and add 1 mL of TRIzol® per 5-10 x 10^6 cells.

    • Pipette the cell lysate up and down several times to ensure complete lysis.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent.

    • Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper, colorless aqueous phase to a fresh RNase-free tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used in the initial step.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol (per 1 mL of TRIzol®).

    • Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization:

    • Discard the ethanol wash.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry as it will make the RNA difficult to dissolve.

    • Resuspend the RNA pellet in 20-50 µL of RNase-free water.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.

RNA Quantification and Quality Control
  • Determine the RNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0 for pure RNA.

  • The integrity of the RNA can be assessed by running an aliquot on a denaturing agarose (B213101) gel.

DNase Treatment (Optional)

To remove any contaminating genomic DNA, it is recommended to treat the RNA sample with DNase I. Follow the manufacturer's protocol for the specific DNase I enzyme used.

cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In a sterile, nuclease-free tube on ice, combine the following:

    • Total RNA: 1 µg

    • Random hexamers (50 ng/µL) or Oligo(dT)20 primer (50 µM): 1 µL

    • 10 mM dNTP Mix: 1 µL

    • Nuclease-free water: to a final volume of 13 µL

  • Denaturation:

    • Mix gently and centrifuge briefly.

    • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Reverse Transcription Master Mix: Prepare the following master mix on ice:

    • 5X RT Buffer: 4 µL

    • 0.1 M DTT: 1 µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • Reverse Transcriptase (e.g., SuperScript™ IV): 1 µL

  • Combine and Incubate:

    • Add 7 µL of the master mix to the 13 µL RNA/primer mix.

    • Mix gently and centrifuge briefly.

    • Incubate at 50-55°C for 10-15 minutes, followed by an inactivation step at 80°C for 10 minutes.

  • The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)
  • Primer Design: It is crucial to use validated primers for accurate qPCR results. The following are example primer sequences for human GRB10 designed to span an exon-exon junction.

GeneForward Primer (5'-3')Reverse Primer (5'-3')Amplicon Size (bp)
GRB10TGGACAGCACCTACAACCAGTCAGGTTGGCATAGTAGGCT145
GAPDHGAAGGTGAAGGTCGGAGTCATTGATGGCAACAATATCCACTTT98
  • qPCR Reaction Setup: Prepare the qPCR reaction mix on ice. A typical 20 µL reaction is as follows:

ComponentVolume (µL)Final Concentration
2X SYBR® Green qPCR Master Mix101X
Forward Primer (10 µM)0.5250 nM
Reverse Primer (10 µM)0.5250 nM
Diluted cDNA (1:10)210 ng (of input RNA)
Nuclease-free water7-
  • qPCR Cycling Conditions: The following is a typical 3-step cycling protocol.

StepTemperature (°C)TimeCycles
Initial Denaturation9510 min1
Denaturation9515 sec40
Annealing/Extension6060 sec
Melt Curve Analysis65-95Increment1
Data Analysis

The relative expression of GRB10 can be calculated using the comparative Ct (ΔΔCt) method.

  • Calculate ΔCt: For each sample, normalize the Ct value of GRB10 to the Ct value of the reference gene (e.g., GAPDH). ΔCt = Ct(GRB10) - Ct(GAPDH)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample. ΔΔCt = ΔCt(Treated) - ΔCt(Control)

  • Calculate Fold Change: The fold change in gene expression is calculated as: Fold Change = 2^(-ΔΔCt)

Data Presentation

The following table provides an example of how to present quantitative data from a GRB10 gene expression analysis study.

Sample GroupMean Ct (GRB10)Mean Ct (GAPDH)Mean ΔCt (± SD)Mean ΔΔCtFold Change (2^-ΔΔCt)
Control24.518.26.3 (± 0.2)0.01.0
Compound X26.818.38.5 (± 0.3)2.20.22
Compound Y23.118.15.0 (± 0.2)-1.32.46

Visualizations

GRB10 Signaling Pathway

GRB10_Signaling_Pathway cluster_membrane Plasma Membrane InsR Insulin Receptor PI3K PI3K InsR->PI3K IGF1R IGF-1 Receptor IGF1R->PI3K Insulin Insulin Insulin->InsR activates IGF1 IGF-1 IGF1->IGF1R activates GRB10 GRB10 GRB10->InsR inhibits GRB10->IGF1R inhibits mTORC1 mTORC1 mTORC1->GRB10 phosphorylates & stabilizes Akt Akt PI3K->Akt Akt->mTORC1 Downstream Downstream Signaling (Growth, Metabolism) Akt->Downstream

Caption: GRB10 in Insulin/IGF-1 and mTORC1 signaling.

Experimental Workflow

qPCR_Workflow Sample Cell/Tissue Sample RNA_Extraction Total RNA Extraction Sample->RNA_Extraction RNA_QC RNA Quantification & Quality Control RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCt) qPCR_Run->Data_Analysis Results Relative GRB10 Expression Data_Analysis->Results

Caption: Workflow for GRB10 gene expression analysis by qPCR.

References

Method

Application Notes and Protocols for Studying GRB10 Ubiquitination and Degradation

Audience: Researchers, scientists, and drug development professionals. Introduction Growth factor receptor-bound protein 10 (GRB10) is a crucial adaptor protein that modulates various signaling pathways, most notably tho...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Growth factor receptor-bound protein 10 (GRB10) is a crucial adaptor protein that modulates various signaling pathways, most notably those initiated by the insulin (B600854) receptor (IR) and the insulin-like growth factor I receptor (IGF-IR).[1][2][3] It belongs to a superfamily of related proteins that includes Grb7 and Grb14.[1][4] GRB10 contains several key functional domains, including an N-terminal proline-rich region, a central pleckstrin homology (PH) domain, a BPS (between PH and SH2) domain, and a C-terminal Src homology 2 (SH2) domain, which allow it to interact with a diverse range of signaling molecules.[1][2]

A primary function of GRB10 is to act as a negative regulator of IR and IGF-IR signaling.[5][6] It achieves this not only by directly binding to the activated receptors and inhibiting their kinase activity but also by mediating their ubiquitination and subsequent degradation.[6][7] This process is facilitated by the interaction of GRB10 with E3 ubiquitin ligases, particularly the Neural precursor cell-expressed developmentally downregulated protein 4 (Nedd4).[1][2][8] GRB10 acts as a bridge, recruiting Nedd4 to the activated receptor, which leads to the receptor's ubiquitination and downregulation, thereby attenuating downstream signaling.[1][4][7] Understanding the mechanisms of GRB10-mediated ubiquitination and degradation is critical for developing therapeutic strategies targeting diseases associated with dysregulated insulin/IGF-1 signaling, such as diabetes and cancer.

Signaling Pathway of GRB10-Mediated Receptor Degradation

The GRB10/Nedd4 complex plays a pivotal role in the ligand-induced ubiquitination and subsequent degradation of receptor tyrosine kinases like the IGF-IR and IR. Upon ligand (e.g., Insulin or IGF-1) binding, the receptor undergoes autophosphorylation on specific tyrosine residues.[6] The SH2 domain of GRB10 recognizes and binds to these phosphotyrosine sites on the activated receptor.[2] Concurrently, GRB10 recruits the E3 ubiquitin ligase Nedd4.[1][9] The GRB10/Nedd4 complex then facilitates the transfer of ubiquitin molecules to the receptor. This ubiquitination can be in the form of multi-monoubiquitination, which serves as a signal for receptor internalization and sorting into degradation pathways.[10][11] The ubiquitinated receptors are targeted for degradation through both the proteasomal and lysosomal pathways, leading to a long-term attenuation of the signal.[1][4]

GRB10_Nedd4_Signaling_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Ligand Insulin / IGF-1 Receptor Insulin Receptor (IR) / IGF-1 Receptor (IGF-IR) Ligand->Receptor Binding & Activation Receptor_P Activated Receptor (Phosphorylated) Receptor->Receptor_P Autophosphorylation Complex GRB10-Nedd4-Receptor Ternary Complex Receptor_P->Complex GRB10 GRB10 GRB10->Complex Binds P-Tyr (SH2 Domain) Nedd4 Nedd4 (E3 Ligase) Nedd4->Complex Recruited by GRB10 Receptor_Ub Ubiquitinated Receptor Complex->Receptor_Ub Ubiquitination Ub Ubiquitin Ub->Complex Degradation Proteasomal & Lysosomal Degradation Receptor_Ub->Degradation Signal for Degradation Ubiquitination_Assay_Workflow node_start Start: Plate Cells node_transfect Co-transfect Plasmids (Target, HA-Ub, GRB10, etc.) node_start->node_transfect node_incubate Incubate 24-48h node_transfect->node_incubate node_inhibit Treat with MG-132 (Proteasome Inhibitor) node_incubate->node_inhibit node_lyse Cell Lysis (Buffer with DUB inhibitors) node_inhibit->node_lyse node_ip Immunoprecipitate (IP) Target Protein node_lyse->node_ip node_wash Wash Beads node_ip->node_wash node_elute Elute & Boil in Sample Buffer node_wash->node_elute node_wb SDS-PAGE & Western Blot node_elute->node_wb node_detect Detect Ubiquitination (Probe with Anti-HA Ab) node_wb->node_detect node_end End: Analyze Smear node_detect->node_end CHX_Chase_Assay_Workflow node_start Start: Plate Cells (e.g., Control vs. GRB10 OE) node_treat Add Cycloheximide (CHX) to Inhibit Translation node_start->node_treat node_harvest Harvest Cells at Multiple Time Points (0, 2, 4, 8h, etc.) node_treat->node_harvest node_lyse Cell Lysis & Protein Quantification node_harvest->node_lyse node_wb Western Blot for Target Protein & Loading Control node_lyse->node_wb node_quantify Densitometry Analysis (Quantify Band Intensity) node_wb->node_quantify node_plot Plot Protein Level vs. Time node_quantify->node_plot node_end End: Determine Protein Half-Life (t½) node_plot->node_end

References

Application

Application Notes: Generation of Stable Cell Lines with GRB10 Overexpression

Introduction to GRB10 Growth factor receptor-bound protein 10 (GRB10) is an adapter protein that plays a significant role in modulating various cellular signaling pathways.[1] It is a member of the Grb7/10/14 family of p...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to GRB10

Growth factor receptor-bound protein 10 (GRB10) is an adapter protein that plays a significant role in modulating various cellular signaling pathways.[1] It is a member of the Grb7/10/14 family of proteins, characterized by a specific structure that includes a proline-rich region, a central Pleckstrin homology (PH) domain, and a C-terminal Src homology 2 (SH2) domain.[2] GRB10 interacts with several receptor tyrosine kinases, most notably the insulin (B600854) receptor (IR) and the insulin-like growth factor 1 receptor (IGF-1R).[2] Its primary recognized function is as a negative regulator of these pathways, inhibiting downstream signals that control cell growth, proliferation, and metabolism.[3][4] Overexpression of GRB10 has been shown to inhibit insulin-stimulated signaling cascades, including the PI3K/Akt and MAPK pathways.[3][5][6]

Importance of GRB10 Overexpression Models

Developing stable cell lines that overexpress GRB10 is a crucial tool for a variety of research applications.[7] These models are essential for:

  • Functional Genomics: Elucidating the precise molecular mechanisms by which GRB10 regulates signaling pathways.

  • Drug Discovery: Screening for therapeutic compounds that can modulate GRB10 activity or its interactions with other proteins, which is relevant for conditions like insulin resistance, metabolic disorders, and certain cancers.

  • Disease Modeling: Investigating the pathological consequences of aberrant GRB10 expression, as seen in developmental disorders like the Silver-Russell syndrome.[8]

  • Protein Production: Generating a consistent and reliable source of GRB10 protein for biochemical and structural studies.

Unlike transient transfection, which results in temporary gene expression, stable cell lines involve the permanent integration of the target gene into the host cell's genome.[9][10] This ensures that the gene is passed on through subsequent cell divisions, providing a homogenous and reproducible experimental system for long-term studies.[10][11]

Data Presentation

Table 1: Commonly Used Selection Antibiotics
AntibioticResistance GeneMechanism of ActionTypical Working ConcentrationSelection Speed
G418 (Geneticin)neo (Neomycin phosphotransferase)Inhibits protein synthesis by blocking polypeptide elongation.200 - 1000 µg/mLModerate (2-3 weeks)
Puromycinpac (Puromycin N-acetyl-transferase)Causes premature chain termination during translation.1 - 10 µg/mLFast (48-72 hours)
Hygromycin Bhph (Hygromycin phosphotransferase)Inhibits protein synthesis by disrupting translocation.100 - 1000 µg/mLModerate (2-3 weeks)
Blasticidin Sbsr or BSD (Blasticidin S deaminase)Inhibits peptide bond formation in both prokaryotes and eukaryotes.2 - 10 µg/mLFast (1 week)

Note: The optimal concentration is cell-line specific and must be determined empirically via a kill curve experiment.[12]

Table 2: Example G418 Concentrations for Mammalian Cell Lines[13]
Cell LineRecommended G418 Concentration (µg/mL)
CHO900
DU145200
HepG2700
MCF-7800
PC-12500
SK-N-MC900
SK-N-SH1000
HeLa200
A549800

Visualizations

GRB10 Signaling Pathways

Caption: GRB10 negatively regulates Insulin/IGF-1 and mTORC1 signaling.

Experimental Workflow: Stable Cell Line Generation

Stable_Cell_Line_Workflow Start 1. Vector Construction (GRB10 + Selection Marker) KillCurve 2. Determine Optimal Antibiotic Concentration (Kill Curve) Start->KillCurve Transfection 3. Transfect Host Cells with GRB10 Expression Vector KillCurve->Transfection Selection 4. Polyclonal Selection (Culture in selective medium for ~2 weeks) Transfection->Selection ExpandPoly 5. Expand Polyclonal Population Selection->ExpandPoly ValidatePoly 6. Validate GRB10 Overexpression (e.g., Western Blot, qPCR) ExpandPoly->ValidatePoly LimitDilution 7. Monoclonal Isolation (Limiting Dilution Cloning) ValidatePoly->LimitDilution Proceed if expression is confirmed ExpandMono 8. Expand Monoclonal Colonies LimitDilution->ExpandMono ValidateMono 9. Screen & Validate Clones ExpandMono->ValidateMono Cryopreserve 10. Cryopreserve Validated Monoclonal Cell Line ValidateMono->Cryopreserve

Caption: Workflow for generating GRB10 overexpressing stable cell lines.

Experimental Protocols

Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)

Objective: To determine the minimum antibiotic concentration required to kill all non-transfected cells within a specific timeframe (typically 10-14 days). This is a critical first step for each new cell line or new lot of antibiotic.[9][12]

Materials:

  • Host cell line of interest

  • Complete culture medium

  • Selection antibiotic (e.g., G418, Puromycin)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Sterile PBS

Procedure:

  • Cell Seeding: Plate cells at a density of 20-30% confluency in a 24-well plate. Allow cells to attach overnight.

  • Prepare Antibiotic Dilutions: Prepare a series of dilutions of the selection antibiotic in complete culture medium. For G418, a typical range is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[13]

  • Apply Selective Medium: Aspirate the old medium from the cells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" well as a positive control for growth.

  • Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Medium Changes: Replace the selective medium every 3-4 days.[9]

  • Monitor Cell Viability: Observe the cells every 2 days using a microscope to assess cell viability and morphology.

  • Determine Optimal Concentration: After 10-14 days, the optimal concentration is the lowest concentration that results in 100% cell death. The "no antibiotic" control well should be confluent.

Protocol 2: Generation of a Polyclonal GRB10 Overexpressing Stable Cell Line

Objective: To generate a mixed population of cells that have stably integrated the GRB10 expression vector.

Materials:

  • Host cell line, actively dividing and healthy

  • High-purity plasmid DNA: expression vector containing the GRB10 cDNA and a selectable marker (e.g., neomycin resistance).

  • Transfection reagent (e.g., lipofection-based reagent) or electroporation system.

  • Complete culture medium and serum-free medium (if required for transfection).

  • Optimal concentration of selection antibiotic (determined from Protocol 1).

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 70-90% confluency on the day of transfection.

  • Transfection:

    • Transfect the cells with the GRB10 expression vector according to the manufacturer's protocol for your chosen transfection method.[12]

    • Crucial Controls: Include a "mock" transfection (reagent only, no DNA) and a negative control transfection (a plasmid without the resistance gene).

  • Recovery: Allow cells to recover and express the resistance gene for 24-48 hours post-transfection in non-selective, complete medium.

  • Initiate Selection: After the recovery period, passage the cells into larger culture flasks (e.g., T-25 or T-75) at a low density (e.g., 1:10 or 1:20 dilution). Add complete medium containing the pre-determined optimal concentration of the selection antibiotic.

  • Maintain Selection Pressure: Continue to culture the cells in the selective medium, replacing it every 3-4 days. Most non-transfected cells should die off within the first week.

  • Expansion of Resistant Colonies: After 2-3 weeks, distinct antibiotic-resistant colonies should become visible. Once these colonies are large enough, they can be pooled together by trypsinizing the entire flask.

  • Establish Polyclonal Culture: Expand this pooled population. This is your polyclonal stable cell line. At this stage, it is advisable to validate the overexpression of GRB10 (see Protocol 4) and cryopreserve an aliquot.

Protocol 3: Isolation of Monoclonal GRB10 Overexpressing Stable Lines (Limiting Dilution)

Objective: To isolate a single cell clone from the polyclonal population to ensure a genetically homogenous cell line.

Materials:

  • Validated polyclonal stable cell line.

  • Complete culture medium with the selection antibiotic.

  • 96-well plates.

  • Hemocytometer or automated cell counter.

Procedure:

  • Cell Suspension: Create a single-cell suspension of the polyclonal cell line by trypsinization.

  • Cell Counting: Accurately count the cells.

  • Serial Dilution:

    • Dilute the cell suspension in selective medium to a final concentration of 10 cells/mL.

    • Pipette 100 µL of this suspension into each well of a 96-well plate. Statistically, this corresponds to an average of 1 cell per well.

    • As a best practice, also plate dilutions at 5 cells/mL and 2.5 cells/mL to increase the probability of obtaining single-cell-derived colonies.

  • Incubation and Colony Growth: Incubate the plates for 2-4 weeks without disturbing them, other than to change the medium carefully every 5-7 days.

  • Identify Single Clones: Screen the plates using a microscope to identify wells that contain only a single colony, indicating they likely arose from a single cell. Mark these wells.

  • Expansion of Monoclonal Lines: Once the colonies in the marked wells are ~50% confluent, carefully trypsinize them and transfer each clone to a larger well (e.g., 24-well plate), and subsequently expand to larger flasks. Maintain selection pressure throughout this process.

  • Screening and Validation: Each expanded monoclonal line must be independently validated for GRB10 overexpression (Protocol 4) to identify the highest-expressing and most stable clones.

Protocol 4: Validation of GRB10 Overexpression

Objective: To confirm and quantify the expression of the GRB10 transgene at the mRNA and protein levels.

A. RT-qPCR (mRNA Level)

  • RNA Extraction: Isolate total RNA from the wild-type (WT) control cells and the generated stable cell lines (both polyclonal and monoclonal).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers specific for the GRB10 transgene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Analysis: Calculate the relative expression of GRB10 mRNA in the stable lines compared to the WT control using the ΔΔCt method.

B. Western Blot (Protein Level)

  • Protein Lysate Preparation: Prepare whole-cell lysates from WT control cells and the stable cell lines.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific for GRB10.

    • Probe a separate membrane or strip and re-probe the same membrane with an antibody for a loading control (e.g., GAPDH, β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Confirm the presence of a band at the correct molecular weight for GRB10 in the stable cell lines that is absent or much weaker in the WT control.

References

Method

Application Notes and Protocols: Validating GRB10 Interactions Using Proximity Ligation Assay

For Researchers, Scientists, and Drug Development Professionals Introduction Growth factor receptor-bound protein 10 (GRB10) is a crucial adapter protein involved in multiple signaling pathways, most notably the insulin/...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth factor receptor-bound protein 10 (GRB10) is a crucial adapter protein involved in multiple signaling pathways, most notably the insulin/IGF-1 and mTORC1 pathways.[1][2] Its function as a modulator of signal transduction makes it a protein of significant interest in metabolic diseases and oncology.[2][3] Validating the protein-protein interactions of GRB10 is essential for understanding its cellular function and for the development of targeted therapeutics. The Proximity Ligation Assay (PLA) is a highly sensitive and specific method for the in situ detection of protein-protein interactions.[4][5] This technique allows for the visualization and quantification of interactions at the single-molecule level within the native cellular context.[5][6]

These application notes provide a detailed protocol for utilizing PLA to validate and quantify GRB10 interactions, present data on known interactions, and illustrate the signaling pathways in which GRB10 plays a pivotal role.

Data Presentation

Quantitative Analysis of GRB10-GIGYF2 Interaction by PLA

The following table summarizes quantitative data from a study investigating the interaction between GRB10 and GIGYF2 (GRB10-interacting GYF protein 2) using a proximity ligation assay.[7][8] The results indicate a lack of significant interaction between the human versions of these proteins.

Interacting ProteinsCell LineExperimental ConditionMean PLA Signals per Cell (± SEM)Conclusion of Interaction
FLAG-GRB10 & v5-IGF-1RHEK293TCo-transfection (Positive Control)~45Strong Interaction
FLAG-GRB10 & v5-EmptyHEK293TCo-transfection (Negative Control)~5No Significant Interaction
FLAG-GRB10 & v5-GIGYF2HEK293TCo-transfection~5No Significant Interaction
Known and Potential GRB10 Interaction Partners for PLA Validation

GRB10 is known to interact with a variety of proteins through different domains. While many of these interactions have been identified using methods like co-immunoprecipitation, PLA offers a powerful tool for in situ validation and quantification. The table below lists key interacting partners of GRB10.

Interacting PartnerGRB10 Domain InvolvedMethod of IdentificationPotential for PLA Validation
Insulin Receptor (IR)SH2 and BPS domainsCo-IP, Yeast-two-hybridHigh
IGF-1 Receptor (IGF-1R)SH2 and BPS domainsCo-IP, Yeast-two-hybridHigh
mTORC1 (via Raptor)Phosphorylation-dependentCo-IPHigh
Nedd4SH2 domainYeast-two-hybrid, Co-IPHigh
Raf-1SH2 domainCo-IP, Yeast-two-hybridHigh
MEK1SH2 domainYeast-two-hybridHigh
GIGYF2Proline-rich domain (in mouse)Yeast-two-hybridSpecies-dependent
RETSH2 domainCo-IPHigh
KITSH2 domainYeast-two-hybridHigh
METSH2 domainCo-IPHigh
PDGFRSH2 domainCo-IPHigh
EGFRSH2 domainCo-IPModerate
FLT3SH2 domainCo-IPHigh
VEGFR-2SH2 domainCo-IPHigh

Experimental Protocols

Proximity Ligation Assay for GRB10 Interaction Validation

This protocol is adapted from standard Duolink® PLA protocols and is suitable for validating the interaction between GRB10 and a protein of interest (POI) in cultured cells.

Materials:

  • Cells: Adherent cells cultured on sterile glass coverslips in a multi-well plate.

  • Primary Antibodies: Two primary antibodies raised in different species (e.g., rabbit anti-GRB10 and mouse anti-POI).

  • Duolink® In Situ PLA® Probes: Anti-Rabbit PLUS and Anti-Mouse MINUS.

  • Duolink® In Situ Detection Reagents: (e.g., Red, Orange, or Green).

  • Duolink® In Situ Wash Buffers A and B.

  • Duolink® In Situ Antibody Diluent.

  • Duolink® In Situ Mounting Medium with DAPI.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Solution: 0.1% Triton X-100 in PBS.

  • Blocking Solution: Provided with the Duolink® kit or 3% BSA in PBS.

  • Humidity Chamber.

  • Fluorescence Microscope.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile coverslips in a multi-well plate and culture to desired confluency.

    • If studying interaction under specific conditions, treat the cells with appropriate stimuli (e.g., insulin, IGF-1) or inhibitors.

  • Fixation and Permeabilization:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash twice with PBS.

  • Blocking:

    • Add Duolink® Blocking Solution to each coverslip and incubate in a humidity chamber for 1 hour at 37°C.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (rabbit anti-GRB10 and mouse anti-POI) in Duolink® Antibody Diluent to their optimal concentrations (determined by immunofluorescence titration).

    • Tap off the blocking solution and add the primary antibody mixture.

    • Incubate in a humidity chamber overnight at 4°C.

  • PLA Probe Incubation:

    • Wash the coverslips twice for 5 minutes each with Wash Buffer A.

    • Dilute the PLA probes (Anti-Rabbit PLUS and Anti-Mouse MINUS) 1:5 in Antibody Diluent.

    • Add the PLA probe mixture to the coverslips.

    • Incubate in a humidity chamber for 1 hour at 37°C.

  • Ligation:

    • Wash the coverslips twice for 5 minutes each with Wash Buffer A.

    • Prepare the ligation solution by diluting the Ligation Buffer 1:5 in high-purity water and then adding Ligase at a 1:40 dilution.

    • Add the ligation solution to the coverslips.

    • Incubate in a humidity chamber for 30 minutes at 37°C.

  • Amplification:

    • Wash the coverslips twice for 5 minutes each with Wash Buffer A.

    • Prepare the amplification solution by diluting the Amplification Buffer 1:5 in high-purity water and then adding Polymerase at a 1:80 dilution.

    • Add the amplification solution to the coverslips.

    • Incubate in a humidity chamber for 100 minutes at 37°C.

  • Final Washes and Mounting:

    • Wash the coverslips twice for 10 minutes each with Wash Buffer B.

    • Briefly rinse with 0.01x Wash Buffer B.

    • Mount the coverslips on a glass slide using Duolink® In Situ Mounting Medium with DAPI.

  • Imaging and Analysis:

    • Image the slides using a fluorescence microscope.

    • Quantify the PLA signals (dots) per cell using image analysis software (e.g., ImageJ/Fiji with the BlobFinder plugin). The number of dots per cell is a quantitative measure of the protein-protein interaction.[4][9]

Visualizations

GRB10 Signaling Pathways

GRB10_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects IR Insulin Receptor GRB10 GRB10 IR->GRB10 RAF1 RAF-1 IGF1R IGF-1 Receptor IGF1R->GRB10 Binds to phosphorylated receptor PI3K PI3K GRB10->PI3K Inhibits mTORC1 mTORC1 GRB10->mTORC1 Inhibits GRB10->RAF1 Interacts MEK1 MEK1 GRB10->MEK1 Interacts Nedd4 Nedd4 GRB10->Nedd4 Recruits AKT AKT PI3K->AKT AKT->mTORC1 mTORC1->GRB10 Phosphorylates & Stabilizes CellGrowth Cell Growth mTORC1->CellGrowth Metabolism Metabolism mTORC1->Metabolism RAF1->MEK1 ERK ERK MEK1->ERK Proliferation Proliferation ERK->Proliferation Nedd4->IR Ubiquitinates Nedd4->IGF1R Ubiquitinates Ubiquitination Receptor Ubiquitination

Caption: GRB10 signaling network.

Proximity Ligation Assay (PLA) Experimental Workflow

PLA_Workflow start 1. Cell Preparation (Fixation & Permeabilization) blocking 2. Blocking start->blocking primary_ab 3. Primary Antibody Incubation (e.g., anti-GRB10 & anti-POI) blocking->primary_ab pla_probes 4. PLA Probe Incubation (PLUS and MINUS probes) primary_ab->pla_probes ligation 5. Ligation (Circular DNA formation) pla_probes->ligation If proteins are <40nm apart amplification 6. Amplification (Rolling Circle Amplification) ligation->amplification detection 7. Detection (Fluorescent probe hybridization) amplification->detection end 8. Imaging & Analysis (Fluorescence Microscopy) detection->end GRB10_Domains GRB10 Proline-rich RA PH BPS SH2 GIGYF2 GIGYF2 GRB10:pr->GIGYF2 Binds NRAS NRAS GRB10:ra->NRAS Binds Phosphoinositides Phosphoinositides GRB10:ph->Phosphoinositides Binds IR_IGF1R_BPS IR/IGF-1R GRB10:bps->IR_IGF1R_BPS Binds Receptor_TKs Receptor Tyrosine Kinases (IR, IGF-1R, KIT, MET, etc.) GRB10:sh2->Receptor_TKs Binds Nedd4 Nedd4 GRB10:sh2->Nedd4 Binds Raf1_MEK1 Raf-1 / MEK1 GRB10:sh2->Raf1_MEK1 Binds

References

Application

Application Notes and Protocols for Mass Spectrometry Analysis of GRB10 Protein Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction Growth factor receptor-bound protein 10 (GRB10) is a crucial adaptor protein implicated in vital cellular signaling pathways, primarily the ins...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth factor receptor-bound protein 10 (GRB10) is a crucial adaptor protein implicated in vital cellular signaling pathways, primarily the insulin (B600854)/insulin-like growth factor (IGF-1) and mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling cascades.[1][2][3] Its role as a negative regulator in these pathways positions it as a protein of significant interest in metabolic diseases and cancer research.[1][3] Understanding the composition and dynamics of GRB10-containing protein complexes is paramount for elucidating its molecular functions and for the development of targeted therapeutics.

This document provides detailed application notes and experimental protocols for the analysis of GRB10 protein complexes using mass spectrometry-based proteomics. The methodologies described herein are designed to enable researchers to identify and quantify GRB10-interacting proteins, offering insights into the intricate signaling networks it governs.

Signaling Pathways Involving GRB10

GRB10 is a key player in the negative feedback loop of the insulin/IGF-1 signaling pathway. It directly interacts with the activated insulin receptor (IR) and IGF-1 receptor (IGF-1R), thereby inhibiting downstream signaling. Furthermore, GRB10 is a direct substrate of mTORC1. Phosphorylation of GRB10 by mTORC1 stabilizes the protein and modulates its interactions with other signaling components, including the mTORC1 component, raptor.[1][2][3]

GRB10_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IGF-1 Receptor (IGF-1R) PI3K PI3K IR->PI3K Activates GRB10 GRB10 GRB10->IR Inhibits Raptor Raptor GRB10->Raptor Interacts with Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC1->GRB10 Phosphorylates & Stabilizes S6K S6K mTORC1->S6K Activates Downstream Downstream Effectors (e.g., Protein Synthesis, Cell Growth) S6K->Downstream Insulin Insulin/IGF-1 Insulin->IR

GRB10 in Insulin/IGF-1 and mTORC1 Signaling

Quantitative Analysis of GRB10 Interacting Proteins

Mass spectrometry-based quantitative proteomics is a powerful tool for identifying and quantifying the components of protein complexes. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and label-free quantification (LFQ) are commonly employed.

A SILAC-based quantitative phosphoproteomics study identified GRB10 as a substrate of mTORC1.[1][2] In this study, cells were metabolically labeled with "heavy" or "light" amino acids, and the relative abundance of proteins co-purifying with GRB10 was determined by mass spectrometry. This approach confirmed the interaction between GRB10 and raptor, a key component of the mTORC1 complex.[1]

Table 1: Experimentally Identified GRB10 Interacting Proteins

Interacting ProteinGene NameFunctionQuantitative MethodReference
RaptorRPTORComponent of mTORC1, regulates cell growthSILAC[1]
Insulin ReceptorINSRReceptor tyrosine kinase, initiates insulin signalingCo-IP[4]
IGF-1 ReceptorIGF1RReceptor tyrosine kinase, initiates IGF-1 signalingCo-IP[4]
SHC1SHC1Adaptor protein in receptor tyrosine kinase signalingYeast Two-Hybrid[4]
IRS1IRS1Insulin receptor substrate, docking proteinYeast Two-Hybrid[4]

Experimental Protocols

Protocol 1: Immunoprecipitation of GRB10 Protein Complexes

This protocol describes the immunoprecipitation (IP) of endogenous or overexpressed tagged-GRB10 from cultured mammalian cells for subsequent mass spectrometry analysis.

Materials:

  • Cell Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitor cocktails.

  • Antibody: Anti-GRB10 antibody or anti-tag antibody (e.g., anti-HA, anti-FLAG).

  • Protein A/G Magnetic Beads.

  • Wash Buffer: Cell Lysis Buffer without protease and phosphatase inhibitors.

  • Elution Buffer: 0.1 M glycine (B1666218) pH 2.5 or 2x Laemmli sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl pH 8.5.

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with ice-cold Cell Lysis Buffer.

    • Incubate on ice for 20 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Incubate 1-2 mg of pre-cleared cell lysate with 2-5 µg of the primary antibody for 2-4 hours or overnight at 4°C on a rotator.

    • Add pre-washed Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer.

    • Perform a final wash with ice-cold PBS.

  • Elution:

    • For Mass Spectrometry: Elute the protein complexes by adding 50-100 µL of 0.1 M glycine pH 2.5 and incubating for 5-10 minutes at room temperature. Immediately neutralize the eluate with Neutralization Buffer.

    • For Western Blotting: Elute by resuspending the beads in 2x Laemmli sample buffer and boiling for 5 minutes.

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol outlines the in-solution digestion of immunoprecipitated GRB10 complexes for mass spectrometry analysis.

Materials:

  • Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate.

  • Alkylation Reagent: 55 mM iodoacetamide (B48618) in 50 mM Ammonium Bicarbonate.

  • Trypsin Solution: Sequencing grade modified trypsin.

  • Quenching Solution: Formic acid.

  • C18 StageTips for desalting.

Procedure:

  • Reduction and Alkylation:

    • To the neutralized eluate from the IP, add Reduction Buffer and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add Alkylation Reagent. Incubate in the dark for 20 minutes.

  • Tryptic Digestion:

    • Add trypsin to the sample at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Digestion Quenching and Desalting:

    • Quench the digestion by adding formic acid to a final concentration of 0.1%.

    • Desalt the peptide mixture using C18 StageTips according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid in water.

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

Experimental_Workflow_GRB10_MS cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_ms_analysis Mass Spectrometry Analysis Cell_Culture 1. Cell Culture (e.g., HEK293T) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Immunoprecipitation 3. Immunoprecipitation (IP) with anti-GRB10 or anti-tag Ab Cell_Lysis->Immunoprecipitation Washing 4. Washing Steps Immunoprecipitation->Washing Elution 5. Elution of Protein Complexes Washing->Elution Reduction_Alkylation 6. Reduction & Alkylation Elution->Reduction_Alkylation Tryptic_Digestion 7. In-solution Tryptic Digestion Reduction_Alkylation->Tryptic_Digestion Desalting 8. Peptide Desalting (C18 StageTips) Tryptic_Digestion->Desalting LC_MS 9. LC-MS/MS Analysis Desalting->LC_MS Data_Analysis 10. Data Analysis (Protein Identification & Quantification) LC_MS->Data_Analysis Interactome GRB10 Interactome Data_Analysis->Interactome

Workflow for GRB10 Protein Complex Analysis

Data Presentation and Interpretation

The output from the mass spectrometer will be a list of identified proteins and, in the case of quantitative proteomics, their relative abundance ratios. It is crucial to differentiate between bona fide GRB10 interactors and non-specific background proteins.

Key considerations for data analysis:

  • Controls: A proper negative control, such as an IP with a non-specific IgG antibody or from cells not expressing the tagged protein, is essential.

  • Statistical Analysis: Use statistical methods to determine the significance of enrichment for each identified protein.

  • Bioinformatics Tools: Utilize bioinformatics databases and tools to analyze the functional enrichment of identified interactors and to build protein-protein interaction networks.

Conclusion

The mass spectrometry-based analysis of GRB10 protein complexes is a powerful approach to unravel its complex roles in cellular signaling. The protocols and application notes provided here offer a comprehensive guide for researchers to investigate the GRB10 interactome. By identifying and quantifying the components of these complexes, new avenues for understanding disease pathogenesis and for the development of novel therapeutic strategies can be explored.

References

Technical Notes & Optimization

Troubleshooting

troubleshooting weak or no signal in GRB10 western blot

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering weak or no signal in GRB10 western blot experiments. Frequently Asked Questions (FAQs) Q1...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering weak or no signal in GRB10 western blot experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of GRB10?

A1: The predicted molecular weight of GRB10 is approximately 67-76 kDa.[1][2] Several isoforms of GRB10 exist due to alternative splicing, which may result in the appearance of multiple bands.[2][3]

Q2: In which tissues or cell lines is GRB10 highly expressed?

A2: GRB10 is widely expressed in various fetal and adult tissues.[4] High expression has been reported in the pancreas, skeletal muscle, heart, and brain.[3][5] Expression has also been observed in several cancer cell lines, including those from gastric, breast, cervix, and liver cancers.[3][6] For example, HepG2, HeLa, NIH/3T3, and COS cells have been used for GRB10 western blotting.[1][2][7]

Q3: What are some recommended positive controls for GRB10 western blotting?

A3: Based on expression data, lysates from tissues such as the pancreas or from cell lines like HepG2 or insulin-treated NIH/3T3 cells can serve as suitable positive controls.[1][5][7] Some antibody suppliers also recommend using GRB10-transfected COS cell lysates.[2]

Q4: Are there specific sample preparation considerations for GRB10?

A4: Standard lysis buffers (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors are generally recommended to ensure protein integrity.[8][9] For phosphorylated forms of GRB10, the inclusion of phosphatase inhibitors is critical.[10]

Troubleshooting Guide: Weak or No GRB10 Signal

This guide addresses common causes of weak or absent GRB10 signal in western blot experiments and provides potential solutions.

Potential Cause Recommended Solution(s)
Low Protein Expression - Confirm GRB10 expression in your specific cell line or tissue using resources like The Human Protein Atlas or published literature.[10] - Use a positive control to verify that the experimental protocol is working.[11][12] - Increase the amount of protein loaded onto the gel; a minimum of 20-30 µg of total protein is recommended, but up to 100 µg may be necessary for low-abundance targets.[10] - Consider enriching for GRB10 via immunoprecipitation prior to western blotting.[13]
Inefficient Protein Extraction - Ensure your lysis buffer is appropriate for the subcellular localization of GRB10. - Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[9][11] - Sonication may be required to improve the lysis of certain samples.[12]
Suboptimal Antibody Performance - Primary Antibody: - Verify that the primary antibody is validated for western blotting and is compatible with the species of your sample.[14] - Optimize the primary antibody concentration; try increasing the concentration or incubating overnight at 4°C.[11][15][16] - Ensure proper storage of the antibody and avoid repeated freeze-thaw cycles.[16] - Secondary Antibody: - Confirm that the secondary antibody is specific for the host species of the primary antibody.[17] - Titrate the secondary antibody to find the optimal concentration.[18] - Avoid using sodium azide (B81097) in buffers if you are using an HRP-conjugated secondary antibody, as it inhibits HRP activity.[16]
Inefficient Protein Transfer - Confirm successful protein transfer by staining the membrane with Ponceau S after transfer.[11][15] - Optimize transfer time and voltage/current, especially for a protein of GRB10's size (~67-76 kDa). - Ensure the PVDF membrane is properly activated with methanol (B129727) before transfer.[12] - Check for air bubbles between the gel and the membrane, which can impede transfer.[11]
Issues with Blocking - Some blocking buffers, like non-fat dry milk, can mask certain epitopes. Try switching to a different blocking agent, such as bovine serum albumin (BSA), or reducing the percentage of milk.[15][16] - Ensure the blocking step is not excessively long, as this can also lead to epitope masking.[16]
Suboptimal Detection - Ensure your detection reagent (e.g., ECL substrate) has not expired and is active.[16] - Optimize the exposure time; if the signal is very weak, a longer exposure may be necessary.[16]

Experimental Protocols

General GRB10 Western Blot Protocol

This protocol provides a general framework. Optimization of specific steps may be required for your particular experimental conditions.

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE:

    • Load 20-50 µg of total protein per lane onto an 8-10% polyacrylamide gel.

    • Include a molecular weight marker and a positive control lysate.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency with Ponceau S staining.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the GRB10 primary antibody in the blocking buffer at the manufacturer's recommended concentration (e.g., 1:500-1:1000).[7]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system or X-ray film.

Quantitative Data Summary

Parameter Recommendation Source(s)
Protein Load 20-50 µg (up to 100 µg for low expression)[10]
Gel Percentage 8-10% SDS-PAGE[19]
Primary Antibody Dilution 1:500 - 1:6000[2][7]
Primary Antibody Incubation Overnight at 4°C or 1-2 hours at room temperature[11][18]
Secondary Antibody Dilution 1:5,000 - 1:200,000[18]

Visual Troubleshooting Workflow

GRB10_Troubleshooting start Weak or No GRB10 Signal check_ponceau Check Ponceau S Stain start->check_ponceau ponceau_ok Ponceau OK check_ponceau->ponceau_ok Yes ponceau_bad Ponceau Weak/Uneven check_ponceau->ponceau_bad No check_positive_control Positive Control Signal? control_ok Control OK, Sample Weak check_positive_control->control_ok Yes control_bad No Signal in Control or Sample check_positive_control->control_bad No ponceau_ok->check_positive_control optimize_transfer Optimize Transfer Protocol (Time, Voltage, Buffer) ponceau_bad->optimize_transfer low_expression Low GRB10 Expression in Sample? control_ok->low_expression antibody_issue Antibody/Detection Issue control_bad->antibody_issue increase_load Increase Protein Load or Perform IP low_expression->increase_load Yes check_lysate Check Lysate Integrity (Protease Inhibitors) low_expression->check_lysate No optimize_ab Optimize Antibody Concentrations (Primary & Secondary) antibody_issue->optimize_ab check_reagents Check Detection Reagents (ECL, Buffers) antibody_issue->check_reagents

Caption: Troubleshooting workflow for weak or no GRB10 western blot signal.

References

Optimization

reducing high background in GRB10 immunoprecipitation

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering high background issues during GRB10 immunoprecipitation (IP) experiments. Troubleshoo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering high background issues during GRB10 immunoprecipitation (IP) experiments.

Troubleshooting Guide: Reducing High Background in GRB10 Immunoprecipitation

High background in immunoprecipitation can mask specific interactions and lead to false-positive results. The following table summarizes common causes of high background in GRB10 IP and provides targeted solutions to mitigate these issues.

Potential Cause Recommended Solution Rationale for GRB10 Experiments
Non-specific binding of proteins to IP antibody Use a high-quality, IP-validated monoclonal antibody against GRB10. Perform a titration to determine the optimal antibody concentration. Include an isotype control (an antibody of the same isotype and from the same host species as the primary antibody but not specific for any known protein) to assess non-specific binding by the antibody.GRB10 is an adapter protein involved in multiple signaling pathways, and using a highly specific antibody is crucial to pull down GRB10 and its specific interacting partners.[1][2][3] An isotype control will help differentiate between specific GRB10 pulldown and non-specific binding to the immunoglobulin.
Non-specific binding of proteins to beads Pre-clear the cell lysate by incubating it with beads (without the antibody) before the immunoprecipitation step. Block the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk before adding the antibody-lysate mixture.Pre-clearing removes proteins from the lysate that have an affinity for the beads themselves.[4] Blocking the beads saturates non-specific binding sites on the bead surface, reducing the chance of unwanted proteins co-eluting with your GRB10 complex.
Insufficient or overly gentle washing Increase the number of wash steps (e.g., from 3 to 5). Increase the stringency of the wash buffer by adding or increasing the concentration of detergents (e.g., 0.1-0.5% NP-40 or Triton X-100) and/or salt (e.g., up to 500 mM NaCl). Transfer the beads to a new tube for the final wash to avoid carryover of contaminants.GRB10 interacts with various proteins, including receptor tyrosine kinases.[1][5] Optimizing wash conditions is critical to disrupt weak, non-specific interactions while preserving the specific protein-protein interactions with GRB10. More stringent washes can help remove contaminants that bind non-specifically.[6][7]
Inappropriate Lysis Buffer Use a lysis buffer with a moderate detergent concentration (e.g., modified RIPA buffer without SDS) to efficiently solubilize GRB10 and its interacting partners without disrupting relevant protein complexes.[8] Ensure the lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation.GRB10 is found in the cytoplasm and at the plasma membrane and is involved in signaling complexes.[5][9] The lysis buffer must be strong enough to release GRB10 from these cellular compartments but mild enough to maintain its interactions with other proteins. Since GRB10 is involved in phosphorylation-dependent interactions, phosphatase inhibitors are crucial.[10]
High amount of antibody eluting with the sample Covalently crosslink the antibody to the beads before incubation with the lysate. Use a gentle elution buffer (e.g., low pH glycine (B1666218) buffer) followed by neutralization.Crosslinking prevents the antibody from being eluted along with the GRB10 protein complex, which can interfere with downstream analysis, especially if the protein of interest has a similar molecular weight to the antibody heavy or light chains.
Too much starting material or antibody Reduce the amount of total protein in the lysate used for the IP. Decrease the concentration of the primary antibody used for the pulldown.High concentrations of lysate or antibody can lead to an increase in non-specific binding, overwhelming the capacity of the beads and washes to remove unwanted proteins.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background in a GRB10 IP experiment?

A1: The most common sources of high background are non-specific binding of proteins to the immunoprecipitation antibody or the beads, and insufficient washing to remove these non-specifically bound proteins. Using a highly specific and validated antibody against GRB10, pre-clearing your lysate, and optimizing your wash buffer are critical steps to minimize background.

Q2: What type of lysis buffer is recommended for GRB10 immunoprecipitation?

A2: A modified RIPA buffer (without SDS) is often a good starting point as it effectively solubilizes most cellular proteins without disrupting many protein-protein interactions.[8] The ideal buffer composition may need to be empirically determined based on the specific GRB10 interaction you are studying. Always include protease and phosphatase inhibitors in your lysis buffer.

Q3: How can I be sure that the bands I see on my Western blot are specific to GRB10 interaction and not just background?

A3: Including proper controls is essential. You should always run an isotype control IP. Any bands that appear in your isotype control lane are likely due to non-specific binding. Additionally, performing the IP in cells where GRB10 has been knocked down or knocked out can confirm the specificity of the pulldown.

Q4: What are some known interacting partners of GRB10 that I might expect to see?

A4: GRB10 is known to interact with several receptor tyrosine kinases, including the insulin (B600854) receptor (INSR) and insulin-like growth factor 1 receptor (IGF1R).[1][5] It also interacts with other signaling molecules such as the E3 ubiquitin ligase NEDD4, Raf1, and MEK1.[1][11] The specific interacting partners you identify will depend on the cell type and experimental conditions.

Q5: Should I be concerned about the different isoforms of GRB10?

A5: Yes, different isoforms of GRB10 exist and may have different expression patterns and interacting partners.[1][3] When selecting an antibody, ensure it recognizes the isoform(s) of interest in your experimental system.

Detailed Experimental Protocol: GRB10 Immunoprecipitation

This protocol provides a general framework for immunoprecipitating GRB10. Optimization of specific steps, such as antibody and lysate concentrations and wash buffer composition, is recommended for each experimental system.

Materials:

  • Cells expressing GRB10

  • Ice-cold PBS

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with fresh protease and phosphatase inhibitors)

  • Anti-GRB10 antibody (IP-validated)

  • Isotype control antibody

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., Lysis Buffer with 300-500 mM NaCl)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Sample buffer for SDS-PAGE

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate.

  • Pre-clearing the Lysate:

    • Add a small aliquot of Protein A/G beads to the cleared lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Pellet the beads using a magnetic rack or centrifugation and transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-GRB10 antibody or isotype control antibody to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Capture of Immune Complexes:

    • Add pre-washed and blocked Protein A/G beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet the beads.

    • After the final wash, carefully remove all residual wash buffer.

  • Elution:

    • Add Elution Buffer to the beads and vortex gently.

    • Incubate for 5-10 minutes at room temperature to dissociate the immune complexes.

    • Pellet the beads and carefully transfer the supernatant containing the eluted proteins to a new tube.

    • Immediately neutralize the eluate by adding Neutralization Buffer.

  • Sample Preparation for Downstream Analysis:

    • Add sample buffer to the eluted sample, boil for 5-10 minutes, and analyze by SDS-PAGE and Western blotting.

Visualizations

GRB10_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm INSR Insulin Receptor (INSR) GRB10 GRB10 INSR->GRB10 Binds to IGF1R IGF-1 Receptor (IGF1R) IGF1R->GRB10 Binds to PI3K_Akt PI3K/Akt Pathway GRB10->PI3K_Akt Inhibits MAPK MAPK Pathway GRB10->MAPK Inhibits NEDD4 NEDD4 GRB10->NEDD4 Recruits Downstream Downstream Effects (Growth, Metabolism) PI3K_Akt->Downstream MAPK->Downstream NEDD4->IGF1R Ubiquitinates for Degradation

Caption: Simplified GRB10 signaling pathway.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_optimization Optimization Steps Start High Background in GRB10 IP Check_Antibody Is the antibody IP-validated? Start->Check_Antibody Check_Controls Are isotype and negative controls included? Start->Check_Controls Preclear Pre-clear lysate with beads Check_Antibody->Preclear Check_Controls->Preclear Block_Beads Block beads with BSA/milk Preclear->Block_Beads Optimize_Wash Increase wash stringency (Salt/Detergent) Block_Beads->Optimize_Wash Titrate_Ab Titrate antibody concentration Optimize_Wash->Titrate_Ab Reduce_Lysate Reduce lysate amount Titrate_Ab->Reduce_Lysate Result Reduced Background Reduce_Lysate->Result

Caption: Troubleshooting workflow for high background in GRB10 IP.

References

Troubleshooting

GRB10 antibody validation for specific applications

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of GRB10 antibodies in various applications.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of GRB10 antibodies in various applications.

Frequently Asked Questions (FAQs)

Q1: What is GRB10 and why is it studied?

Growth factor receptor-bound protein 10 (GRB10) is an adapter protein that plays a significant role in various signaling pathways, most notably as a negative regulator of insulin (B600854) and insulin-like growth factor (IGF-1) signaling.[1][2] It interacts with several receptor tyrosine kinases and downstream signaling molecules, influencing processes like cell growth, proliferation, and metabolism.[3][4] Its involvement in these critical pathways makes it an important target for research in areas such as diabetes, metabolic disorders, and cancer.

Q2: For which applications have GRB10 antibodies been validated?

Commercially available GRB10 antibodies have been validated for a range of applications, including:

  • Western Blot (WB)[5][6]

  • Immunohistochemistry (IHC)[5][7]

  • Immunocytochemistry/Immunofluorescence (ICC/IF)[5]

  • Immunoprecipitation (IP)[4]

  • ELISA[5]

  • Flow Cytometry

Q3: What is the expected molecular weight of GRB10 in a Western Blot?

The expected molecular weight of GRB10 can vary depending on the isoform. The major isoforms are typically detected between 60-70 kDa.[1][7] Some studies have reported detecting bands around 55 kDa to 75 kDa.[8]

Q4: What are some recommended positive and negative controls for GRB10 detection?

  • Positive Controls: Cell lysates from HeLa, HepG2, HEK293, SK-N-MC, and COS cells have been shown to express GRB10.[4][7] Mouse and rat brain and liver tissues are also suitable positive controls.[7]

  • Negative Controls: While specific GRB10 knockout/knockdown cell lines are the ideal negative control, their availability may be limited. Researchers can test cell lines known for low GRB10 expression or use a non-immune IgG as an isotype control in applications like IHC and IP to assess non-specific binding.

Signaling Pathway

GRB10 is a key negative regulator in the insulin/IGF-1 signaling pathway. It can inhibit signaling through direct interaction with the insulin receptor (IR) and IGF-1 receptor (IGF-1R), preventing the phosphorylation of downstream substrates like IRS and Shc.[1][2] This inhibition ultimately downregulates the PI3K/Akt and MAPK pathways.[2][3]

GRB10_Signaling_Pathway GRB10 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IGF-1 Receptor (IGF-1R) IRS IRS IR->IRS Phosphorylates Shc Shc IR->Shc Phosphorylates GRB10 GRB10 GRB10->IR GRB10->IRS Blocks Association GRB10->Shc Blocks Phosphorylation PI3K PI3K IRS->PI3K Ras Ras Shc->Ras Akt Akt PI3K->Akt CellGrowth Cell Growth & Survival Akt->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (Erk1/2) MEK->MAPK MAPK->CellGrowth Insulin Insulin / IGF-1 Insulin->IR Binds

Caption: GRB10 negatively regulates the insulin/IGF-1 signaling pathway.

Experimental Protocols & Troubleshooting

Western Blot (WB)

Experimental Workflow

Caption: A typical workflow for detecting GRB10 by Western Blot.

Quantitative Data for Western Blot

Antibody Catalog #HostRecommended DilutionBlocking BufferIncubationPositive ControlsExpected Band (kDa)
Proteintech 23591-1-AP [7]Rabbit1:1000 - 1:60005% non-fat milk in TBST1.5 hours at RT or overnight at 4°CHeLa, HepG2, mouse brain, mouse liver~70
Sigma-Aldrich SAB4501291 [9]Rabbit1:500 - 1:10005% non-fat milk in TBSTOvernight at 4°CHuman cell lysates67
Antibodies.com A83162 [6]Goat1 µg/mlNot specified1 hour at RTHeLa70
Cell Signaling #3702 [4]Rabbit1:10005% w/v BSA in TBSTOvernight at 4°CHEK293, SK-N-MC, COSIsoform 1

Troubleshooting Guide for Western Blot

IssuePossible CauseRecommended Solution
No Signal / Weak Signal Insufficient protein loading.Load at least 20-30 µg of total protein per lane.
Low GRB10 expression in the sample.Use a positive control cell line (e.g., HeLa, HepG2).[7]
Inefficient antibody binding.Optimize primary antibody dilution and incubate overnight at 4°C.[6]
Poor protein transfer.Verify transfer efficiency using Ponceau S staining.
High Background Primary antibody concentration too high.Titrate the primary antibody to a higher dilution.
Insufficient blocking.Increase blocking time to 1-2 hours at room temperature. Use 5% non-fat milk or BSA in TBST.
Inadequate washing.Increase the number and duration of washes with TBST.
Non-specific secondary antibody binding.Run a control lane with only the secondary antibody.
Non-specific Bands Protein degradation.Use fresh lysates and add protease inhibitors to the lysis buffer.
Antibody cross-reactivity.Ensure the antibody is specific for GRB10 and does not cross-react with other GRB family members like GRB7 or GRB14.[4]
Immunohistochemistry (IHC)

Experimental Workflow

Caption: General workflow for GRB10 detection in paraffin-embedded tissues.

Quantitative Data for Immunohistochemistry

Antibody Catalog #HostRecommended DilutionAntigen RetrievalPositive Controls
Proteintech 23591-1-AP [7]Rabbit1:50 - 1:500Tris-EDTA buffer (pH 9.0) or Citrate buffer (pH 6.0)Human liver, human kidney
Sigma-Aldrich SAB4501291 [9]Rabbit1:50 - 1:100Not specifiedHuman brain
Bethyl IHC-00614 [10]Rabbit1:250Not specifiedHuman ovarian carcinoma

Troubleshooting Guide for Immunohistochemistry

IssuePossible CauseRecommended Solution
No Staining / Weak Staining Inappropriate antigen retrieval.Optimize antigen retrieval method (heat-induced vs. enzymatic) and buffer pH. For some antibodies, Tris-EDTA (pH 9.0) is recommended.[7]
Low antibody concentration.Decrease the antibody dilution (increase concentration).
Antibody incubation time too short.Increase incubation time, consider overnight incubation at 4°C.
High Background / Non-specific Staining Incomplete blocking.Use a blocking serum from the same species as the secondary antibody.
Endogenous peroxidase activity.Quench endogenous peroxidase with 3% H2O2 before blocking.
Primary antibody concentration too high.Increase the antibody dilution.
Cross-reactivity of secondary antibody.Use a secondary antibody that is pre-adsorbed against the species of the tissue sample.
Immunoprecipitation (IP)

Experimental Workflow

Caption: A standard workflow for immunoprecipitating GRB10.

Troubleshooting Guide for Immunoprecipitation

IssuePossible CauseRecommended Solution
No Band After Western Blot Antibody not suitable for IP.Use an antibody that has been validated for IP. Polyclonal antibodies often work well.[11]
Insufficient amount of protein in lysate.Start with a sufficient amount of cell lysate (e.g., 1-2 mg of total protein).
Inefficient antibody-protein binding.Optimize the amount of primary antibody by titration. Incubate overnight at 4°C with gentle rotation.
Stringent washing conditions.Reduce the stringency of the wash buffers (e.g., lower salt or detergent concentration).[11]
High Background / Non-specific Bands Non-specific binding to beads.Pre-clear the lysate with Protein A/G beads before adding the primary antibody.[12]
Insufficient washing.Increase the number and volume of washes.
Antibody heavy and light chains interfering with detection.Use a secondary antibody specific for native (non-denatured) IgG or a light-chain specific secondary antibody for the subsequent Western Blot.
Flow Cytometry

Troubleshooting Guide for Flow Cytometry

IssuePossible CauseRecommended Solution
Weak or No Signal Low expression of GRB10.Confirm GRB10 expression in your cell type. Use a positive control cell line.
Inadequate cell permeabilization (for intracellular staining).If GRB10 is intracellular, ensure proper fixation and permeabilization. Optimize the permeabilization buffer and incubation time.
Low antibody concentration.Titrate the antibody to determine the optimal concentration.
High Background Non-specific antibody binding.Use an isotype control to determine the level of non-specific binding. Block Fc receptors with an Fc blocking reagent before staining.
Dead cells in the sample.Use a viability dye to exclude dead cells from the analysis, as they can bind antibodies non-specifically.
Autofluorescence.Run an unstained control to assess the level of autofluorescence. If high, consider using a brighter fluorochrome or a different laser/filter combination.

References

Optimization

Technical Support Center: Minimizing Off-Target Effects of GRB10 siRNA

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize off-target effects in Growth Factor Receptor-Bound Protein 10 (GRB10) siRNA experi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize off-target effects in Growth Factor Receptor-Bound Protein 10 (GRB10) siRNA experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the specificity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in GRB10 siRNA experiments and why are they a concern?

A1: Off-target effects occur when an siRNA molecule silences unintended genes in addition to the intended GRB10 target.[1][2][3] This is a significant concern as it can lead to misleading experimental outcomes, such as false positives or incorrect interpretations of GRB10's function.[4] The primary cause of off-target effects is the siRNA guide strand acting like a microRNA (miRNA), binding with partial complementarity to the 3' untranslated regions (3' UTRs) of unintended mRNAs, particularly within the "seed region" (nucleotides 2-8).[1][5] Given that GRB10 is an adapter protein involved in crucial signaling pathways like those for insulin (B600854) and insulin-like growth factor (IGF-1), off-target effects could inadvertently alter these pathways, confounding the interpretation of GRB10's specific role.[6][7][8]

Q2: I'm observing unexpected phenotypic changes in my cells after GRB10 siRNA transfection. How can I determine if these are on-target or off-target effects?

Q3: What are the most effective strategies to proactively minimize GRB10 siRNA off-target effects?

A3: Several strategies can be employed to minimize off-target effects:

  • Optimal siRNA Design: Utilize siRNA design algorithms that are optimized to reduce off-target effects by screening for potential seed region complementarity with other genes.[1][12]

  • Use the Lowest Effective Concentration: Titrate your siRNA to determine the lowest concentration that provides sufficient GRB10 knockdown, as lower concentrations reduce the likelihood of off-target binding.[4][5][13]

  • Pooling of siRNAs: Using a pool of multiple siRNAs targeting the same gene at a lower overall concentration can reduce the concentration of any single siRNA, thereby minimizing off-target effects associated with a specific seed sequence.[1][4]

  • Chemical Modifications: Employing chemically modified siRNAs, such as those with 2'-O-methylation, can enhance specificity and reduce miRNA-like off-target effects.[1][4][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cell Toxicity or Apoptosis Off-target effects of the siRNA sequence.1. Test multiple individual siRNAs targeting GRB10 to see if the toxicity is sequence-specific.[11] 2. Reduce the siRNA concentration during transfection.[5][13] 3. Optimize the transfection protocol to minimize reagent-induced toxicity.[14]
Inconsistent Phenotype with Different GRB10 siRNAs Off-target effects specific to one or more siRNA sequences.1. Discontinue use of the siRNA(s) causing the inconsistent phenotype. 2. Validate the on-target phenotype using at least two or three different siRNAs that produce a consistent result.[9] 3. Perform a rescue experiment to confirm the on-target effect.[9]
Poor Knockdown of GRB10 Suboptimal siRNA design or transfection efficiency.1. Verify the transfection efficiency using a fluorescently labeled control siRNA.[15] 2. Optimize the transfection protocol, including siRNA concentration, transfection reagent, and cell density.[14] 3. Test pre-validated or multiple different siRNA designs for GRB10.[16]
Discrepancy Between mRNA and Protein Knockdown Levels Long half-life of the GRB10 protein.1. Increase the incubation time post-transfection to allow for protein turnover. A time course experiment (e.g., 48, 72, 96 hours) is recommended. 2. Confirm mRNA knockdown using RT-qPCR.

Quantitative Data Summary

The following tables provide illustrative data on how different strategies can impact on-target GRB10 knockdown and off-target gene regulation.

Table 1: Effect of siRNA Concentration on GRB10 Knockdown and Off-Target Gene Expression

siRNA ConcentrationGRB10 mRNA Level (% of Control)Off-Target Gene A mRNA Level (% of Control)Off-Target Gene B mRNA Level (% of Control)
50 nM15%45%60%
25 nM20%70%85%
10 nM25%95%98%
5 nM40%100%100%

This representative data illustrates that decreasing siRNA concentration can significantly reduce off-target effects while maintaining substantial on-target knockdown.[5][13]

Table 2: Comparison of Single vs. Pooled siRNAs for GRB10 Knockdown

siRNA StrategyGRB10 mRNA Level (% of Control)Number of Off-Target Genes Downregulated >50%
Single siRNA 1 (20 nM)22%18
Single siRNA 2 (20 nM)25%25
Single siRNA 3 (20 nM)18%12
Pooled siRNAs (3 x 6.7 nM)20%5

This illustrative data demonstrates that pooling multiple siRNAs at a lower individual concentration can reduce the overall number of off-target effects while achieving similar on-target knockdown efficiency.[1][4]

Experimental Protocols

Protocol 1: siRNA Transfection for GRB10 Knockdown
  • Cell Seeding: The day before transfection, seed cells in antibiotic-free growth medium to be 70-80% confluent at the time of transfection.[17]

  • siRNA-Lipid Complex Formation:

    • For each well, dilute the GRB10 siRNA (or a non-targeting control siRNA) in a serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a suitable lipid-based transfection reagent in the same serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-30 minutes at room temperature to allow for complex formation.[17]

  • Transfection: Add the siRNA-transfection reagent complexes to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the stability of GRB10 mRNA and protein.

  • Assay for Knockdown: After incubation, harvest the cells to analyze GRB10 mRNA levels by RT-qPCR or protein levels by Western blot.

Protocol 2: Validation of GRB10 Knockdown and Off-Target Effects by RT-qPCR
  • RNA Extraction: Following siRNA transfection, extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for GRB10, and a suitable qPCR master mix (e.g., SYBR Green).

    • Include primers for potential off-target genes identified through bioinformatics analysis and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of GRB10 and potential off-target mRNAs using the ΔΔCt method, normalizing their expression to the housekeeping gene and comparing the siRNA-treated samples to the negative control samples.

Visualizations

GRB10_Signaling_Pathway Insulin Insulin / IGF-1 IR_IGF1R Insulin Receptor (IR) / IGF-1 Receptor (IGF1R) Insulin->IR_IGF1R activates IRS IRS Proteins IR_IGF1R->IRS phosphorylates GRB10 GRB10 GRB10->IR_IGF1R inhibits PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates GlucoseUptake Glucose Uptake AKT->GlucoseUptake mTORC1->GRB10 phosphorylates & stabilizes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: GRB10's role as a negative regulator in the insulin/IGF-1 signaling pathway.

siRNA_Workflow cluster_design 1. Design & Synthesis cluster_transfection 2. Transfection cluster_validation 3. Validation cluster_analysis 4. Analysis siRNA_Design Design GRB10 siRNAs (multiple sequences) Transfection Transfect Cells with GRB10 & Control siRNAs siRNA_Design->Transfection Control_siRNA Design Non-Targeting Control siRNA Control_siRNA->Transfection RT_qPCR RT-qPCR for GRB10 & Off-Target mRNA Transfection->RT_qPCR WesternBlot Western Blot for GRB10 Protein Transfection->WesternBlot Phenotype Phenotypic Analysis RT_qPCR->Phenotype WesternBlot->Phenotype Rescue Rescue Experiment (Optional) Phenotype->Rescue

Caption: Experimental workflow for GRB10 siRNA knockdown and validation.

Troubleshooting_Tree Start Unexpected Phenotype Observed TestMultiple Test ≥3 independent siRNAs for GRB10 Start->TestMultiple Consistent Phenotype Consistent? TestMultiple->Consistent OnTarget Likely On-Target Effect. Proceed with validation (e.g., rescue experiment). Consistent->OnTarget Yes OffTarget Likely Off-Target Effect. Discontinue use of specific siRNA. Consistent->OffTarget No Titrate Titrate siRNA Concentration OffTarget->Titrate PhenotypeReduced Phenotype Reduced with Lower Dose? Titrate->PhenotypeReduced ConcentrationDependent Concentration-Dependent Off-Target Effect PhenotypeReduced->ConcentrationDependent Yes Redesign Redesign siRNA or Use Alternative Method PhenotypeReduced->Redesign No

Caption: Decision tree for troubleshooting unexpected phenotypes in GRB10 siRNA experiments.

References

Troubleshooting

GRB10 CRISPR Knockout Efficiency Technical Support Center

Welcome to the technical support center for improving the efficiency of your GRB10 CRISPR knockout experiments. This resource is designed for researchers, scientists, and drug development professionals to provide trouble...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of your GRB10 CRISPR knockout experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guide

Low editing efficiency is a common hurdle in CRISPR experiments. Below are common causes and recommended solutions tailored for GRB10 knockout.

Problem Potential Cause Recommended Solution
Low or no GRB10 knockout efficiency Suboptimal sgRNA Design: The single guide RNA (sgRNA) may not be effective at directing Cas9 to the GRB10 locus. Factors like GC content, secondary structures, and proximity to the transcription start site can impact efficiency.[1]Design and Test Multiple sgRNAs: It is recommended to design and test 3-5 different sgRNAs for the GRB10 gene to identify the most effective one.[1] Online design tools can predict sgRNA efficiency and potential off-target effects.
Low Transfection Efficiency: The Cas9 and sgRNA components are not being effectively delivered into the target cells.[1]Optimize Delivery Method: The choice of transfection reagent and method is critical. For difficult-to-transfect cells, electroporation may be more effective than lipid-based reagents.[1] Consider using ribonucleoprotein (RNP) complexes of Cas9 and sgRNA, which can reduce toxicity and off-target effects compared to plasmid delivery.
Cell Line Specificity: Different cell lines have varying responses to CRISPR-mediated editing due to factors like DNA repair pathway efficiency.[1] For instance, HeLa cells are known to have robust DNA repair mechanisms, which can reduce knockout efficiency.[1]Select an Appropriate Cell Line: If possible, choose a cell line known to be amenable to CRISPR editing. If you must use a specific cell line, extensive optimization of sgRNA and delivery parameters will be necessary.
High cell toxicity or death after transfection High Concentration of CRISPR Components: Excessive amounts of Cas9 and sgRNA can be toxic to cells.[2]Titrate Component Concentrations: Perform a dose-response experiment to find the optimal concentration of Cas9 and sgRNA that maximizes editing efficiency while minimizing cell death.
Inappropriate Delivery Method: Some delivery methods, like electroporation, can be harsh on cells, leading to low viability.Optimize Delivery Parameters: For electroporation, optimize voltage, pulse duration, and cell density. For lipid-based transfection, ensure the lipid-to-nucleic acid ratio is optimal.
Inconsistent or variable knockout results Transient Transfection: Transient expression of Cas9 and sgRNA from plasmids can lead to variable expression levels and inconsistent editing.[1]Use a Stable Cas9 Expressing Cell Line: Establishing a cell line that stably expresses Cas9 can lead to more consistent and reproducible knockout efficiencies.[1]
Mosaicism: The population of cells may contain a mix of unedited, mono-allelic, and bi-allelic knockouts.Single-Cell Cloning: To obtain a homogenous knockout cell line, it is necessary to isolate and expand single cells into clonal populations.
Suspected off-target effects Poor sgRNA Specificity: The chosen sgRNA may have sequence similarity to other genomic locations, leading to unintended edits.[2][3]In Silico Off-Target Prediction: Use online tools to predict potential off-target sites for your GRB10 sgRNA.[2] Use High-Fidelity Cas9 Variants: Engineered Cas9 variants with increased specificity are available and can reduce off-target cleavage.[2] Perform Off-Target Analysis: Experimentally validate potential off-target sites using methods like targeted deep sequencing.

Frequently Asked Questions (FAQs)

Q1: How can I design effective sgRNAs for GRB10?

A1: To design effective sgRNAs for GRB10, it is crucial to use a reputable online design tool that predicts on-target efficiency and potential off-target effects. Key considerations include a GC content between 40-80%, avoiding long stretches of the same nucleotide, and targeting a constitutive exon early in the gene's coding sequence to maximize the chances of a functional knockout. It is best practice to select and test multiple sgRNAs to identify the one with the highest efficiency in your specific experimental setup.

Q2: What is the best method for delivering CRISPR components for GRB10 knockout?

A2: The optimal delivery method depends on your target cell type.

  • Lipid-based transfection: Reagents like Lipofectamine are widely used for delivering plasmids or RNP complexes into many cell lines.

  • Electroporation: This method is often more efficient for hard-to-transfect cells, such as primary cells and stem cells.

  • Viral vectors (e.g., AAV, lentivirus): These are suitable for in vivo studies and for cell types that are difficult to transfect with other methods.

For GRB10 knockout, starting with RNP delivery via electroporation is a strong choice as it has been shown to be highly efficient and reduces off-target effects.

Q3: How do I validate the knockout of GRB10?

A3: A multi-step validation process is recommended to confirm a successful GRB10 knockout.

  • Genomic DNA Analysis:

    • PCR and Gel Electrophoresis: Amplify the targeted region of the GRB10 gene. The presence of insertions or deletions (indels) can sometimes be visualized as a smear or additional bands on an agarose (B213101) gel.

    • Sanger Sequencing: Sequence the PCR product to confirm the presence of indels at the target site.[4][5]

  • mRNA Expression Analysis:

    • Quantitative PCR (qPCR): Measure the mRNA levels of GRB10. A significant reduction in GRB10 mRNA suggests a successful knockout at the genomic level.[4]

  • Protein Expression Analysis:

    • Western Blotting: This is a crucial step to confirm the absence of the GRB10 protein.[4][5] Use a validated antibody specific for GRB10.

Q4: What are the potential off-target effects of GRB10 CRISPR knockout and how can I minimize them?

A4: Off-target effects occur when the CRISPR-Cas9 system edits unintended sites in the genome that have sequences similar to the target sgRNA.[3][6] To minimize these effects for GRB10 knockout:

  • Careful sgRNA Design: Use design tools that predict and score potential off-target sites.

  • Use High-Fidelity Cas9: Engineered Cas9 nucleases with improved specificity are available.

  • Deliver as RNP: Ribonucleoprotein (RNP) complexes are cleared from the cell more quickly than plasmids, reducing the time for off-target editing to occur.

  • Titrate Cas9/sgRNA concentration: Use the lowest effective concentration of the CRISPR components.

  • Off-Target Validation: If there are predicted off-target sites with high similarity, you should sequence these regions to check for unintended edits.

Experimental Protocols

Detailed Western Blot Protocol for GRB10 Detection

This protocol provides a standard procedure for detecting GRB10 protein levels to validate a CRISPR knockout.

  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.

    • Include a molecular weight marker.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1 hour at 4°C is recommended.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody against GRB10 overnight at 4°C with gentle agitation. Recommended antibodies include:

      • Rabbit polyclonal anti-GRB10 (e.g., from Proteintech, Cat# 23591-1-AP) at a 1:500-1:2000 dilution.

      • Rabbit polyclonal anti-GRB10 (e.g., from Cell Signaling Technology, #3702) at a 1:1000 dilution.[7]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:2000-1:5000 dilution in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as in step 6.

  • Detection:

    • Use an enhanced chemiluminescence (ECL) substrate to detect the signal.

    • Image the blot using a chemiluminescence imager.

  • Analysis:

    • Compare the band intensity for GRB10 in your knockout samples to the wild-type control. A significant reduction or absence of the band indicates a successful knockout. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Visualizations

GRB10 Signaling Pathway

GRB10_Signaling_Pathway Insulin Insulin / IGF-1 InsR Insulin Receptor (InsR) / IGF-1 Receptor (IGF-1R) Insulin->InsR Activates IRS IRS Proteins InsR->IRS Phosphorylates MAPK_pathway MAPK Pathway (Shc, Ras, Raf, MEK, ERK) InsR->MAPK_pathway Activates GRB10 GRB10 GRB10->InsR Inhibits GRB10->IRS Blocks association with InsR PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival AKT->Cell_Growth Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake mTORC1->GRB10 Phosphorylates & Stabilizes MAPK_pathway->Cell_Growth

Caption: GRB10 negatively regulates the Insulin/IGF-1 signaling pathway.

CRISPR-Cas9 Knockout Workflow

CRISPR_KO_Workflow sgRNA_Design 1. sgRNA Design for GRB10 CRISPR_Delivery 2. Delivery of Cas9 & sgRNA (e.g., RNP) sgRNA_Design->CRISPR_Delivery Cell_Culture 3. Cell Culture & Expansion CRISPR_Delivery->Cell_Culture Genomic_Analysis 4. Genomic DNA Validation (PCR, Seq) Cell_Culture->Genomic_Analysis Single_Cell_Cloning 5. Single-Cell Cloning Genomic_Analysis->Single_Cell_Cloning Clonal_Expansion 6. Clonal Expansion Single_Cell_Cloning->Clonal_Expansion Protein_Validation 7. Protein Validation (Western Blot) Clonal_Expansion->Protein_Validation Functional_Assay 8. Functional Assay Protein_Validation->Functional_Assay

Caption: A typical experimental workflow for generating a GRB10 knockout cell line.

Troubleshooting Logic for Low GRB10 Knockout Efficiency

Troubleshooting_Logic rect_node rect_node Start Low GRB10 KO Efficiency Check_Transfection Transfection Efficiency > 80%? Start->Check_Transfection Optimize_Delivery Optimize Delivery (Reagent, Method) Check_Transfection->Optimize_Delivery No Check_sgRNA sgRNA Design Optimal? Check_Transfection->Check_sgRNA Yes Optimize_Delivery->Start Redesign_sgRNA Design & Test New sgRNAs Check_sgRNA->Redesign_sgRNA No Check_Validation Validation Method Sensitive? Check_sgRNA->Check_Validation Yes Redesign_sgRNA->Start Improve_Validation Use a More Sensitive Assay (e.g., WB) Check_Validation->Improve_Validation No Consider_Cell_Line Consider Cell Line Specific Effects Check_Validation->Consider_Cell_Line Yes Improve_Validation->Start Success Successful Knockout Consider_Cell_Line->Success

Caption: A logical workflow for troubleshooting low GRB10 knockout efficiency.

References

Optimization

Technical Support Center: Recombinant GRB10 Protein Expression

Welcome to the technical support center for recombinant Growth Factor Receptor-Bound Protein 10 (GRB10) expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers,...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for recombinant Growth Factor Receptor-Bound Protein 10 (GRB10) expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low expression of recombinant GRB10.

Frequently Asked Questions (FAQs)

Q1: What is GRB10 and why is its recombinant expression often challenging?

A1: GRB10 is an adapter protein that plays a crucial role in various signaling pathways, including those for insulin (B600854) and insulin-like growth factor (IGF-1).[1][2][3][4] Its expression can be complex due to factors such as the existence of multiple isoforms generated by alternative mRNA splicing, and genomic imprinting where its expression is dependent on the parental allele in a tissue-specific manner.[2][3][5][6] These intrinsic properties can contribute to difficulties in achieving high levels of recombinant protein expression.

Q2: My GRB10 expression in E. coli is very low. What are the initial troubleshooting steps?

A2: Low expression of recombinant proteins in E. coli is a common issue.[7][8][9] Initial steps to address this include:

  • Verifying the construct sequence: Ensure your GRB10 insert is in the correct reading frame and free of mutations.

  • Checking codon usage: The codon usage of human GRB10 may not be optimal for E. coli. Codon optimization of the GRB10 gene sequence to match the codon bias of E. coli can significantly improve expression levels.[9][10][11][12]

  • Assessing protein toxicity: Overexpression of some proteins can be toxic to the host cells.[13][14] Try inducing expression at a lower temperature for a longer period to reduce potential toxicity.

Q3: I observe protein degradation. What could be the cause and how can I prevent it?

A3: GRB10 is known to interact with the E3 ubiquitin ligase NEDD4, which can mediate protein degradation.[1][15] While this is a mechanism in mammalian cells, proteolytic degradation by endogenous proteases in the expression host is a common issue.[16] To mitigate this:

  • Use protease inhibitor cocktails during cell lysis and purification.[13]

  • Express the protein at lower temperatures (e.g., 16-25°C), which can reduce the activity of heat shock proteases.[11][12]

  • Consider using protease-deficient E. coli strains.

Q4: My GRB10 protein is insoluble and forms inclusion bodies. What strategies can I use to improve solubility?

A4: Insoluble protein expression is a frequent challenge in E. coli.[7][8] Several strategies can be employed to enhance the solubility of recombinant GRB10:

  • Lower the expression temperature: Inducing protein expression at lower temperatures (e.g., 16-25°C) slows down the rate of protein synthesis, which can promote proper folding.[13][14][17]

  • Use a weaker promoter or lower inducer concentration: This can reduce the rate of protein expression, preventing the accumulation of misfolded protein.[13][14]

  • Co-express with molecular chaperones: Chaperones can assist in the correct folding of your protein.

  • Utilize solubility-enhancing tags: Fusing GRB10 with a highly soluble protein tag can significantly improve its solubility.[16][18][19]

Troubleshooting Guides

Guide 1: Optimizing Expression Conditions

This guide provides a systematic approach to optimizing the expression conditions for your recombinant GRB10.

Problem: Low or no detectable GRB10 expression.

Parameter Recommended Action Rationale
Induction Temperature Test a range of temperatures (e.g., 16°C, 25°C, 30°C, 37°C).[13][14]Lower temperatures can slow protein synthesis, promoting proper folding and reducing toxicity.[11][12]
Inducer Concentration Titrate the concentration of the inducer (e.g., IPTG for lac-based promoters).[13][14]A lower concentration may reduce expression rate and protein misfolding.
Induction Duration Optimize the induction time (e.g., 4 hours, 8 hours, overnight).Longer induction at lower temperatures may be necessary to achieve sufficient yield.
Bacterial Strain Test different E. coli expression strains (e.g., BL21(DE3), Rosetta(DE3) for rare codons).[14]Some strains are better suited for expressing eukaryotic proteins or proteins with rare codons.
Culture Medium Experiment with different growth media (e.g., LB, TB, M9 minimal medium).[13][17]Richer media like TB can support higher cell densities and potentially higher protein yields.
Guide 2: Enhancing Protein Solubility

This guide focuses on strategies to increase the solubility of your expressed GRB10 protein.

Problem: GRB10 is found in the insoluble fraction (inclusion bodies).

Strategy Detailed Protocol/Consideration Expected Outcome
Solubility-Enhancing Tags Clone the GRB10 gene in-frame with a solubility tag such as Maltose Binding Protein (MBP), Glutathione S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO).[16][18][19][20]Increased proportion of soluble GRB10 protein in the cell lysate.
Codon Optimization Synthesize the GRB10 gene with codons optimized for E. coli expression.[10][21][22][23][24]Improved translation efficiency and potentially better folding kinetics.
Lysis Buffer Additives Include additives in the lysis buffer such as non-detergent sulfobetaines (NDSBs), L-arginine, or glycerol (B35011) to aid in protein solubilization.Enhanced recovery of soluble GRB10 from the cell pellet.

Experimental Protocols

Protocol 1: Small-Scale Expression Trials for GRB10

This protocol outlines a method for rapidly screening different conditions to identify optimal expression parameters for your GRB10 construct.

  • Transformation: Transform your GRB10 expression plasmid into the desired E. coli expression strain(s).

  • Starter Culture: Inoculate a single colony into 5 mL of appropriate growth medium with the required antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 50 mL of fresh medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Before induction, take a 1 mL "uninduced" sample. Induce the remaining culture with the desired concentration of inducer.

  • Expression: Divide the induced culture into smaller flasks for testing different temperatures (e.g., 16°C, 25°C, 37°C) and induction times (e.g., 4 hours, overnight).

  • Harvesting: Harvest 1 mL of culture at each time point. Centrifuge to pellet the cells and store the pellets at -20°C.

  • Analysis: Resuspend the cell pellets in lysis buffer and perform SDS-PAGE and Western blotting with an anti-GRB10 antibody to assess expression levels and solubility.

Visualizations

Expression_Troubleshooting Start Low GRB10 Expression Check_Construct Verify Plasmid Sequence and Codon Usage Start->Check_Construct Optimize_Conditions Optimize Expression Conditions (Temp, Inducer, Strain) Check_Construct->Optimize_Conditions Solubility_Issue Is Protein Soluble? Optimize_Conditions->Solubility_Issue Degradation_Issue Check for Degradation Optimize_Conditions->Degradation_Issue Add_Tags Use Solubility Tags (MBP, GST, SUMO) Solubility_Issue->Add_Tags No Refolding In Vitro Refolding from Inclusion Bodies Solubility_Issue->Refolding No, alternative Success Soluble GRB10 Obtained Solubility_Issue->Success Yes Protease_Inhibitors Add Protease Inhibitors Use Protease-Deficient Strain Degradation_Issue->Protease_Inhibitors Add_Tags->Success Refolding->Success Protease_Inhibitors->Success

Caption: Troubleshooting workflow for low recombinant GRB10 expression.

GRB10_Signaling_Interaction IGF1R IGF-1 Receptor GRB10 GRB10 IGF1R->GRB10 Binds to INSR Insulin Receptor INSR->GRB10 Binds to NEDD4 NEDD4 (E3 Ligase) GRB10->NEDD4 Recruits Signaling_Pathway Downstream Signaling (e.g., PI3K/Akt) GRB10->Signaling_Pathway Inhibits NEDD4->IGF1R Ubiquitinates Degradation Receptor/Protein Degradation NEDD4->Degradation Leads to

Caption: Simplified GRB10 interaction and signaling pathway.

References

Troubleshooting

Technical Support Center: Optimizing Lysis Buffer for GRB10 Interaction Studies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize lysis buffer conditions for studying Growth...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize lysis buffer conditions for studying Growth Factor Receptor-Bound Protein 10 (GRB10) interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of GRB10 and why are interaction studies important?

A1: GRB10 is an adapter protein that plays a crucial role in various signaling pathways by interacting with receptor tyrosine kinases and other signaling molecules.[1][2][3] It is known to interact with the insulin (B600854) receptor (IR) and insulin-like growth factor 1 receptor (IGF1R), acting as a negative regulator of their signaling pathways.[2][3][4] Studying GRB10 interactions is vital for understanding its role in cell growth, metabolism, and apoptosis, and its implication in diseases like type 2 diabetes and cancer.[3][4]

Q2: Which GRB10 domain is critical for its interactions and how does this influence buffer choice?

A2: The C-terminal Src Homology 2 (SH2) domain of GRB10 is essential for many of its interactions, as it binds to phosphorylated tyrosine residues on its target proteins, including the insulin receptor.[1] Additionally, a region between the Pleckstrin Homology (PH) and SH2 domains, known as the BPS domain, is also involved in receptor binding.[1][5] Since these interactions can be phosphorylation-dependent, it is critical to choose a lysis buffer that preserves the phosphorylation state of the proteins.[6][7] This means the buffer must contain phosphatase inhibitors.

Q3: What are the basic components of a lysis buffer for co-immunoprecipitation (Co-IP)?

A3: A typical lysis buffer for Co-IP includes a buffering agent (e.g., Tris-HCl, HEPES) to maintain a stable pH, salts (e.g., NaCl) to maintain ionic strength, a detergent to solubilize proteins, and protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[8][9][10]

Q4: Should I use a denaturing or non-denaturing lysis buffer for GRB10 Co-IP?

A4: For studying protein-protein interactions like those involving GRB10, a non-denaturing lysis buffer is essential.[11][12] Non-denaturing buffers use mild detergents (e.g., NP-40, Triton X-100) that disrupt the cell membrane while preserving the native conformation of proteins and their interaction complexes.[11][13] Denaturing buffers containing strong detergents like SDS are generally not suitable for Co-IP as they disrupt protein-protein interactions.[12]

Troubleshooting Guide

Issue 1: Low or No Signal of Interacting Protein in Western Blot

Possible Cause Troubleshooting Step Rationale
Protein-protein interaction disrupted by harsh lysis conditions. Use a milder lysis buffer, such as one with a non-ionic detergent like NP-40 or Triton X-100 instead of a harsher one like RIPA buffer.[12]Stronger detergents can disrupt weaker or transient protein-protein interactions. RIPA buffer, while effective for cell lysis, can denature proteins and interfere with interactions.[12]
Interaction is dependent on phosphorylation, which has been lost. Ensure fresh and potent phosphatase inhibitors are added to the lysis buffer immediately before use.[6][7]GRB10's SH2 domain often binds to phosphotyrosine residues. Endogenous phosphatases released during lysis can remove these phosphate (B84403) groups, abolishing the interaction.[1]
Interacting protein is in low abundance. Increase the amount of starting cell lysate for the immunoprecipitation.[14][15]A higher concentration of the lysate increases the probability of pulling down detectable amounts of the interacting partner.[11]
Inefficient cell lysis. Confirm complete cell lysis by microscopy or by sonicating the lysate to shear DNA and further disrupt cellular structures.[12][16]Incomplete lysis will result in a lower yield of the target protein and its binding partners in the soluble fraction.

Issue 2: High Background or Non-Specific Binding

Possible Cause Troubleshooting Step Rationale
Non-specific binding of proteins to the beads. Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody.[12]This step removes proteins that non-specifically adhere to the Protein A/G beads, reducing background in the final elution.
Inappropriate salt or detergent concentration. Optimize the salt (NaCl) and detergent concentrations in your lysis and wash buffers. Try increasing the stringency by moderately increasing the salt or detergent concentration.[14]Adjusting ionic strength and detergent levels can help to disrupt weak, non-specific interactions while preserving the specific interaction of interest.
Antibody is cross-reacting with other proteins. Run a control immunoprecipitation with a non-specific IgG antibody of the same isotype.This control helps to differentiate between specific interactions and non-specific binding mediated by the antibody itself.

Data Presentation: Lysis Buffer Component Optimization

The following tables provide starting points and optimization ranges for key components of a lysis buffer for GRB10 interaction studies.

Table 1: Buffering Agents and pH

Component Typical Starting Concentration pH Range Notes
Tris-HCl50 mM7.4 - 8.0Widely used and generally compatible with most downstream applications.
HEPES20-50 mM7.2 - 7.6Often used for its stability and lower sensitivity to temperature changes.

Table 2: Salts for Ionic Strength

Component Typical Starting Concentration Optimization Range Notes
NaCl150 mM100 - 500 mMHigher concentrations can disrupt weaker electrostatic interactions, potentially reducing non-specific binding.[4]
KCl150 mM100 - 500 mMCan be used as an alternative to NaCl.

Table 3: Detergents for Solubilization

Detergent Type Example Typical Starting Concentration Properties and Use Cases
Non-ionic (Mild) NP-40, Triton X-1000.5 - 1.0% (v/v)Recommended for preserving protein-protein interactions.[13] Good for cytoplasmic proteins.[16]
Zwitterionic CHAPS0.5 - 1.0% (w/v)Can be more effective at solubilizing membrane proteins while remaining relatively mild.
Anionic (Harsh) Sodium Deoxycholate, SDS0.25 - 0.5% (in RIPA)Generally not recommended for Co-IP as they can disrupt interactions.[12] Part of RIPA buffer for complete cell lysis.[16]

Table 4: Essential Inhibitors

Inhibitor Type Examples Typical Use Rationale
Protease Inhibitors PMSF, Aprotinin, Leupeptin, Protease Inhibitor CocktailAdd fresh to lysis bufferPrevent degradation of GRB10 and its binding partners by endogenous proteases released during lysis.[7][17]
Phosphatase Inhibitors Sodium Orthovanadate, Sodium Fluoride, β-glycerophosphate, Phosphatase Inhibitor CocktailAdd fresh to lysis bufferCrucial for preserving the phosphorylation status of proteins, which is often required for GRB10's SH2 domain-mediated interactions.[6][7][18]
Chelating Agents EDTA, EGTA1-5 mMInhibit metalloproteases and certain phosphatases.[9] Note: May interfere with interactions that require divalent cations.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of Endogenous GRB10

  • Cell Culture and Treatment: Grow cells to 80-90% confluency. If studying stimulus-dependent interactions (e.g., insulin stimulation), treat cells accordingly.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, freshly supplemented with protease and phosphatase inhibitor cocktails). Use 1 mL per 10^7 cells.[15]

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.[19]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Pre-Clearing (Optional but Recommended):

    • Add 20 µL of Protein A/G magnetic beads to the clarified lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate (e.g., using a Bradford assay).

    • To 1-2 mg of total protein, add 2-5 µg of anti-GRB10 antibody or an isotype control IgG.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

  • Capture of Immune Complexes:

    • Add 30 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Place the tube on a magnetic rack and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Co-IP Wash Buffer (can be the same as the lysis buffer, or with a slightly lower detergent concentration).

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 30-50 µL of 2X Laemmli sample buffer to the beads.

    • Boil the sample at 95-100°C for 5-10 minutes to elute proteins and denature them.

  • Analysis:

    • Briefly centrifuge the tubes and place them on a magnetic rack.

    • Load the supernatant onto an SDS-PAGE gel for Western blot analysis to detect GRB10 and its interacting partners.

Visualizations

GRB10_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor GRB10 GRB10 IR->GRB10 Binds via SH2 domain IGF1R IGF1 Receptor IGF1R->GRB10 MEK1 MEK1 GRB10->MEK1 Interacts RAF1 RAF1 GRB10->RAF1 NEDD4 NEDD4 (E3 Ligase) GRB10->NEDD4 Recruits NEDD4->IGF1R Ubiquitination & Degradation

Caption: GRB10 signaling interactions.

Lysis_Buffer_Optimization_Workflow cluster_lysis Lysis Buffer Preparation cluster_ip Immunoprecipitation cluster_eval Evaluation start Start: Prepare Cell Pellet lysis_base Base Buffer: 50mM Tris, 150mM NaCl + Inhibitors start->lysis_base detergent_choice Select Detergent (e.g., 1% NP-40) lysis_base->detergent_choice lysis_step Lyse Cells on Ice detergent_choice->lysis_step centrifuge Centrifuge to Pellet Debris lysis_step->centrifuge ip Incubate Lysate with anti-GRB10 Antibody centrifuge->ip beads Capture with Protein A/G Beads ip->beads wash Wash Beads beads->wash elute Elute Proteins wash->elute wb Western Blot Analysis elute->wb eval Evaluate: 1. GRB10 Pulldown Efficiency 2. Co-IP of Partner 3. Background Signal wb->eval optimize Optimize Buffer? (Adjust Salt/Detergent) eval->optimize optimize->lysis_base Yes end End: Optimal Buffer Found optimize->end No

Caption: Workflow for lysis buffer optimization.

Troubleshooting_Tree start Co-IP Result? no_signal No/Low Signal of Interacting Protein start->no_signal Low/None high_bg High Background start->high_bg High BG good_signal Successful Co-IP start->good_signal OK check_input Check Input Lysate: Is Target Expressed? no_signal->check_input preclear Did you pre-clear lysate? high_bg->preclear check_ip Check IP: Is GRB10 Pulled Down? check_input->check_ip Yes cause1 Lysis Buffer Too Harsh? (e.g., RIPA) check_ip->cause1 Yes cause2 Phosphorylation Lost? cause1->cause2 No solution1 Use Milder Detergent (e.g., NP-40) cause1->solution1 Yes cause3 Low Protein Amount? cause2->cause3 No solution2 Add Fresh Phosphatase Inhibitors cause2->solution2 Yes solution3 Increase Lysate Amount cause3->solution3 Yes wash_stringency Optimize Wash Buffer? (Salt/Detergent) preclear->wash_stringency Yes igg_control Run Isotype IgG control preclear->igg_control No, Try This wash_stringency->igg_control No, Try This

Caption: Troubleshooting decision tree for Co-IP.

References

Optimization

Technical Support Center: GRB10 Isoform-Specific Antibodies

Welcome to the technical support center for GRB10 isoform-specific antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges and qu...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GRB10 isoform-specific antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges and questions that arise when working with antibodies targeting different isoforms of the Growth Factor Receptor-Bound Protein 10 (GRB10).

Frequently Asked Questions (FAQs)

Q1: How many isoforms of GRB10 are there, and what are their key differences?

A1: The human GRB10 gene undergoes alternative splicing to produce multiple protein isoforms. The major described isoforms include Zeta (the canonical sequence), Beta, Gamma, and Epsilon.[1] These isoforms primarily differ in their N-terminal regions, while sharing highly conserved domains such as the Pleckstrin Homology (PH) domain, SH2 domain, and the BPS (Between PH and SH2) domain.[2][3] These structural differences can be leveraged for developing isoform-specific antibodies, but also pose challenges in ensuring antibody specificity.

Q2: Are there commercially available antibodies that are truly specific to a single GRB10 isoform?

A2: While some manufacturers may offer antibodies marketed as specific to a particular GRB10 isoform, independent validation is crucial. Due to the high degree of homology between isoforms, especially in the core functional domains, achieving true monospecificity is challenging. Many available antibodies are polyclonal or monoclonal antibodies raised against peptides in regions common to multiple isoforms, or even the full-length protein, and thus may recognize several or all isoforms.[4][5] Some datasheets explicitly state that an antibody detects multiple isoforms.

Q3: How can I validate the isoform-specificity of my GRB10 antibody?

A3: Validating the specificity of your GRB10 antibody is a critical step. Here are the recommended approaches:

  • Knockout (KO) or Knockdown (KD) Validation: The gold standard for antibody validation is to test it in a system where the target protein is absent. Using CRISPR/Cas9-generated KO cell lines or siRNA/shRNA-mediated KD of GRB10 expression allows you to confirm that the antibody signal disappears in the absence of the target protein.[6][7][8]

  • Overexpression of Individual Isoforms: Transfecting cells with plasmids encoding individual GRB10 isoforms and performing a Western blot can help determine which isoform(s) your antibody recognizes.

  • Peptide Competition Assay: Pre-incubating the antibody with the immunizing peptide should block its binding to the target protein on a Western blot or in an IHC experiment. This confirms that the antibody is binding to the intended epitope.

  • Analysis of Tissues with Known Isoform Expression: GRB10 isoforms are expressed in a tissue-specific manner.[9] For example, certain isoforms are predominantly expressed in the brain, while others are more abundant in skeletal muscle.[9] Correlating your antibody's staining pattern with known expression data can provide evidence for its specificity.

Q4: My Western blot shows multiple bands when probing for GRB10. What could be the reason?

A4: The presence of multiple bands in a Western blot for GRB10 can be due to several factors:

  • Expression of Multiple Isoforms: The most likely reason is that your sample expresses multiple GRB10 isoforms, and your antibody recognizes a common epitope. The observed molecular weights should correspond to the predicted sizes of the different isoforms (ranging from approximately 60 to 70 kDa).[2]

  • Post-Translational Modifications (PTMs): GRB10 can be phosphorylated and ubiquitinated, which can lead to shifts in its apparent molecular weight on an SDS-PAGE gel.

  • Protein Degradation: If samples are not handled properly, proteases can degrade the full-length protein, resulting in lower molecular weight bands. Always use fresh samples and protease inhibitors.

  • Non-Specific Binding: The antibody may be cross-reacting with other proteins. Performing a KO/KD validation is the best way to rule this out.

Troubleshooting Guides

Western Blotting
Issue Possible Cause Recommended Solution
No Signal or Weak Signal Insufficient antibody concentration.Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).
Low expression of GRB10 in the sample.Use a positive control (e.g., a cell line known to express GRB10). Consider enriching your sample for the protein of interest.
Poor antibody-antigen recognition in the chosen species.Check the antibody datasheet for validated species reactivity.
High Background Primary or secondary antibody concentration is too high.Titrate your antibodies to find the optimal concentration.
Blocking was insufficient.Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).
Non-specific binding of the secondary antibody.Run a control lane with only the secondary antibody to check for non-specific binding.
Multiple Unexpected Bands See FAQ Q4.Refer to the solutions provided in the FAQ section regarding multiple bands.
Cross-reactivity with other GRB family proteins (e.g., GRB7, GRB14).Check the antibody datasheet for information on cross-reactivity. Some antibodies are specifically tested for this.[10] If not, consider performing a BLAST analysis of the immunogen sequence against other proteins.
Immunoprecipitation (IP)
Issue Possible Cause Recommended Solution
Low or No Target Protein Pulldown Antibody does not work for IP.Check the antibody datasheet to see if it has been validated for IP.
Insufficient antibody or protein lysate.Increase the amount of antibody and/or protein lysate used.
Harsh lysis conditions disrupting the antibody-antigen interaction.Use a milder lysis buffer (e.g., RIPA buffer with lower detergent concentrations).
High Non-Specific Binding Insufficient washing.Increase the number and stringency of washes after antibody incubation.
Non-specific binding to beads.Pre-clear the lysate with beads before adding the primary antibody.
Immunohistochemistry (IHC)
Issue Possible Cause Recommended Solution
No Staining Inappropriate antigen retrieval method.Optimize the antigen retrieval method (heat-induced epitope retrieval with citrate (B86180) or EDTA buffer is common).
Low antibody concentration.Increase the primary antibody concentration.
High Background Staining Non-specific antibody binding.Use a blocking solution (e.g., normal serum from the same species as the secondary antibody).
Endogenous peroxidase or phosphatase activity.Perform a quenching step with hydrogen peroxide (for HRP-conjugated secondaries) or levamisole (B84282) (for AP-conjugated secondaries).

Experimental Protocols

Western Blotting Protocol for GRB10 Isoform Detection

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and buffer compositions may be necessary.

  • Lysate Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary GRB10 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with an ECL substrate and visualize the signal using a chemiluminescence imaging system.

Validation of GRB10 Antibody Specificity using siRNA Knockdown
  • siRNA Transfection:

    • Transfect cells with a validated siRNA targeting GRB10 or a non-targeting control siRNA.

    • Culture the cells for 48-72 hours to allow for protein knockdown.

  • Western Blot Analysis:

    • Prepare cell lysates from both the GRB10 siRNA-treated and control siRNA-treated cells.

    • Perform Western blotting as described above, loading equal amounts of protein from both lysates.

    • A specific antibody should show a significant reduction or complete loss of the GRB10 band in the lane with the GRB10 siRNA-treated lysate compared to the control.

Data Presentation

Table 1: Characteristics of Human GRB10 Isoforms

IsoformUniProt AccessionLength (Amino Acids)Molecular Weight (kDa)Key Features
ZetaQ13322-159467.2Canonical sequence
BetaQ13322-254862.0Missing amino acids 283-328
GammaQ13322-353660.9Missing amino acids 1-58
EpsilonQ13322-458866.2Different N-terminal sequence

Data sourced from UniProt.[1]

Visualizations

GRB10_Signaling_Pathway cluster_membrane Plasma Membrane IR Insulin (B600854) Receptor (IR) IGF-1 Receptor GRB10 GRB10 IR->GRB10 Recruits & Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) IR->Downstream Activates Insulin Insulin / IGF-1 Insulin->IR Binds GRB10->IR Inhibits (Negative Feedback) mTORC1 mTORC1 GRB10->mTORC1 Inhibits (Feedback Inhibition) mTORC1->GRB10 Phosphorylates

Caption: GRB10 in Insulin/IGF-1 Signaling Pathway.

Antibody_Validation_Workflow Start Start: Select GRB10 Isoform Antibody KO_KD Knockout/Knockdown Validation Start->KO_KD Overexpression Isoform Overexpression Start->Overexpression WB Western Blot KO_KD->WB Overexpression->WB Specific Antibody is Specific WB->Specific Signal absent in KO/KD or present only for target isoform NotSpecific Antibody is Not Specific (Troubleshoot or Choose New Ab) WB->NotSpecific Signal persists in KO/KD or cross-reacts with other isoforms IP Immunoprecipitation IHC Immunohistochemistry Specific->IP Specific->IHC

Caption: Workflow for Validating GRB10 Isoform-Specific Antibody.

References

Troubleshooting

Technical Support Center: Overcoming Difficulties in GRB10 Phosphorylation Analysis

Welcome to the technical support center for GRB10 phosphorylation analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently ask...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GRB10 phosphorylation analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of studying GRB10 phosphorylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing GRB10 phosphorylation?

A1: Analyzing GRB10 phosphorylation presents several challenges:

  • Low Abundance: Endogenous GRB10 is often expressed at low levels in many cell types, making detection of its phosphorylated forms difficult.

  • Multiple Isoforms: GRB10 exists in several splice variants, which may exhibit different expression patterns and phosphorylation dynamics, complicating data interpretation.[1][2][3]

  • Transient and Sub-stoichiometric Phosphorylation: GRB10 phosphorylation can be a rapid and transient event with only a small fraction of the total GRB10 pool being phosphorylated at any given time.

  • Antibody Specificity: The specificity of phospho-specific antibodies can be a concern, requiring rigorous validation to ensure they recognize the intended phosphorylated residue without cross-reacting with the non-phosphorylated protein or other proteins.

Q2: Which kinases are known to phosphorylate GRB10 and at what sites?

A2: GRB10 is phosphorylated on both serine/threonine and tyrosine residues by several kinases:

  • mTORC1: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) phosphorylates GRB10 at multiple serine sites, including Ser104, Ser150, Thr155, Ser428, and Ser476. This phosphorylation is thought to stabilize GRB10.

  • MAPK (p42/44): Mitogen-activated protein kinase (MAPK) directly phosphorylates GRB10 at Ser150 and Ser476.

  • Src Family Kinases: Insulin-induced tyrosine phosphorylation of GRB10 is mediated by Src family non-receptor tyrosine kinases.

  • Tec Kinase: The intracellular tyrosine kinase Tec has also been reported to interact with and phosphorylate GRB10.[4]

Q3: How does phosphorylation affect GRB10 function?

A3: Phosphorylation plays a crucial role in regulating GRB10's function as an adapter protein:

  • Regulation of Insulin (B600854) Signaling: Phosphorylation of GRB10 by mTORC1 and MAPK is implicated in a negative feedback loop that inhibits insulin signaling.[5][6] Phosphorylation can modulate the interaction of GRB10 with the insulin receptor and downstream signaling molecules like IRS-1/2.

  • Protein Stability: mTORC1-mediated phosphorylation has been shown to increase the stability of the GRB10 protein.

  • Interaction with Partner Proteins: Phosphorylation can alter GRB10's ability to interact with other proteins. For instance, mTOR-mediated phosphorylation at Ser501/503 can switch GRB10's binding preference from the insulin receptor to raptor, a component of the mTORC1 complex.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of GRB10 phosphorylation.

Western Blotting

Problem: Weak or No Signal for Phospho-GRB10

Possible Cause Recommended Solution
Low abundance of phosphorylated GRB10. Increase the amount of protein loaded on the gel (50-100 µg of total cell lysate). Consider enriching for GRB10 via immunoprecipitation prior to Western blotting.
Inefficient cell lysis or protein extraction. Use a lysis buffer specifically designed to preserve phosphorylation, containing a cocktail of phosphatase and protease inhibitors. Ensure lysis is performed on ice.
Suboptimal antibody concentration. Titrate the primary phospho-specific antibody to determine the optimal concentration. Incubation overnight at 4°C may enhance the signal.
Inefficient transfer of GRB10 to the membrane. Verify transfer efficiency using Ponceau S staining. For larger GRB10 isoforms, consider optimizing the transfer time and voltage.
Phosphatase activity during sample preparation. Always use freshly prepared lysis buffer with a potent phosphatase inhibitor cocktail. Keep samples on ice or at 4°C throughout the procedure.

Problem: Non-specific Bands or High Background

Possible Cause Recommended Solution
Primary antibody cross-reactivity. Validate the phospho-specific antibody by treating a lysate sample with a phosphatase (e.g., lambda phosphatase) to confirm the signal is phosphorylation-dependent. Perform a peptide competition assay by pre-incubating the antibody with the phosphorylated and non-phosphorylated peptide immunogens.
Secondary antibody cross-reactivity. Use a secondary antibody that is pre-adsorbed against the species of your sample to minimize non-specific binding.
Inadequate blocking. Block the membrane for at least 1 hour at room temperature. For phospho-antibodies, 5% BSA in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background.
High antibody concentration. Reduce the concentration of the primary and/or secondary antibodies.
Insufficient washing. Increase the number and duration of washes with TBST after antibody incubations.
Immunoprecipitation (IP)

Problem: Low Yield of Immunoprecipitated Phospho-GRB10

Possible Cause Recommended Solution
Low expression of endogenous GRB10. Increase the amount of starting material (cell lysate). If possible, transfect cells with a tagged version of GRB10.
Antibody not suitable for IP. Use an antibody that has been validated for immunoprecipitation. Not all antibodies that work for Western blotting are effective for IP.
Inefficient antibody-bead coupling. Ensure proper coupling of the antibody to the protein A/G beads. Pre-blocking the beads with BSA can reduce non-specific binding.
Disruption of antibody-antigen interaction. Use a milder lysis buffer (e.g., a buffer with non-ionic detergents like NP-40 or Triton X-100 instead of RIPA buffer). Avoid harsh washing conditions.
Mass Spectrometry

Problem: Poor Detection of GRB10 Phosphopeptides

Possible Cause Recommended Solution
Low stoichiometry of phosphorylation. Enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography before mass spectrometry analysis.
Inefficient ionization of phosphopeptides. Optimize mass spectrometry parameters for phosphopeptide detection. Sometimes, derivatization of the phosphate (B84403) group can improve ionization efficiency.
Sample complexity. Fractionate the peptide mixture before LC-MS/MS analysis to reduce complexity and increase the chances of detecting low-abundance phosphopeptides.

Experimental Protocols

Immunoprecipitation of Endogenous GRB10 for Western Blot Analysis
  • Cell Lysis:

    • Wash cell monolayers with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA) supplemented with fresh protease and phosphatase inhibitor cocktails.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clearing (Optional):

    • Incubate the cell lysate with protein A/G agarose/sepharose beads for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-GRB10 antibody (validated for IP) overnight at 4°C with gentle rotation.

    • Add protein A/G agarose/sepharose beads and incubate for another 1-3 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elution:

    • Resuspend the beads in 2X SDS-PAGE sample buffer.

    • Boil the samples for 5-10 minutes to elute the protein complexes.

  • Western Blotting:

    • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Proceed with standard Western blotting protocol to detect phosphorylated GRB10 using a validated phospho-specific antibody.

In Vitro Kinase Assay for GRB10 Phosphorylation by mTORC1
  • Reagents:

    • Recombinant active mTORC1.

    • Recombinant purified GRB10 protein (e.g., GST-GRB10).

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).

    • ATP.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase assay buffer, recombinant GRB10, and active mTORC1.

    • Initiate the reaction by adding ATP to a final concentration of 100-200 µM.

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis:

    • Resolve the proteins by SDS-PAGE.

    • Analyze the phosphorylation of GRB10 by Western blotting using a phospho-specific antibody against the expected mTORC1-mediated phosphorylation site (e.g., Ser476 or Ser501/503).

Quantitative Data Summary

Table 1: Effect of Stimuli and Inhibitors on GRB10 Phosphorylation

Stimulus/Inhibitor Phosphorylation Site(s) Observed Effect Cell Type/System
InsulinSer476Increased phosphorylation.Human myotubes
Amino AcidsSer476Increased phosphorylation.Human myotubes
Rapamycin (mTORC1 inhibitor)Ser476Blocked insulin- and amino acid-induced phosphorylation.[2]Human myotubes
Rapamycin (mTORC1 inhibitor)Ser501/503Rapid dephosphorylation.[6]Mouse Embryonic Fibroblasts (MEFs)
PD98059 (MEK1 inhibitor)Ser150, Ser476Reduced insulin-stimulated phosphorylation.CHO/IR cells
LY294002 (PI3K inhibitor)Ser150, Ser476Reduced insulin-stimulated phosphorylation.CHO/IR cells

Visualizations

Signaling Pathways

GRB10_Phosphorylation_Pathways cluster_insulin Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR activates PI3K PI3K IR->PI3K activates MAPK MAPK IR->MAPK activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates GRB10 GRB10 mTORC1->GRB10 phosphorylates (Ser/Thr) MAPK->GRB10 phosphorylates (Ser150, Ser476) pGRB10 Phospho-GRB10 GRB10->pGRB10 pGRB10->IR inhibits

Caption: Key signaling pathways leading to GRB10 phosphorylation.

Experimental Workflow

GRB10_Phosphorylation_Analysis_Workflow start Cell Culture & Treatment (e.g., Insulin, Inhibitors) lysis Cell Lysis (with Phosphatase/Protease Inhibitors) start->lysis quant Protein Quantification lysis->quant ip Immunoprecipitation (IP) (with anti-GRB10 antibody) quant->ip ms_prep In-gel Digestion & Phosphopeptide Enrichment quant->ms_prep wb_direct Direct Western Blot quant->wb_direct wb Western Blot ip->wb data Data Analysis wb->data ms LC-MS/MS Analysis ms_prep->ms ms->data wb_direct->data

Caption: General workflow for GRB10 phosphorylation analysis.

References

Optimization

troubleshooting inconsistent results in GRB10 functional assays

Welcome to the GRB10 Functional Assays Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results in functional assay...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the GRB10 Functional Assays Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results in functional assays involving the Growth Factor Receptor-Bound Protein 10 (GRB10).

Troubleshooting Guides

This section provides answers to specific issues you may encounter during your experiments with GRB10.

Co-Immunoprecipitation (Co-IP)

Question: I am not detecting an interaction between GRB10 and the Insulin (B600854) Receptor (IR) after insulin stimulation. What could be the problem?

Answer:

Failure to detect the GRB10-IR interaction is a common issue. Here are several potential causes and troubleshooting steps:

  • Insufficient Insulin Stimulation: The interaction between GRB10 and the IR is dependent on the autophosphorylation of the IR upon insulin binding.[1] Ensure that your cells are properly stimulated.

    • Protocol Check: Serum-starve your cells for at least 4-6 hours before stimulation. Use an appropriate concentration of insulin (e.g., 100 nM) for a sufficient duration (e.g., 5-15 minutes).

    • Positive Control: Include a positive control by treating a parallel sample with a known activator of the insulin signaling pathway to confirm that the cells are responsive.

  • Incorrect Lysis Buffer: The composition of your lysis buffer is critical for preserving protein-protein interactions. Harsh detergents can disrupt the GRB10-IR complex.

    • Recommendation: Use a non-denaturing lysis buffer containing mild detergents like NP-40 or Triton X-100. Avoid strong ionic detergents like SDS. A recommended lysis buffer is Cell Lysis Buffer (e.g., Cell Signaling Technology #9803), as RIPA buffer has been known to disrupt protein-protein interactions.

  • Phosphatase Activity: GRB10's interaction with the IR is phosphorylation-dependent. Endogenous phosphatases in your cell lysate can dephosphorylate the IR, preventing GRB10 binding.

    • Solution: Always include phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) in your lysis buffer and keep your samples on ice or at 4°C throughout the procedure.

  • Antibody Issues: The antibodies used for immunoprecipitation (IP) and Western blotting (WB) are crucial.

    • Validation: Ensure your anti-GRB10 and anti-IR antibodies are validated for IP and WB applications, respectively.

    • Epitope Masking: The antibody's epitope on the target protein might be masked by the interacting partner. Try performing the reciprocal Co-IP (i.e., immunoprecipitate with anti-GRB10 and blot with anti-IR).

  • Low Protein Expression: The expression levels of GRB10 or the IR in your chosen cell line might be too low for detection.

    • Verification: Confirm the expression of both proteins in your input lysates by Western blotting.

    • Cell Line Choice: Consider using a cell line known to express high levels of both proteins, or transiently overexpress tagged versions of the proteins.

Question: I am seeing high background or non-specific bands in my GRB10 Co-IP experiment. How can I reduce this?

Answer:

High background can obscure your results. Here are some strategies to improve the specificity of your Co-IP:

  • Pre-clearing the Lysate: Before adding your primary antibody, incubate your cell lysate with beads alone (e.g., Protein A/G agarose) for 30-60 minutes to remove proteins that non-specifically bind to the beads.

  • Washing Steps: Insufficient washing is a common cause of high background.

    • Optimization: Increase the number of washes (e.g., from 3 to 5) and/or the stringency of the wash buffer. You can slightly increase the detergent concentration in your wash buffer.

  • Antibody Concentration: Using too much primary antibody can lead to non-specific binding.

    • Titration: Perform a titration experiment to determine the optimal antibody concentration for your IP.

  • Appropriate Controls:

    • Isotype Control: Perform a parallel IP with an isotype-matched control antibody that does not recognize any cellular protein to assess the level of non-specific binding.

Pull-Down Assays

Question: I am performing a GST pull-down to study the interaction between GRB10 and NEDD4, but I am not seeing any interaction. What could be wrong?

Answer:

The interaction between GRB10 and the E3 ubiquitin ligase NEDD4 is important for regulating the stability of receptors like the IGF-IR.[2] If you are not observing this interaction, consider the following:

  • Protein Integrity and Folding: Ensure that your purified GST-GRB10 and the NEDD4 in your lysate are properly folded and functional.

    • Protein Quality Check: Run your purified GST-GRB10 on an SDS-PAGE gel and stain with Coomassie to check for purity and degradation.

    • Lysate Preparation: Prepare your cell lysate under non-denaturing conditions and always include protease inhibitors.

  • Interaction Domains: The interaction between GRB10 and NEDD4 is mediated by specific domains. The SH2 domain of GRB10 interacts with the C2 domain of NEDD4.[3]

    • Construct Design: Verify that your GST-GRB10 construct includes the SH2 domain.

  • Buffer Conditions: The ionic strength and pH of your binding and wash buffers can influence the interaction.

    • Optimization: Try varying the salt concentration (e.g., 100-200 mM NaCl) in your binding and wash buffers. The interaction has been shown to be Ca2+-independent.[3]

  • Controls:

    • Negative Control: Use GST alone as a negative control to ensure that NEDD4 is not binding non-specifically to the GST tag or the beads.

    • Positive Control: If available, use a known binding partner of your GST-GRB10 or NEDD4 as a positive control.

Kinase Assays

Question: My in vitro kinase assay to measure mTORC1-mediated phosphorylation of GRB10 has high background. How can I troubleshoot this?

Answer:

High background in a kinase assay can result from several factors. Here’s how to address them:

  • ATP Concentration: Using an excessively high concentration of radiolabeled ATP can lead to high background.

    • Optimization: Titrate the ATP concentration to find the optimal balance between signal and background.

  • Non-specific Phosphorylation: The kinase preparation may have contaminating kinases, or the substrate may be "sticky."

    • Kinase Purity: Ensure you are using a highly purified and active mTORC1 enzyme.

    • Controls:

      • No-Enzyme Control: A reaction without the kinase should be included to measure background signal from the buffer and substrate.

      • No-Substrate Control: A reaction with the kinase but without the GRB10 substrate will reveal the level of kinase autophosphorylation.

  • Assay Conditions: Incubation time and temperature can affect the signal-to-background ratio.

    • Time Course: Perform a time-course experiment to determine the linear range of the kinase reaction. Assays should be stopped within this linear phase.

  • Inhibitor Control:

    • Negative Control: Include a reaction with a known mTORC1 inhibitor (e.g., rapamycin) to confirm that the observed phosphorylation is specific to mTORC1.

Frequently Asked Questions (FAQs)

Q1: Why do different studies report conflicting roles for GRB10 (inhibitory vs. stimulatory) in insulin signaling?

A1: The conflicting reports on GRB10's function are a known issue in the field and can be attributed to several factors:

  • Different GRB10 Isoforms: Multiple GRB10 isoforms exist due to alternative splicing, and they may have different functions or tissue-specific expression patterns.[4][5][6][7] For example, human GRB10 has several splice variants with distinct N-terminal regions.[4][5]

  • Cell Type-Specific Effects: The cellular context is crucial. The effect of GRB10 can vary depending on the expression levels of its binding partners and other signaling components in the specific cell line used (e.g., HEK293, HepG2, 3T3-L1 adipocytes).[8][9]

  • Overexpression vs. Endogenous Levels: Overexpression studies can sometimes lead to non-physiological interactions or artifacts.[10] Results from knockdown or knockout studies, which investigate the function of endogenous GRB10, may provide a more accurate physiological picture.[8][10]

  • Experimental Conditions: Variations in experimental protocols, such as the specific assays used and the conditions for cell stimulation, can also contribute to different outcomes.

Q2: How does the phosphorylation of GRB10 affect its function?

A2: Phosphorylation of GRB10 is a key regulatory mechanism. For example, mTORC1 phosphorylates GRB10 on serine residues (Ser501/Ser503 in mice).[11] This phosphorylation event has been shown to switch the binding preference of GRB10 from the insulin receptor to Raptor, a component of the mTORC1 complex. This leads to feedback inhibition of mTORC1 signaling.[11] MAPK can also phosphorylate GRB10 at different serine residues (Ser150 and Ser476 in human GRB10ζ), which may provide a feedback inhibitory mechanism for insulin signaling.[12] When designing experiments, it is important to consider the phosphorylation status of GRB10, and using phospho-specific antibodies can be a valuable tool.

Q3: What are the key domains of GRB10, and what are their functions?

A3: GRB10 has several key domains that mediate its interactions and functions:

  • SH2 (Src Homology 2) Domain: This C-terminal domain is crucial for binding to phosphorylated tyrosine residues on receptor tyrosine kinases like the insulin receptor.[9][13]

  • BPS (Between PH and SH2) Domain: This domain also contributes to the interaction with the insulin receptor.[4]

  • PH (Pleckstrin Homology) Domain: This domain can bind to phosphoinositides and may be involved in membrane localization.

  • Proline-rich regions: These regions can serve as docking sites for proteins containing SH3 domains.

Q4: What are the expected phenotypes of GRB10 knockout mice?

A4: Disruption of the Grb10 gene in mice leads to distinct phenotypes, which can depend on whether the maternal or paternal allele is knocked out due to genomic imprinting.[1][9]

  • Maternal Allele Knockout: Results in fetal and placental overgrowth, increased muscle mass, and improved glucose tolerance and insulin sensitivity in adulthood.[1][13]

  • Paternal Allele Knockout: Does not typically affect growth but has been associated with altered social behaviors.[9]

Quantitative Data Summary

The following tables summarize quantitative data from studies on GRB10 knockout (KO) mice, providing a reference for expected experimental outcomes.

Table 1: Metabolic Parameters in GRB10 Knockout Mice

ParameterGenotypeChange Compared to Wild-TypeReference
Body WeightGrb10Δ2-4 (maternal KO)~13% increase in males and females at 6 months[1]
Fat MassGrb10Δ2-4 (maternal KO)Significant decrease[1]
Lean MassGrb10Δ2-4 (maternal KO)Significant increase[1]
Glucose ToleranceGrb10Δ2-4 (maternal KO)Improved[1]
Insulin SensitivityGrb10Δ2-4 (maternal KO)Improved[1]
Insulin-Stimulated Glucose Uptake in MuscleGrb10-mKO (muscle-specific KO)Increased[13]
Pancreas WeightpGrb10KO (pancreas-specific KO)Significantly increased[14]

Table 2: Insulin Signaling in GRB10 Knockout Mice

ParameterTissueGenotypeChange Compared to Wild-TypeReference
Insulin Receptor (IR) Phosphorylation (pY1162/1163)Skeletal MuscleGrb10Δ2-4 (maternal KO)Decreased[1]
IRS-1 Tyrosine PhosphorylationSkeletal MuscleGrb10Δ2-4 (maternal KO)Enhanced[1]
Akt Phosphorylation (Ser473)Skeletal MuscleGrb10Δ2-4 (maternal KO)Increased in basal state, no change after insulin stimulation[1]
Akt PhosphorylationMuscle and FatPeripheral Grb10 KOEnhanced insulin-stimulated phosphorylation[10]
MAPK PhosphorylationMuscle and FatPeripheral Grb10 KOEnhanced insulin-stimulated phosphorylation[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study GRB10 function.

Co-Immunoprecipitation of GRB10 with the Insulin Receptor

This protocol is adapted from studies demonstrating the interaction between GRB10 and the insulin receptor.[1]

1. Cell Culture and Stimulation: a. Culture cells (e.g., CHO cells overexpressing the human insulin receptor, or a cell line with high endogenous expression) to 80-90% confluency. b. Serum-starve the cells for 4-6 hours in serum-free medium. c. Stimulate the cells with 100 nM insulin for 10 minutes at 37°C. Include an unstimulated control.

2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse cells in ice-cold non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin, 1 mM PMSF). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube.

3. Immunoprecipitation: a. Pre-clear the lysate by adding 20 µL of Protein A/G agarose (B213101) beads and incubating for 30 minutes at 4°C with gentle rotation. b. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube. c. Add 1-2 µg of anti-Insulin Receptor antibody (or an isotype control) to the pre-cleared lysate. d. Incubate overnight at 4°C with gentle rotation. e. Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.

4. Washing and Elution: a. Centrifuge the beads at 1,000 x g for 1 minute at 4°C and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer. c. After the final wash, aspirate all remaining buffer. d. Elute the protein complexes by adding 30 µL of 2X SDS-PAGE sample buffer and boiling for 5 minutes.

5. Western Blotting: a. Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. b. Perform Western blotting with an anti-GRB10 antibody. c. As a control, probe a separate blot with an anti-Insulin Receptor antibody to confirm successful immunoprecipitation.

In Vitro mTORC1 Kinase Assay for GRB10 Phosphorylation

This protocol is based on a study identifying GRB10 as an mTORC1 substrate.[15]

1. Reagents:

  • Recombinant GST-GRB10 (purified from E. coli)
  • Active recombinant mTORC1
  • 10X mTOR Kinase Buffer (e.g., from Invitrogen)
  • Protease Inhibitor Cocktail
  • DTT
  • ATP (including [γ-³²P]ATP for radioactive detection, or use a phospho-specific antibody for non-radioactive detection)

2. Kinase Reaction: a. Prepare the reaction mixture in a microcentrifuge tube on ice:

  • 5 µL 10X mTOR Kinase Buffer
  • 1 µg GST-GRB10
  • 250 ng active mTORC1
  • 1 µL Protease Inhibitor Cocktail
  • 1 µL 100 mM DTT
  • 5 µL 100 µM ATP (containing [γ-³²P]ATP)
  • ddH₂O to a final volume of 50 µL. b. Include a "no kinase" control reaction.

3. Incubation: a. Incubate the reaction at 37°C for 30 minutes.

4. Stopping the Reaction and Analysis: a. Stop the reaction by adding 16 µL of 4X SDS-PAGE sample buffer and boiling for 5 minutes. b. Separate the proteins by SDS-PAGE. c. For radioactive detection, expose the gel to a phosphor screen or X-ray film. d. For non-radioactive detection, perform a Western blot using a phospho-specific antibody against the mTORC1 phosphorylation site on GRB10 (e.g., phospho-Ser501/Ser503).

Signaling Pathways and Experimental Workflows

GRB10 in Insulin and mTORC1 Signaling

GRB10_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds GRB10 GRB10 IR->GRB10 IRS IRS1/2 IR->IRS phosphorylates GRB10->IR GRB10->IRS blocks access to IR mTORC1 mTORC1 GRB10->mTORC1 inhibits Raptor Raptor GRB10->Raptor binds when phosphorylated PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates Akt->mTORC1 activates Downstream_Metabolic Metabolic Effects (e.g., Glucose Uptake) Akt->Downstream_Metabolic mTORC1->GRB10 phosphorylates (Ser501/503) Downstream_Growth Cell Growth & Proliferation mTORC1->Downstream_Growth Raptor->mTORC1 dissociates from

Caption: GRB10's dual role in insulin and mTORC1 signaling pathways.

Co-Immunoprecipitation Experimental Workflow

CoIP_Workflow start Start: Stimulated Cell Culture lysis Cell Lysis (Non-denaturing buffer + inhibitors) start->lysis preclear Pre-clear Lysate (with beads) lysis->preclear ip Immunoprecipitation (Add primary antibody, incubate) preclear->ip capture Capture Immune Complex (Add Protein A/G beads, incubate) ip->capture wash Wash Beads (3-5 times) capture->wash elute Elute Proteins (SDS sample buffer, boil) wash->elute analysis Analysis (SDS-PAGE & Western Blot) elute->analysis end End: Detect Interacting Protein analysis->end

Caption: A streamlined workflow for a Co-Immunoprecipitation experiment.

Troubleshooting Logic for Inconsistent GRB10 Assay Results

Troubleshooting_Logic start Inconsistent GRB10 Assay Results q1 Are you using different GRB10 isoforms? start->q1 a1_yes Isoforms have different functions and expression. Validate isoform used. q1->a1_yes Yes q2 Are you using different cell lines? q1->q2 No a1_yes->q2 a2_yes Cellular context matters. Check expression levels of GRB10 and partners. q2->a2_yes Yes q3 Overexpression vs. Endogenous study? q2->q3 No a2_yes->q3 a3_yes Overexpression can cause artifacts. Validate with knockdown/knockout. q3->a3_yes Yes q4 Are experimental protocols identical? q3->q4 No a3_yes->q4 a4_no Standardize protocols: - Lysis buffers - Stimulation conditions - Antibody concentrations q4->a4_no No end Consistent Results q4->end Yes a4_no->end

Caption: A logical approach to troubleshooting inconsistent GRB10 assay results.

References

Reference Data & Comparative Studies

Validation

A Guide to Validating GRB10 Protein-Protein Interactions: A Comparison of Secondary Methods

For researchers, scientists, and drug development professionals, the validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic t...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. Growth factor receptor-bound protein 10 (GRB10) is an adapter protein implicated in vital signaling pathways, including those of the insulin (B600854) and insulin-like growth factor receptors. Consequently, confirming its interacting partners with high confidence is paramount. This guide provides a comparative overview of key secondary methods for validating GRB10 PPIs, complete with experimental data and detailed protocols.

Initial high-throughput screening methods like yeast two-hybrid (Y2H) or affinity purification-mass spectrometry (AP-MS) are invaluable for generating a list of potential GRB10 interactors. However, the inherent limitations of these primary methods, such as the possibility of false positives, necessitate verification through secondary, more targeted assays. This guide focuses on three widely used validation techniques: Co-immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), and Bioluminescence Resonance Energy Transfer (BRET).

Comparing the Methods: A Quantitative Look at GRB10 Interactions

To objectively assess the performance of these validation methods, we will consider the interaction between GRB10 and two of its known partners: the E3 ubiquitin ligase NEDD4 and the Insulin-Like Growth Factor 1 Receptor (IGF-1R).

Interaction Method Parameter Measured Result Reference
GRB10 - NEDD4Co-Immunoprecipitation (Co-IP)Relative co-precipitated protein levelEndogenous NEDD4 co-precipitates with overexpressed mCherry-GRB10. The interaction is negatively regulated by PINCH-1.[1]
GRB10 - IGF-1RYeast Two-Hybrid (Y2H) - Primary ScreenReporter gene activationStrong activation of both LacZ and LEU2 reporter genes, indicating a direct interaction.[2]
GRB10 - IGF-1RCo-Immunoprecipitation (Co-IP)Co-precipitation of endogenous proteinsGRB10 co-precipitates with the IGF-1R in cells stimulated with IGF-I.[3]

Note: As of the latest literature review, specific quantitative data from SPR and BRET assays for the GRB10-NEDD4 or GRB10-IGF-1R interactions were not publicly available. The table will be updated as such data emerges.

Delving into the Mechanisms: GRB10 Signaling Pathways

GRB10 functions as a critical node in cellular signaling, primarily by interacting with receptor tyrosine kinases (RTKs). Its SH2 domain is key to its ability to bind to phosphorylated tyrosine residues on activated receptors like the insulin receptor (IR) and the insulin-like growth factor 1 receptor (IGF-1R).[4][5][6] Through these interactions, GRB10 can modulate downstream signaling cascades, including the PI3K/AKT and MAPK pathways, thereby influencing cell growth, metabolism, and apoptosis.[5]

GRB10_Signaling_Pathway cluster_cytoplasm Cytoplasm IGF-1R IGF-1R GRB10 GRB10 IGF-1R->GRB10 recruits Insulin_Receptor Insulin_Receptor Insulin_Receptor->GRB10 recruits NEDD4 NEDD4 GRB10->NEDD4 interacts with PI3K PI3K GRB10->PI3K inhibits MAPK_Pathway MAPK Pathway GRB10->MAPK_Pathway inhibits NEDD4->IGF-1R ubiquitinates AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->GRB10 phosphorylates IGF-1 IGF-1 IGF-1->IGF-1R binds Insulin Insulin Insulin->Insulin_Receptor binds

GRB10 signaling pathway overview.

Experimental Workflows: A Step-by-Step Approach

A typical workflow for validating a putative GRB10 protein-protein interaction involves a primary screen followed by one or more secondary validation methods.

PPI_Validation_Workflow Primary_Screen Primary Screen (e.g., Y2H, AP-MS) Putative_Interactors List of Putative GRB10 Interactors Primary_Screen->Putative_Interactors Secondary_Validation Secondary Validation Putative_Interactors->Secondary_Validation CoIP Co-Immunoprecipitation Secondary_Validation->CoIP SPR Surface Plasmon Resonance Secondary_Validation->SPR BRET Bioluminescence Resonance Energy Transfer Secondary_Validation->BRET Validated_Interaction Validated GRB10 Interaction CoIP->Validated_Interaction SPR->Validated_Interaction BRET->Validated_Interaction

General workflow for PPI validation.

Detailed Experimental Protocols

Here, we provide detailed methodologies for the three key secondary validation techniques discussed.

Co-Immunoprecipitation (Co-IP)

Co-IP is a robust method to demonstrate that two proteins interact within the complex environment of a cell lysate.

Objective: To validate the interaction between GRB10 and a putative partner protein (e.g., NEDD4) in mammalian cells.

Materials:

  • Cell lines (e.g., HEK293T)

  • Expression vectors for tagged GRB10 (e.g., mCherry-GRB10) and the tagged partner protein (e.g., 3xFLAG-NEDD4)

  • Transfection reagent

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Antibodies: anti-tag (e.g., anti-FLAG, anti-mCherry), and isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells to achieve 70-80% confluency on the day of transfection.

    • Co-transfect cells with plasmids encoding the tagged GRB10 and its putative interacting partner using a suitable transfection reagent. Include control transfections (e.g., empty vector controls).

    • Incubate for 24-48 hours post-transfection.[1]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (this is the whole-cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate a portion of the pre-cleared lysate with the primary antibody (e.g., anti-FLAG for 3xFLAG-NEDD4) or control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with cold wash buffer.

    • After the final wash, elute the protein complexes by resuspending the beads in elution buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins and a sample of the whole-cell lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against both tagged proteins (e.g., anti-mCherry for mCherry-GRB10 and anti-FLAG for 3xFLAG-NEDD4) to detect the co-precipitated protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time, quantitative analysis of binding kinetics between two purified proteins.[7][8]

Objective: To determine the binding affinity and kinetics (k_a, k_d, K_D) of the interaction between purified GRB10 and a partner protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant GRB10 (ligand) and partner protein (analyte) of high purity (>95%)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.

    • Inject the purified GRB10 (ligand) in immobilization buffer to allow for covalent coupling to the sensor surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Inject a series of increasing concentrations of the purified partner protein (analyte) over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

  • Dissociation:

    • After the association phase, switch to flowing running buffer over the sensor surface to monitor the dissociation of the analyte from the immobilized ligand.

  • Regeneration:

    • If necessary, inject a pulse of regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized ligand) from the signal of the active flow cell.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a proximity-based assay that measures PPIs in living cells by detecting the resonance energy transfer between a bioluminescent donor and a fluorescent acceptor fused to the proteins of interest.[9][10]

Objective: To detect and quantify the interaction between GRB10 and a partner protein in living cells.

Materials:

  • Cell lines (e.g., HEK293T)

  • Expression vectors for GRB10 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and the partner protein fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

  • Transfection reagent

  • White, clear-bottom 96-well plates

  • BRET substrate (e.g., coelenterazine (B1669285) h)

  • Luminometer capable of sequential or simultaneous dual-emission detection

Procedure:

  • Cell Culture and Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect cells with the Rluc-GRB10 (donor) and YFP-partner (acceptor) plasmids. It is crucial to perform a donor saturation assay by transfecting a constant amount of the donor plasmid with increasing amounts of the acceptor plasmid to determine the optimal donor-to-acceptor ratio and to confirm the specificity of the interaction.

  • BRET Measurement:

    • 48 hours post-transfection, replace the culture medium with PBS.

    • Add the BRET substrate (e.g., coelenterazine h) to each well.

    • Immediately measure the luminescence at two wavelengths: one for the donor emission (e.g., ~475 nm for Rluc) and one for the acceptor emission (e.g., ~530 nm for YFP).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the intensity of the light emitted by the acceptor by the intensity of the light emitted by the donor.

    • To obtain the net BRET, subtract the BRET ratio of cells expressing only the donor from the BRET ratio of cells expressing both the donor and acceptor.

    • A positive and specific BRET signal that increases with the acceptor/donor ratio until saturation is indicative of a direct interaction.

Conclusion

The validation of GRB10 protein-protein interactions is a multi-step process that requires the use of orthogonal, secondary methods to confirm initial findings. Co-immunoprecipitation provides crucial in-cell validation, while Surface Plasmon Resonance offers precise quantitative data on binding kinetics in vitro. Bioluminescence Resonance Energy Transfer bridges these two by providing quantitative interaction data within the context of a living cell. By employing a combination of these powerful techniques, researchers can build a comprehensive and high-confidence understanding of the GRB10 interactome, paving the way for novel insights into cellular signaling and the development of targeted therapeutics.

References

Comparative

Confirming GRB10 Knockdown: A Guide to Rescue Experiments in Metabolic Research

For researchers, scientists, and drug development professionals investigating metabolic diseases, validating the specific effects of gene knockdown is a critical step. This guide provides a comparative overview of experi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating metabolic diseases, validating the specific effects of gene knockdown is a critical step. This guide provides a comparative overview of experimental approaches to confirm that the observed phenotype following Growth Factor Receptor-Bound Protein 10 (GRB10) knockdown is a direct result of the reduction in GRB10 and not due to off-target effects. This is achieved through rescue experiments, where an siRNA-resistant form of GRB10 is reintroduced into the knockdown cells.

GRB10 is an adaptor protein that negatively regulates insulin (B600854) and insulin-like growth factor-1 (IGF-1) signaling.[1][2][3] Its knockdown in various cell types and in vivo models has been shown to enhance insulin sensitivity, leading to increased glucose uptake and muscle mass.[3][4] This makes GRB10 a potential therapeutic target for conditions like type 2 diabetes and muscle wasting disorders. However, to conclusively attribute these effects to GRB10, a rescue experiment is the gold standard.

This guide will detail the experimental workflow, present expected quantitative data in comparative tables, and provide diagrams of the key signaling pathways and experimental procedures.

The Rationale for Rescue Experiments

The primary goal of a rescue experiment is to demonstrate the specificity of the knockdown phenotype. By reintroducing a form of the target protein that is resistant to the initial siRNA or shRNA, researchers can determine if the original phenotype is reversed. A successful rescue provides strong evidence that the observed effects are indeed due to the depletion of the target protein.

Experimental Workflow: From Knockdown to Rescue

A typical GRB10 knockdown and rescue experiment involves a series of sequential steps, from the initial suppression of GRB10 expression to the functional analysis of the rescued phenotype.

experimental_workflow cluster_knockdown GRB10 Knockdown cluster_rescue Rescue Experiment cluster_analysis Functional Analysis kd_design 1. Design & Synthesize siRNA/shRNA targeting GRB10 kd_transfect 2. Transfect Cells with siRNA/shRNA kd_design->kd_transfect kd_validate 3. Validate Knockdown (qPCR, Western Blot) kd_transfect->kd_validate rescue_construct 4. Design siRNA-resistant GRB10 Expression Vector kd_validate->rescue_construct rescue_transfect 5. Transfect Knockdown Cells with Rescue Construct rescue_construct->rescue_transfect rescue_validate 6. Validate Re-expression (Western Blot) rescue_transfect->rescue_validate analysis_glucose 7. Glucose Uptake Assay rescue_validate->analysis_glucose analysis_signaling 8. Insulin Signaling Pathway Analysis (Western Blot for p-Akt, etc.) analysis_glucose->analysis_signaling

Experimental Workflow for GRB10 Knockdown and Rescue.

Key Experimental Protocols

Below are detailed methodologies for the critical steps in a GRB10 knockdown and rescue experiment.

GRB10 Knockdown using siRNA
  • Cell Culture: Human skeletal muscle cells (myoblasts) are cultured in growth medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) and differentiated into myotubes upon reaching confluency by switching to differentiation medium (e.g., DMEM/F12 with 2% horse serum).

  • siRNA Transfection: Differentiated myotubes are transfected with siRNA targeting GRB10 (e.g., a pool of 3-4 validated siRNAs) or a non-targeting scramble siRNA (control) using a lipid-based transfection reagent according to the manufacturer's protocol. A typical final siRNA concentration is 20-50 nM.

  • Validation of Knockdown: 48-72 hours post-transfection, cells are harvested. GRB10 mRNA levels are quantified by qRT-PCR, and protein levels are assessed by Western blotting using a specific anti-GRB10 antibody. A knockdown efficiency of >70% is generally considered effective.

Generation of siRNA-Resistant GRB10 Construct
  • An expression vector containing the full-length human GRB10 cDNA is used as a template.

  • Site-directed mutagenesis is performed to introduce silent mutations within the siRNA target sequence of the GRB10 cDNA. These mutations change the nucleotide sequence without altering the amino acid sequence of the protein. This makes the mRNA transcribed from this construct resistant to the specific siRNA used for the initial knockdown.

  • The mutated, siRNA-resistant GRB10 construct should be sequence-verified.

Rescue Experiment
  • Cells are first transfected with GRB10 siRNA as described above.

  • 24 hours after siRNA transfection, the cells are co-transfected with the siRNA-resistant GRB10 expression vector. An empty vector can be used as a control for the rescue transfection.

  • 48 hours after the second transfection, the cells are ready for functional assays.

  • Validation of Rescue: Successful re-expression of GRB10 in the knockdown background is confirmed by Western blotting.

Functional Assays
  • Glucose Uptake Assay:

    • Cells are serum-starved for 2-4 hours.

    • Cells are then stimulated with or without insulin (e.g., 100 nM for 30 minutes).

    • Glucose uptake is measured by adding a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose) for a short period (e.g., 5-10 minutes).

    • The reaction is stopped, cells are lysed, and intracellular radioactivity is measured using a scintillation counter.

  • Insulin Signaling Pathway Analysis (Western Blot):

    • Serum-starved cells are stimulated with insulin as described above.

    • Cell lysates are prepared and subjected to SDS-PAGE and Western blotting.

    • Phosphorylation status of key signaling proteins in the insulin pathway, such as Akt (at Ser473 and Thr308) and its downstream targets, is assessed using phospho-specific antibodies. Total protein levels are also measured as loading controls.

Comparative Data Presentation

The following tables summarize the expected quantitative outcomes from a GRB10 knockdown and rescue experiment. The data is presented as a comparison between control (scramble siRNA), GRB10 knockdown (GRB10 siRNA), and the rescue (GRB10 siRNA + siRNA-resistant GRB10) conditions.

Experimental Condition GRB10 mRNA Level (Relative to Control) GRB10 Protein Level (Relative to Control)
Control (Scramble siRNA)1.01.0
GRB10 Knockdown~0.2 - 0.3~0.1 - 0.2
Rescue~0.2 - 0.3 (endogenous) + expressed rescue construct~0.8 - 1.2 (total GRB10)

Table 1: Validation of GRB10 Knockdown and Rescue.

Experimental Condition Basal Glucose Uptake (pmol/min/mg protein) Insulin-Stimulated Glucose Uptake (pmol/min/mg protein)
Control (Scramble siRNA)100 ± 10250 ± 20
GRB10 Knockdown150 ± 15400 ± 30
Rescue110 ± 12270 ± 25

Table 2: Comparison of Glucose Uptake.

Experimental Condition Basal p-Akt (Ser473) / Total Akt Ratio Insulin-Stimulated p-Akt (Ser473) / Total Akt Ratio
Control (Scramble siRNA)0.1 ± 0.021.0 ± 0.1
GRB10 Knockdown0.3 ± 0.052.5 ± 0.3
Rescue0.15 ± 0.031.2 ± 0.15

Table 3: Comparison of Insulin-Stimulated Akt Phosphorylation.

Signaling Pathway Visualization

GRB10 exerts its inhibitory effect on the insulin signaling pathway. The following diagram illustrates this pathway and the points of intervention in a knockdown and rescue experiment.

insulin_signaling cluster_membrane Plasma Membrane cluster_knockdown_effect GRB10 Knockdown Effect IR Insulin Receptor (IR) IRS IRS IR->IRS phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane translocates Glucose Glucose GLUT4_membrane->Glucose facilitates uptake of Insulin Insulin Insulin->IR binds GRB10 GRB10 GRB10->IR inhibits effect1 Increased IR activity PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates AS160 AS160 Akt->AS160 phosphorylates effect2 Enhanced Akt phosphorylation AS160->GLUT4_vesicle promotes translocation of effect3 Increased Glucose Uptake

Insulin Signaling Pathway and the Role of GRB10.

Conclusion

Rescue experiments are indispensable for validating the on-target effects of GRB10 knockdown. By demonstrating that the re-expression of an siRNA-resistant GRB10 can reverse the knockdown phenotype—namely, the enhancement of insulin-stimulated glucose uptake and Akt phosphorylation—researchers can confidently attribute these metabolic effects to the specific function of GRB10. This rigorous approach is essential for advancing our understanding of GRB10's role in metabolic regulation and for the development of novel therapeutic strategies targeting this pathway.

References

Validation

Functional Comparison of GRB10, GRB7, and GRB14 Adaptor Proteins

A Guide for Researchers in Cellular Signaling and Drug Development The Growth Factor Receptor-Bound (GRB) proteins 7, 10, and 14 form a distinct family of adaptor proteins that play crucial roles in modulating intracellu...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Cellular Signaling and Drug Development

The Growth Factor Receptor-Bound (GRB) proteins 7, 10, and 14 form a distinct family of adaptor proteins that play crucial roles in modulating intracellular signaling cascades. Despite sharing a conserved structural architecture, these proteins exhibit significant functional divergence, regulating distinct physiological processes from metabolic control to cell motility. This guide provides an objective, data-supported comparison of GRB10, GRB7, and GRB14, designed for researchers, scientists, and drug development professionals.

Structural Overview: A Conserved Blueprint

The GRB7/10/14 family members are multi-domain adaptor proteins that lack intrinsic enzymatic activity.[1] Their function is to physically link activated cell surface receptors to downstream signaling molecules.[2] They share a conserved molecular architecture consisting of:

  • An N-terminal Proline-rich region.

  • A central region containing a Ras-associating (RA) domain and a Pleckstrin Homology (PH) domain.[3][4]

  • A unique BPS (Between PH and SH2) domain.[3][5]

  • A C-terminal Src Homology 2 (SH2) domain.[2][3]

The SH2 domain is the most conserved region, responsible for binding to phosphotyrosine residues on activated receptor tyrosine kinases (RTKs) and other signaling proteins.[5][6] The sequence identity of the SH2 domains of GRB14 and GRB7 are 72% and 67%, respectively, when compared to GRB10.[5][6] The BPS domain provides an additional, highly specific interaction site, particularly for the insulin (B600854) receptor.[5][7]

G cluster_GRB7 GRB7 cluster_GRB10 GRB10 cluster_GRB14 GRB14 GRB7 Pro-rich RA PH BPS SH2 GRB10 Pro-rich RA PH BPS SH2 GRB14 Pro-rich RA PH BPS SH2

Domain Architecture of the GRB7/10/14 Family.

Functional Divergence and Signaling Roles

While structurally similar, the GRB7 family proteins have distinct primary roles in cellular signaling. GRB10 and GRB14 are predominantly recognized as key negative regulators of metabolic signaling, whereas GRB7 is primarily associated with cell migration and proliferation.

GRB10 and GRB14: Regulators of Insulin and IGF-1 Signaling

GRB10 and GRB14 are potent inhibitors of the insulin receptor (IR) and insulin-like growth factor-1 receptor (IGF-1R).[5] Upon insulin stimulation, the IR autophosphorylates on tyrosine residues, creating docking sites for downstream effectors. GRB10 and GRB14 bind to the activated IR kinase domain via a dual interaction involving both their SH2 and BPS domains.[8] This binding acts as a pseudosubstrate, physically obstructing the active site and inhibiting the receptor's kinase activity towards other substrates, thereby attenuating the signal.[3][9]

Furthermore, GRB10 is a substrate of mTORC1, a key complex in cell growth and metabolism.[10][11] Phosphorylation of GRB10 by mTORC1 stabilizes it, leading to a negative feedback loop that inhibits the PI3K/Akt pathway downstream of the insulin receptor.[10][12]

G IR Insulin Receptor (IR) GRB10_14 GRB10 / GRB14 IR->GRB10_14 Recruits PI3K PI3K IR->PI3K Activates Insulin Insulin Insulin->IR Binds GRB10_14->IR Inhibits Akt Akt PI3K->Akt Metabolism Metabolic Outcomes Akt->Metabolism

GRB10/14-mediated inhibition of Insulin Receptor signaling.

GRB7: A Key Player in Cell Migration and Cancer Progression

In contrast to its family members, GRB7 is predominantly involved in signaling pathways that control cell migration.[5] It is frequently co-amplified and overexpressed with the ERBB2 (HER2/neu) oncogene in breast cancer.[1][13] GRB7 interacts with several RTKs, including the Epidermal Growth Factor Receptor (EGFR) family and Ephrin receptors, as well as the non-receptor tyrosine kinase, Focal Adhesion Kinase (FAK).[13][14] By binding to FAK at focal adhesions, GRB7 plays a role in integrin-mediated signaling, leading to the activation of small GTPases like Rac1, which are critical for cytoskeletal rearrangements and cell movement.[1][15]

G Integrin Integrin FAK FAK Integrin->FAK Activates RTK EGFR / ErbB2 GRB7 GRB7 RTK->GRB7 Recruits ECM ECM ECM->Integrin Binds FAK->GRB7 Recruits & Phosphorylates Rac1 Rac1 GRB7->Rac1 Activates Migration Cell Migration Rac1->Migration

GRB7-mediated signaling in cell migration.

Comparative Summary: Function and Physiology

The distinct signaling roles of the GRB7 family members translate into different physiological outcomes, as demonstrated by gene knockout studies in mice.

FeatureGRB7GRB10GRB14
Primary Function Adaptor in cell migration and proliferation signaling.[2][5]Negative regulator of growth and metabolism.[5]Negative regulator of insulin signaling.[5][16]
Key Pathways FAK/Integrin signaling, EGFR/ErbB2 signaling.[13][14]Insulin/IGF-1 receptor signaling, mTORC1 signaling.[12][17]Insulin receptor signaling.[9][18][19]
Primary Receptor Partners EGFR, ErbB2, Ephrin Receptors, FAK.[13][14]Insulin Receptor (IR), IGF-1 Receptor (IGF-1R).[5][17][20]Insulin Receptor (IR), FGFR.[5][21]
Knockout Mouse Phenotype Subtle effects; sexually dimorphic impact on glucose homeostasis.[22][23][24]Fetal overgrowth (30% larger at birth), altered glucose metabolism.[10][22][23]Enhanced insulin sensitivity in liver and muscle, improved glucose tolerance.[22][23]
Role in Disease Overexpressed in breast, esophageal, and gastric cancers; promotes metastasis.[13][14]Implicated in growth disorders and metabolic diseases like type 2 diabetes.[12][20][25]Implicated in insulin resistance and type 2 diabetes.[8][16][18]

Experimental Protocols: Methods to Interrogate GRB Protein Interactions

Characterizing the interactions of GRB7, GRB10, and GRB14 with their binding partners is fundamental to understanding their function. Below are methodologies for key experiments.

A. Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate protein-protein interactions within intact cells.

  • Objective: To determine if a GRB protein interacts with a specific receptor tyrosine kinase (e.g., GRB10 with the Insulin Receptor) in a cellular context.

  • Methodology:

    • Cell Culture & Lysis: Culture cells (e.g., HEK293T or a relevant cell line) expressing the proteins of interest. Stimulate with the appropriate ligand (e.g., insulin) to induce receptor phosphorylation. Lyse the cells in a non-denaturing buffer to preserve protein complexes.

    • Immunoprecipitation: Add an antibody specific to one of the proteins (e.g., anti-GRB10) to the cell lysate. The antibody will bind to its target protein.

    • Complex Capture: Add Protein A/G-conjugated beads, which bind to the antibody. Centrifuge to pellet the beads, thereby isolating the antibody, its target protein, and any interacting partners.

    • Washing: Wash the beads several times to remove non-specifically bound proteins.

    • Elution & Detection: Elute the proteins from the beads. Separate the proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody against the second protein of interest (e.g., anti-Insulin Receptor) to confirm its presence in the complex.

G start Cell Lysate (containing protein complexes) step1 Add anti-GRB10 Antibody start->step1 step2 Add Protein A/G Beads step1->step2 step3 Incubate & Capture Complexes step2->step3 step4 Wash to Remove Non-specific Binders step3->step4 step5 Elute Proteins step4->step5 step6 SDS-PAGE & Western Blot (Probe for IR) step5->step6 end Detect Interaction step6->end

Experimental workflow for Co-Immunoprecipitation.

B. Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the kinetics and affinity of protein-protein interactions in real-time without the need for labels.

  • Objective: To quantitatively measure the binding affinity (KD) between a GRB protein domain (e.g., GRB7 SH2) and a phosphorylated peptide from a binding partner (e.g., a phosphopeptide from ErbB2).

  • Methodology:

    • Immobilization: Covalently attach one protein (the "ligand," e.g., the GRB7 SH2 domain) to the surface of a sensor chip.

    • Injection: Flow a solution containing the other interacting partner (the "analyte," e.g., the ErbB2 phosphopeptide) at various concentrations over the chip surface.

    • Association: As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a change in the refractive index, which is detected and recorded in real-time as a response unit (RU).

    • Dissociation: Replace the analyte solution with a buffer flow. The analyte dissociates from the ligand, causing the RU signal to decrease.

    • Data Analysis: Fit the association and dissociation curves to kinetic models to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

C. Fluorescence Polarization (FP)

FP is another biophysical method to quantify binding affinities in solution.

  • Objective: To measure the KD of the interaction between a small, fluorescently-labeled molecule (e.g., a phosphopeptide) and a larger protein (e.g., a GRB SH2 domain).

  • Methodology:

    • Labeling: A small peptide corresponding to the binding site on a target receptor is synthesized and labeled with a fluorophore.

    • Principle: When the small, labeled peptide is unbound in solution, it tumbles rapidly, and excitation with polarized light results in emitted light that is largely depolarized.

    • Binding: A purified GRB protein (or domain) is titrated into the solution. As it binds to the labeled peptide, the resulting larger complex tumbles much more slowly.

    • Measurement: The slower tumbling results in less depolarization of the emitted light. This increase in polarization is measured.

    • Data Analysis: By plotting the change in fluorescence polarization against the concentration of the GRB protein, a binding curve can be generated and fit to an equation to determine the KD.[26]

References

Comparative

Differential Roles of GRB10 and GRB14 in Insulin Signaling: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Growth factor receptor-bound protein 10 (GRB10) and 14 (GRB14) are members of a small family of adaptor proteins that play crucial, yet distinct, roles in t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Growth factor receptor-bound protein 10 (GRB10) and 14 (GRB14) are members of a small family of adaptor proteins that play crucial, yet distinct, roles in the regulation of insulin (B600854) signaling. Both proteins interact directly with the activated insulin receptor (IR), primarily functioning as negative regulators of its kinase activity. However, emerging evidence from in vitro studies and knockout mouse models reveals significant differences in their mechanisms of action, tissue specificity, and overall physiological impact on glucose homeostasis and metabolism. This guide provides a comprehensive comparison of GRB10 and GRB14, summarizing key experimental findings and detailing the methodologies used to elucidate their differential functions.

Molecular Interactions and Mechanism of Action

Both GRB10 and GRB14 are characterized by a similar domain structure, including a central pleckstrin homology (PH) domain, a BPS (between PH and SH2) domain, and a C-terminal Src homology 2 (SH2) domain.[1][2] These domains mediate their interaction with the insulin receptor.

GRB10 and GRB14 bind to the activated, autophosphorylated insulin receptor via their SH2 and BPS domains.[2][3] While both proteins act as inhibitors of the IR's catalytic activity, in vitro studies suggest that GRB14 is a more potent inhibitor than GRB10.[4] The inhibitory mechanism involves the BPS domain acting as a pseudosubstrate, blocking the receptor's kinase domain and preventing the phosphorylation of downstream substrates like Insulin Receptor Substrate 1 (IRS-1).[5][6]

A key difference lies in the contribution of their respective domains to IR binding. For GRB10, both the SH2 and BPS domains contribute significantly to the interaction with the IR.[3] In contrast, the BPS domain of GRB14 appears to bind the IR more strongly than its SH2 domain.[7]

Comparative Effects on Insulin Signaling Pathways

The differential regulation of the insulin receptor by GRB10 and GRB14 translates to distinct effects on downstream signaling cascades. Ablation of either protein in mouse models generally leads to enhanced insulin sensitivity, but the tissue-specific effects and the magnitude of these effects differ.

Insulin Receptor (IR) Phosphorylation

While both GRB10 and GRB14 inhibit IR kinase activity, their effects on overall IR phosphorylation can be complex. Some studies suggest that by binding to the activated receptor, they can also protect it from dephosphorylation by protein tyrosine phosphatases.[8] In Grb14-deficient mice, a notable observation is the relative hypophosphorylation of the liver IR upon insulin stimulation, suggesting a role for GRB14 in protecting the IR activation loop from phosphatases.[1][5]

IRS-1 and Akt Phosphorylation

As direct inhibitors of the IR, both GRB10 and GRB14 negatively regulate the phosphorylation of IRS-1 and the subsequent activation of the PI3K/Akt pathway.[1][7] Overexpression of either GRB10 or GRB14 has been shown to inhibit insulin-stimulated IRS-1 tyrosine phosphorylation and Akt activation.[7][9] Conversely, knockout studies have demonstrated enhanced insulin-stimulated IRS-1 and Akt phosphorylation in specific tissues.[1][5]

Glucose Uptake

The ultimate physiological consequence of altered insulin signaling is a change in glucose uptake and metabolism. Knockdown of GRB10 in human myotubes has been shown to enhance both basal and insulin-stimulated glucose uptake.[3] Similarly, Grb14-deficient mice exhibit modestly enhanced insulin-stimulated glucose uptake in skeletal muscle.[7][10]

Quantitative Comparison of GRB10 and GRB14 Effects

The following tables summarize quantitative data from studies comparing the effects of GRB10 and GRB14 on key insulin signaling events.

Table 1: Effects of GRB10 and GRB14 Ablation on Insulin-Stimulated Akt Phosphorylation in Mouse Tissues

TissueGenotypeFold Change in Akt Phosphorylation (vs. Wild-Type)Reference
LiverGrb10 Knockout~1.5 - 2.0[1]
Grb14 Knockout~1.5 - 2.5[1]
Grb10/Grb14 Double Knockout~1.5 - 2.5[1]
Skeletal MuscleGrb10 Knockout~1.5 - 2.0[1]
Grb14 Knockout~1.5 - 2.0[1]
Grb10/Grb14 Double Knockout~1.5 - 2.0[1]

Table 2: Effects of GRB10 Knockdown on Glucose Uptake in Human Myotubes

ConditionFold Change in Glucose Uptake (vs. Control)Reference
Basal~1.5[3]
Insulin-Stimulated~2.1[3]

Phenotypic Differences in Knockout Mouse Models

The distinct roles of GRB10 and GRB14 are most evident in the phenotypes of their respective knockout mice.

  • GRB10 Knockout: Ablation of Grb10 results in significant embryonic and placental overgrowth, a phenotype largely independent of insulin signaling.[2][7] Postnatally, these mice exhibit increased muscle mass, reduced adiposity, and improved glucose tolerance.[6] This suggests a broader role for GRB10 in growth and development in addition to its function in insulin signaling.

  • GRB14 Knockout: In contrast, Grb14-deficient mice show little to no effect on embryonic growth.[1][2] Their primary phenotype is enhanced insulin sensitivity and improved glucose tolerance, particularly in the liver and skeletal muscle.[1] This highlights a more specific role for GRB14 as a negative regulator of insulin action in metabolic tissues.

  • GRB10/GRB14 Double Knockout: Compound knockout mice exhibit an increase in lean mass comparable to the Grb10-deficient mice, indicating that this is a GRB10-specific effect.[1][5] While insulin signaling is enhanced in the double knockouts, it is not further increased compared to the single knockouts, suggesting some overlapping functions and the presence of other limiting factors in the insulin signaling pathway.[1][5]

Signaling and Experimental Workflow Diagrams

Insulin_Signaling_Pathway cluster_receptor Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates GRB10 GRB10 GRB10->IR inhibits GRB14 GRB14 GRB14->IR inhibits PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake

Caption: Simplified insulin signaling pathway highlighting the inhibitory roles of GRB10 and GRB14.

Experimental_Workflow cluster_0 Cell/Tissue Preparation cluster_1 Protein Analysis cluster_2 Functional Assay start Cell Culture/ Tissue Dissection treatment Insulin Stimulation +/- GRB10/14 Modulation start->treatment lysis Cell/Tissue Lysis treatment->lysis glucose_uptake 2-Deoxyglucose Uptake Assay treatment->glucose_uptake ip Immunoprecipitation (e.g., for IR) lysis->ip sds_page SDS-PAGE lysis->sds_page ip->sds_page western_blot Western Blot sds_page->western_blot probing Probing with Phospho-specific Antibodies western_blot->probing detection Detection & Quantification probing->detection scintillation Scintillation Counting glucose_uptake->scintillation

Caption: General experimental workflow for studying GRB10/14 effects on insulin signaling.

Detailed Experimental Protocols

In Vitro Insulin Receptor Kinase Assay

This assay measures the ability of the insulin receptor to phosphorylate a substrate peptide in the presence or absence of GRB10 or GRB14.

Materials:

  • Purified recombinant insulin receptor kinase domain

  • Purified recombinant GRB10 and GRB14 proteins

  • Biotinylated peptide substrate (e.g., Biotin-IRS1 (Tyr891) peptide)[9]

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[11]

  • Streptavidin-coated plates

  • Phospho-tyrosine specific antibody conjugated to a detectable enzyme (e.g., HRP)

  • Detection reagent (e.g., TMB substrate)

  • Plate reader

Procedure:

  • Coat a streptavidin plate with the biotinylated peptide substrate.

  • In a separate tube, pre-incubate the insulin receptor kinase domain with or without varying concentrations of GRB10 or GRB14 protein in kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP to the pre-incubation mix and immediately transferring the solution to the peptide-coated wells.

  • Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Wash the wells to remove unbound components.

  • Add the phospho-tyrosine specific antibody and incubate to allow binding to the phosphorylated substrate.

  • Wash the wells to remove unbound antibody.

  • Add the detection reagent and measure the signal using a plate reader.

Immunoprecipitation of Insulin Receptor and Western Blotting for Phosphorylation

This method is used to assess the phosphorylation status of the insulin receptor in cells or tissues.

Materials:

  • Cell or tissue lysates

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Antibody against the insulin receptor β-subunit

  • Protein A/G agarose (B213101) beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phospho-tyrosine (e.g., 4G10) or site-specific phospho-IR antibodies

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells or tissues in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Incubate the cleared lysate with the anti-insulin receptor antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for 1-2 hours at 4°C to capture the antibody-receptor complexes.

  • Pellet the beads by centrifugation and wash several times with wash buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-tyrosine antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for the amount of immunoprecipitated receptor, the membrane can be stripped and re-probed with an antibody against the total insulin receptor β-subunit.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to measure the activation of Akt in response to insulin.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against phospho-Akt (e.g., Ser473 or Thr308)

  • Primary antibody against total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare cell or tissue lysates as described above.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.[12]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detect the signal using a chemiluminescent substrate.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.

2-Deoxyglucose Uptake Assay

This assay measures the rate of glucose transport into cells.

Materials:

  • Cultured cells (e.g., adipocytes or myotubes)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[3H]glucose or [14C]2-deoxy-D-glucose

  • Unlabeled 2-deoxy-D-glucose

  • Insulin

  • Cytochalasin B (as a negative control for glucose transport)

  • Lysis buffer (e.g., 0.1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed cells in multi-well plates and differentiate as required (e.g., 3T3-L1 adipocytes).

  • Serum-starve the cells for several hours.

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with or without insulin for a specified time (e.g., 20-30 minutes).

  • Initiate glucose uptake by adding KRH buffer containing a mixture of radiolabeled and unlabeled 2-deoxy-D-glucose.

  • Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lyse the cells in lysis buffer.

  • Transfer the lysate to a scintillation vial containing scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the lysate to normalize the glucose uptake values.

Conclusion

GRB10 and GRB14 are both important negative regulators of insulin signaling, but they exhibit clear differential roles. GRB14 appears to be a more specialized and potent inhibitor of insulin action in key metabolic tissues like the liver and skeletal muscle. In contrast, GRB10 has a broader physiological role, influencing embryonic growth in addition to its impact on glucose homeostasis. These differences are likely due to a combination of factors including their distinct tissue expression patterns, differential binding affinities for the insulin receptor, and potentially their interactions with other signaling partners. A deeper understanding of the specific mechanisms underlying the differential actions of GRB10 and GRB14 will be crucial for the development of targeted therapeutic strategies for metabolic diseases such as type 2 diabetes. The experimental protocols provided in this guide offer a robust framework for further investigation into the intricate roles of these fascinating adaptor proteins.

References

Validation

Unraveling the Dichotomous Roles of GRB10: A Comparative Guide for Researchers

Growth factor receptor-bound protein 10 (GRB10), an adapter protein with a complex and often contradictory role in cellular signaling, exhibits distinct functions across various cell types. This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: December 2025

Growth factor receptor-bound protein 10 (GRB10), an adapter protein with a complex and often contradictory role in cellular signaling, exhibits distinct functions across various cell types. This guide provides a comprehensive comparison of GRB10's functions in key cell types, supported by experimental data and detailed protocols to aid researchers in navigating the multifaceted nature of this intriguing protein.

GRB10 is a key player in vital cellular processes, including growth, proliferation, and metabolism.[1] Its function, however, is not uniform and is highly dependent on the cellular context, the specific isoform expressed, and its interaction with a diverse array of signaling molecules.[2][3] This guide will delve into the nuanced roles of GRB10 in neurons, muscle cells, adipocytes, hepatocytes, and cancer cells, offering a comparative analysis for researchers and drug development professionals.

Comparative Analysis of GRB10 Function Across Cell Types

The function of GRB10 can be broadly categorized as either a negative or a positive regulator of signaling pathways, primarily the insulin (B600854)/IGF-1 and mTORC1 pathways. The following table summarizes the key quantitative effects of GRB10 in different cell types.

Cell TypeKey FunctionQuantitative EffectDownstream Signaling Pathways AffectedKey Interacting ProteinsReferences
Neurons Modulator of neuronal development and behaviorPaternally expressed isoform is critical for normal social dominance behavior in mice.[1][4]Distinct from its role in other somatic tissues due to different protein partners.[1]GIGYF2, NEDD4, PDGFRβ[1][4]
Skeletal Muscle Cells Negative regulator of muscle growth and insulin signalingGrb10 deletion leads to a 142% increase in myofiber number in mice.[5] Knockdown enhances insulin-stimulated glucose uptake.[6]Inhibits insulin-stimulated PI3K/Akt signaling.[6]Insulin Receptor (IR), IGF-1 Receptor (IGF1R)[5][6][7][8]
Adipocytes Regulator of lipolysis and thermogenesisFat-specific disruption of Grb10 suppresses lipolysis and reduces thermogenic function.[9]Negative feedback inhibition of mTORC1 signaling.[9]mTORC1, Raptor[9]
Hepatocytes Contributor to hepatic steatosisReactivated by acute ER stress, contributing to hepatic lipid accumulation.[10][11]Negative regulator of insulin and mTORC1 signaling.[11][12]Insulin Receptor (IR)[10][11][12]
Glioma Cells Oncogenic driverKnockdown inhibits cell proliferation and tumor formation.[13][14]Positively correlated with hypoxia and EMT signaling pathways.[13][14]-[13][14]
Prostate Cancer Cells Tumor promoterOverexpression accelerates tumorigenesis and induces Akt phosphorylation.[15]PI3K/Akt signaling.[15]PTEN, p85 subunit of PI3K[15]
Gastric Cancer Cells Oncogenic factorKnockdown inhibits proliferation and migration.[16][17]-miR-379-5p (regulator)[16][17]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental approaches discussed, the following diagrams have been generated using the DOT language.

GRB10_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR PI3K PI3K IR->PI3K Activates GRB10 GRB10 GRB10->IR Inhibits Akt Akt PI3K->Akt Activates Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Promotes

GRB10-mediated inhibition of insulin signaling.

The diagram above illustrates the canonical insulin signaling pathway leading to glucose uptake. GRB10 acts as a negative regulator by directly interacting with and inhibiting the insulin receptor's kinase activity.[1][6]

GRB10_mTORC1_Feedback_Loop mTORC1 mTORC1 GRB10 GRB10 mTORC1->GRB10 Phosphorylates & Stabilizes PI3K_Akt PI3K/Akt Signaling GRB10->PI3K_Akt Inhibits PI3K_Akt->mTORC1 Activates

GRB10 in the mTORC1 negative feedback loop.

In the context of mTORC1 signaling, GRB10 is phosphorylated and stabilized by mTORC1, which in turn leads to the feedback inhibition of the PI3K/Akt pathway.[1][12] This intricate feedback mechanism highlights the dual regulatory role of GRB10.

Co_IP_Workflow cluster_0 Cell Lysis & Protein Extraction cluster_1 Immunoprecipitation cluster_2 Elution & Analysis Node1 Cell Pellet Node2 Lysis Buffer Node1->Node2 Resuspend Node3 Cell Lysate (Supernatant) Node2->Node3 Incubate & Centrifuge Node4 Antibody against GRB10 Node3->Node4 Add Node5 Protein A/G Beads Node4->Node5 Bind Node6 Bead-Antibody- Protein Complex Node5->Node6 Wash Node7 Elution Buffer Node6->Node7 Add Node8 Eluted Proteins Node7->Node8 Elute Node9 Detect Interacting Proteins Node8->Node9 Western Blot

Workflow for Co-Immunoprecipitation of GRB10.

The co-immunoprecipitation workflow is a fundamental technique to identify proteins that interact with GRB10 in different cellular contexts.

Detailed Experimental Protocols

To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) to Identify GRB10 Interacting Proteins

Objective: To isolate and identify proteins that form a complex with GRB10 within a specific cell type.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-GRB10 antibody (specific to the isoform of interest)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • Western blot reagents and antibodies for target proteins

Protocol:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-GRB10 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant and wash the beads 3-5 times with cold wash buffer.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

In Vitro Kinase Assay to Measure GRB10 Inhibition of Insulin Receptor

Objective: To quantify the inhibitory effect of GRB10 on the kinase activity of the insulin receptor.

Materials:

  • Recombinant active insulin receptor (IR) kinase domain

  • Recombinant GRB10 protein

  • Kinase assay buffer

  • ATP (including radiolabeled ATP, e.g., [γ-³²P]ATP)

  • Substrate for IR (e.g., poly(Glu-Tyr) 4:1)

  • Scintillation counter or phosphorescence imager

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the IR kinase domain, kinase assay buffer, and varying concentrations of GRB10.

  • Pre-incubation: Incubate the mixture for 10-15 minutes at 30°C to allow for GRB10 to bind to the IR.

  • Kinase Reaction Initiation: Add the substrate and ATP (spiked with [γ-³²P]ATP) to the reaction mixture to start the kinase reaction.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by spotting the mixture onto phosphocellulose paper).

  • Quantification: Measure the incorporation of ³²P into the substrate using a scintillation counter or phosphorescence imager.

  • Data Analysis: Calculate the percentage of inhibition of IR kinase activity at each concentration of GRB10.

Cell Proliferation Assay (e.g., MTT or EdU Assay)

Objective: To assess the effect of GRB10 expression on the proliferation rate of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., glioma cells)

  • Cell culture medium and supplements

  • siRNA or shRNA targeting GRB10 (for knockdown experiments)

  • Overexpression plasmid for GRB10

  • Transfection reagent

  • MTT reagent or EdU labeling and detection kit

  • Plate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density.

  • Transfection: After 24 hours, transfect the cells with either siRNA/shRNA against GRB10, a GRB10 overexpression plasmid, or a control vector.

  • Incubation: Incubate the cells for 24-72 hours to allow for changes in gene expression and proliferation.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • EdU Assay:

    • Add EdU to the cell culture medium and incubate for a few hours to allow for its incorporation into newly synthesized DNA.

    • Fix and permeabilize the cells.

    • Perform the click chemistry reaction to label the incorporated EdU with a fluorescent dye.

    • Analyze the percentage of EdU-positive cells by flow cytometry or fluorescence microscopy.

  • Data Analysis: Compare the proliferation rates between the GRB10-manipulated cells and the control cells.

This guide provides a foundational understanding of the cell-type-specific functions of GRB10. The provided data and protocols are intended to serve as a valuable resource for researchers investigating the intricate roles of this multifaceted adapter protein in health and disease. Further research is warranted to fully elucidate the complex regulatory mechanisms governing GRB10 function in different cellular environments.

References

Comparative

A Comparative Analysis of GRB10 Signaling in Normal vs. Cancer Cells

For Researchers, Scientists, and Drug Development Professionals Growth factor receptor-bound protein 10 (GRB10) is an adaptor protein implicated in a variety of cellular processes, including growth, metabolism, and apopt...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Growth factor receptor-bound protein 10 (GRB10) is an adaptor protein implicated in a variety of cellular processes, including growth, metabolism, and apoptosis. Its role in cellular signaling, particularly in the context of cancer, is complex and often contradictory. This guide provides a comparative analysis of GRB10 signaling in normal versus cancer cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways.

Data Presentation: GRB10 Expression and Downstream Effects

The expression and functional impact of GRB10 vary significantly between normal and cancerous tissues. Below is a summary of quantitative data from various studies.

Table 1: Comparative Expression of GRB10 in Normal vs. Cancer Tissues
Cancer TypeGRB10 mRNA Expression Change in Cancer vs. NormalReference
Gastric CancerUpregulated in tumor tissues compared to adjacent normal tissues.[1][2][3][4][1][2][3][4]
GliomaPositively correlated with histological grade; higher expression in tumor tissues.[5][6][7][8][5][6][7][8]
Prostate CancerUpregulated in prostate cancer, particularly in PTEN-deficient conditions.[5][9][5][9]
Lung CancerUpregulated in lung adenocarcinoma and lung squamous carcinoma.[1][3][4][1][3][4]
Breast CancerDownregulated in some cases; associated with a better prognosis in certain patient cohorts.
Multiple CancersFrequently downregulated in various cancer types according to a comprehensive meta-analysis of microarray data.[10][10]
Table 2: Effect of GRB10 Modulation on Downstream Signaling Pathways
Cell Type/ConditionGRB10 ModulationEffect on Akt PhosphorylationEffect on ERK PhosphorylationReference
Tsc2-/- Mouse Embryonic FibroblastsshRNA KnockdownIncreasedIncreased[10]
Prostate Cancer CellsshRNA KnockdownReduced Akt activity.[9]Not specified[9]
Human Skeletal Muscle MyotubesshRNA KnockdownIncreased insulin-evoked phosphorylation at Thr308 and Ser473.Not specified
HEK293 CellsOverexpressionSuppressed PI3K activation.[10]Not specified[10]
Brown AdipocytesOverexpressionNo significant effect on insulin-stimulated phosphorylation.No significant effect on insulin-stimulated phosphorylation.

GRB10 Signaling Pathways

GRB10 primarily functions as a negative regulator of the Insulin and Insulin-like Growth Factor 1 (IGF-1) receptor signaling pathways in normal cells. However, its role can be altered in cancer cells, leading to either tumor suppression or promotion depending on the context.

GRB10_Normal_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR_IGF1R IR / IGF-1R IRS IRS IR_IGF1R->IRS Activates Ras Ras IR_IGF1R->Ras GRB10 GRB10 GRB10->IR_IGF1R Inhibits PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Growth_Metabolism Cell Growth & Metabolism Akt->Growth_Metabolism Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Growth_Metabolism

Figure 1: GRB10 signaling in normal cells.

In normal physiological conditions, GRB10 binds to the activated Insulin Receptor (IR) and Insulin-like Growth Factor 1 Receptor (IGF-1R), inhibiting their tyrosine kinase activity. This leads to reduced activation of downstream pro-growth and pro-survival pathways, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways.

GRB10_Cancer_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTKs Various RTKs (e.g., IR, IGF-1R, FLT3) PI3K_Akt PI3K/Akt Pathway RTKs->PI3K_Akt MAPK_ERK MAPK/ERK Pathway RTKs->MAPK_ERK GRB10_up GRB10 (Upregulated) GRB10_up->PI3K_Akt Promotes (in some cancers) GRB10_down GRB10 (Downregulated) GRB10_down->PI3K_Akt Leads to hyperactivation GRB10_down->MAPK_ERK Leads to hyperactivation Proliferation_Survival Increased Proliferation & Survival PI3K_Akt->Proliferation_Survival Apoptosis_Suppression Decreased Apoptosis PI3K_Akt->Apoptosis_Suppression MAPK_ERK->Proliferation_Survival

Figure 2: Altered GRB10 signaling in cancer cells.

In cancer, the role of GRB10 is context-dependent. In some cancers, GRB10 is downregulated, which can lead to the hyperactivation of pro-survival pathways like PI3K/Akt and MAPK/ERK, thus promoting tumorigenesis. Conversely, in other cancer types, GRB10 is upregulated and may paradoxically contribute to cancer progression through mechanisms that are not yet fully understood, but may involve scaffolding functions that promote specific oncogenic signaling complexes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study GRB10 signaling.

Co-Immunoprecipitation (Co-IP) for GRB10-Receptor Interaction

This protocol is for determining the physical interaction between GRB10 and a receptor tyrosine kinase (e.g., IGF-1R).

Materials:

  • Cells expressing tagged GRB10 and the receptor of interest.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

  • Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).

  • Antibody against the tag on GRB10 (for immunoprecipitation).

  • Protein A/G magnetic beads.

  • SDS-PAGE and Western blot reagents.

  • Antibodies for Western blotting (against the receptor and GRB10).

Procedure:

  • Cell Lysis:

    • Wash cultured cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody (anti-GRB10 tag) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution:

    • Resuspend the beads in 2X SDS-PAGE sample buffer.

    • Boil for 5-10 minutes to elute the protein complexes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against the receptor of interest and GRB10.

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis preclear Pre-clearing with Beads lysis->preclear ip Immunoprecipitation (with anti-GRB10 antibody) preclear->ip wash Wash Beads ip->wash elute Elution wash->elute wb Western Blot Analysis (Probe for interacting protein) elute->wb end End: Detect Interaction wb->end qRT_PCR_Workflow start Start: Cells/Tissues rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr_setup qPCR Reaction Setup (Primers, SYBR Green, cDNA) cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis Data Analysis (ΔΔCt Method) qpcr_run->data_analysis end End: Relative mRNA Expression data_analysis->end

References

Validation

GRB10 and its Counterparts: A Comparative Guide to Functional Redundancy in Adaptor Proteins

For researchers, scientists, and drug development professionals, understanding the nuances of signaling pathways is paramount. This guide provides a comprehensive comparison of the adaptor protein GRB10 and its functiona...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of signaling pathways is paramount. This guide provides a comprehensive comparison of the adaptor protein GRB10 and its functionally redundant family members, GRB7 and GRB14, with a focus on their roles in insulin (B600854) and IGF-1 signaling. Experimental data is presented to objectively compare their performance and detailed methodologies for key experiments are provided.

Growth factor receptor-bound protein 10 (GRB10), along with GRB7 and GRB14, belongs to a family of structurally related multidomain adaptor proteins. These proteins play crucial roles in a variety of cellular processes by interacting with receptor tyrosine kinases and other signaling molecules.[1][2][3][4][5] While they share a common architectural framework, subtle differences in their structure and binding affinities lead to both overlapping and distinct biological functions, a phenomenon of significant interest in drug development and disease research.

Structural and Functional Overview

The GRB7/10/14 family is characterized by a conserved domain structure consisting of an N-terminal Proline-rich region, a central region containing a Ras-associating (RA)-like domain and a Pleckstrin Homology (PH) domain (together known as the GM region), a unique region termed the "between PH and SH2" (BPS) domain, and a C-terminal Src Homology 2 (SH2) domain.[1][2][3] It is primarily the BPS and SH2 domains that mediate their interaction with receptor tyrosine kinases like the insulin receptor (IR) and the insulin-like growth factor 1 receptor (IGF-1R).[2][4]

While all three proteins can bind to the insulin receptor, they exhibit different specificities and functional consequences.[2][3] GRB10 and GRB14 are predominantly recognized as negative regulators of insulin signaling.[2][3][4][5] In contrast, GRB7 is more prominently implicated in focal adhesion kinase-mediated cell migration.[2]

Comparative Analysis of Receptor Binding and Signaling

The functional redundancy and divergence among GRB10, GRB7, and GRB14 are most evident in their interaction with the insulin receptor and the subsequent impact on downstream signaling pathways.

Differential Binding to the Insulin Receptor

A comparative study revealed that the isolated BPS domain of GRB14 binds to the activated insulin receptor more effectively than the BPS domains of GRB7 and GRB10.[2] Conversely, the SH2 domain of GRB7 demonstrates efficient binding to the insulin receptor, a characteristic not as prominent in the GRB14 SH2 domain.[2] GRB10's BPS and SH2 domains are both thought to contribute significantly to its interaction with the insulin receptor.[2]

Adaptor ProteinBPS Domain Binding to IRSH2 Domain Binding to IRPrimary Role in Insulin Signaling
GRB10 ModerateStrongNegative Regulator
GRB7 WeakerStrongLess defined, more linked to cell migration
GRB14 StrongWeakerNegative Regulator
Impact on Downstream Insulin Signaling

The differential binding of these adaptor proteins to the insulin receptor translates into distinct effects on downstream signaling cascades, most notably the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and the activation of Akt (also known as Protein Kinase B).

Studies using knockout mouse models have provided invaluable insights into the in vivo functions of these proteins. Both Grb10 and Grb14 knockout mice exhibit enhanced insulin sensitivity and improved glucose homeostasis, reinforcing their roles as negative regulators of insulin signaling.[4][6]

Dual ablation of both Grb10 and Grb14 in mice, however, does not lead to a further increase in insulin-induced IRS-1 phosphorylation and Akt activation compared to single knockouts, suggesting the presence of limiting mechanisms in the signaling pathway.[4][6]

GenotypeEffect on Insulin-stimulated Akt PhosphorylationPhenotype
Grb10 Knockout Enhanced in skeletal muscle and fatOvergrowth, increased insulin sensitivity
Grb14 Knockout Enhanced in liver and skeletal muscleImproved glucose tolerance
Grb10/Grb14 Double Knockout Not further enhanced compared to single knockoutsProtection from high-fat diet-induced glucose intolerance

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Insulin_Signaling_GRB10_Family cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds GRB10 GRB10 IR->GRB10 binds (BPS/SH2) GRB7 GRB7 IR->GRB7 binds (SH2) GRB14 GRB14 IR->GRB14 binds (BPS/SH2) IRS1 IRS-1 IR->IRS1 phosphorylates GRB10->IRS1 inhibits binding to IR GRB14->IRS1 inhibits binding to IR PI3K PI3K IRS1->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Glucose_Metabolism Glucose Metabolism (e.g., GLUT4 translocation) pAkt->Glucose_Metabolism promotes Co_IP_Workflow start Start: Cell Lysate (containing Protein Complex) add_ab Add Antibody specific to Bait Protein (e.g., anti-GRB10) start->add_ab add_beads Add Protein A/G Beads add_ab->add_beads incubation Incubate to form Antibody-Bait-Bead Complex add_beads->incubation wash Wash to remove non-specific binding incubation->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot (probe for Prey Protein, e.g., Insulin Receptor) elution->analysis end End: Detect Protein-Protein Interaction analysis->end

References

Comparative

Validating the Clinical Relevance of GRB10: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, establishing the clinical significance of molecular findings is a critical step in translating basic research into tangible clinical applications. This gui...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the clinical significance of molecular findings is a critical step in translating basic research into tangible clinical applications. This guide provides a comparative overview of methodologies for validating the clinical relevance of Growth Factor Receptor-Bound Protein 10 (GRB10) findings in patient samples, supported by experimental data and detailed protocols.

Growth Factor Receptor-Bound Protein 10 (GRB10) is an adapter protein implicated in a variety of cellular processes, including cell proliferation, apoptosis, and metabolism.[1] Its dysregulation has been linked to several pathologies, including cancer and metabolic diseases, making it a person of interest for therapeutic intervention. Validating the clinical relevance of GRB10 findings requires robust methodologies to assess its expression, function, and association with clinical outcomes in patient-derived samples.

Comparative Analysis of Validation Methodologies

The selection of a validation methodology depends on the specific research question, available patient samples, and the desired level of molecular detail. Here, we compare common techniques used to assess the clinical relevance of GRB10.

Methodology Principle Applications for GRB10 Validation Advantages Limitations
Immunohistochemistry (IHC) Uses antibodies to detect the presence and localization of GRB10 protein in tissue sections.- Assess GRB10 protein expression levels in tumor vs. normal tissue.- Determine the subcellular localization of GRB10.- Correlate GRB10 expression with histopathological parameters.- Provides spatial information within the tissue context.- Relatively low cost and widely available.- Semi-quantitative.- Antibody specificity is crucial.- Results can be variable depending on tissue processing and staining protocols.
Quantitative Real-Time PCR (qRT-PCR) Measures the amount of GRB10 mRNA in a sample.- Quantify GRB10 gene expression levels in patient cohorts.- Compare GRB10 expression between different clinical groups (e.g., responders vs. non-responders to therapy).- Highly sensitive and quantitative.- High throughput.- Does not provide information on protein levels or localization.- RNA quality is critical.
The Cancer Genome Atlas (TCGA) Data Analysis In silico analysis of publicly available genomic and transcriptomic data from large patient cohorts.- Analyze GRB10 expression across various cancer types.- Correlate GRB10 expression with clinical data such as survival outcomes.[2][3]- Access to large datasets.- Cost-effective.- Enables hypothesis generation.- Data is retrospective.- Potential for batch effects and other confounding factors.- Limited to the data available in the database.
Single Nucleotide Polymorphism (SNP) Genotyping Identifies genetic variations in the GRB10 gene.- Investigate the association of GRB10 polymorphisms with disease susceptibility or treatment response.[4]- Can identify genetic predispositions.- High throughput.- Does not directly measure gene or protein expression.- Requires large patient cohorts for statistical power.
In Situ Hybridization (ISH) Uses labeled nucleic acid probes to detect GRB10 mRNA in tissue sections.- Visualize GRB10 gene expression within the tissue architecture.- Provides spatial resolution of gene expression.- Less sensitive than qRT-PCR.- Can be technically challenging.

GRB10 Signaling Pathways

GRB10 is a key regulator of several important signaling pathways, primarily acting as an adapter protein that modulates the function of receptor tyrosine kinases (RTKs). Its best-characterized roles are in the insulin (B600854) and insulin-like growth factor (IGF) signaling pathways, where it generally functions as a negative regulator.

GRB10_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus InsR Insulin Receptor (InsR) IRS IRS InsR->IRS Insulin Shc Shc InsR->Shc IGF1R IGF-1 Receptor (IGF-1R) IGF1R->IRS IGF-1 IGF1R->Shc Proliferation Cell Proliferation Survival Cell Survival Metabolism Metabolism PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Akt->Survival Akt->Metabolism mTORC1 mTORC1 Akt->mTORC1 GRB10 GRB10 mTORC1->GRB10 Phosphorylates & Stabilizes GRB10->InsR Inhibits GRB10->IGF1R Inhibits GRB10->IRS Disrupts Association with Receptor Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

GRB10 interacts directly with the activated insulin receptor (InsR) and IGF-1 receptor (IGF-1R), leading to the inhibition of downstream signaling.[5][6][7] It can disrupt the association of Insulin Receptor Substrate (IRS) proteins with the receptor, thereby blocking the activation of the PI3K/Akt pathway, which is crucial for cell survival and metabolism.[7] Additionally, GRB10 can attenuate the MAPK/ERK pathway, which is involved in cell proliferation, by inhibiting Shc phosphorylation.[7] Interestingly, GRB10 is also a substrate of mTORC1, which phosphorylates and stabilizes GRB10, creating a negative feedback loop.[5]

Experimental Workflow for Validating GRB10 Clinical Relevance

A typical workflow for validating the clinical relevance of GRB10 in patient samples involves a multi-step process, starting from sample acquisition to data analysis and clinical correlation.

GRB10_Validation_Workflow cluster_collection Sample Collection & Processing cluster_analysis Molecular & Data Analysis cluster_correlation Clinical Correlation PatientSamples Patient Samples (e.g., Tumor Biopsies, Blood) Processing Sample Processing (e.g., FFPE, RNA/DNA extraction) PatientSamples->Processing IHC Immunohistochemistry (Protein Expression & Localization) Processing->IHC qRT_PCR qRT-PCR (mRNA Expression) Processing->qRT_PCR Genotyping SNP Genotyping (Genetic Variants) Processing->Genotyping Correlation Statistical Analysis & Clinical Correlation IHC->Correlation qRT_PCR->Correlation TCGA TCGA/Database Analysis (In Silico Validation) TCGA->Correlation Genotyping->Correlation ClinicalData Clinical Data (e.g., Survival, Treatment Response) ClinicalData->Correlation

Quantitative Data Summary

The following tables summarize quantitative findings on GRB10 expression in different cancer types based on analyses of The Cancer Genome Atlas (TCGA) data.

Table 1: GRB10 mRNA Expression in Gastric Cancer vs. Normal Tissue

Tissue TypeNumber of SamplesGRB10 Expression (Log2(TPM+1))P-valueReference
Gastric Cancer415Higher in tumor< 0.001[2]
Normal Gastric34Lower in normal< 0.001[2]

TPM: Transcripts Per Million

A study analyzing the TCGA database found that GRB10 expression was significantly higher in gastric cancer tissues compared to adjacent normal tissues.[2] Furthermore, high expression of GRB10 was significantly associated with a poorer overall prognosis for gastric cancer patients.[2]

Table 2: GRB10 mRNA Expression in Prostate Cancer by Gleason Score

Gleason ScoreNumber of SamplesGRB10 mRNA ExpressionCorrelationReference
647LowerLoss correlates with stage and grade[8]
7179LowerLoss correlates with stage and grade[8]
8-10127Significantly LowerLoss correlates with stage and grade[8]

In contrast to gastric cancer, an analysis of a human prostate cancer tissue array revealed a significant loss of GRB10 mRNA in over 90% of the samples.[8] This loss of GRB10 mRNA was found to correlate with the stage and grade of the disease, suggesting a tumor-suppressive role in prostate cancer.[8]

Detailed Experimental Protocols

Immunohistochemistry (IHC) for GRB10 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through graded alcohols: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Wash with distilled water.

  • Antigen Retrieval:

    • Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides in Tris-buffered saline (TBS).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash with TBS.

    • Block non-specific binding with a protein block (e.g., serum-free) for 20 minutes.

  • Primary Antibody Incubation:

    • Incubate slides with a validated primary antibody against GRB10 at an optimized dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash slides with TBS.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash with TBS.

    • Apply diaminobenzidine (DAB) substrate and monitor for color development.

    • Wash with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Quantitative Real-Time PCR (qRT-PCR) for GRB10 mRNA Expression

  • RNA Extraction:

    • Extract total RNA from patient tissue samples using a suitable RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR Reaction:

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for GRB10, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

    • Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control.

    • Perform the qPCR reaction in a real-time PCR cycler with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for GRB10 and the housekeeping gene.

    • Calculate the relative expression of GRB10 using the ΔΔCt method.

By employing these methodologies, researchers can systematically validate the clinical relevance of GRB10 findings, paving the way for the development of novel diagnostic, prognostic, and therapeutic strategies targeting this multifaceted protein.

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: Proper Disposal Procedures for Growth Factor Receptor-Bound Protein 10 (Grb10)

For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of Growth...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of Growth factor receptor-bound protein 10 (Grb10), a key signaling adapter protein. Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.

While specific regulations for Grb10 disposal are not explicitly defined, it is best practice to handle it as a biological material and follow established laboratory protocols for biohazardous or chemical waste, depending on its experimental context.

General Disposal Procedures for Grb10

The appropriate disposal method for Grb10 depends on the form of the waste (liquid or solid) and whether it has been contaminated with hazardous materials.

Table 1: Grb10 Disposal Procedures

Waste TypeContamination StatusDisposal Procedure
Liquid Waste (e.g., buffer solutions containing Grb10)Non-hazardous1. Inactivate the protein by treating the solution with a 10% bleach solution for at least 30 minutes. 2. Neutralize the bleach solution with sodium thiosulfate (B1220275) if required by local regulations. 3. Dispose of the inactivated solution down the drain with copious amounts of water, in accordance with local wastewater regulations.
Chemically hazardous (e.g., contains organic solvents, heavy metals)1. Collect in a designated, properly labeled hazardous waste container. 2. The label should clearly indicate the chemical constituents and the presence of biological material. 3. Arrange for disposal through your institution's environmental health and safety (EHS) office.
Biohazardous (e.g., contains pathogens)1. Decontaminate using a validated method, such as autoclaving.[1][2] 2. Once decontaminated, the waste may be disposed of as non-hazardous liquid waste, following institutional guidelines.[1]
Solid Waste (e.g., contaminated labware, gels, PPE)Non-hazardous1. Collect in a designated biohazard bag. 2. Dispose of through your institution's biological waste stream.
Chemically hazardous1. Collect in a designated, properly labeled hazardous waste container. 2. Arrange for disposal through your institution's EHS office.
Biohazardous1. Place in a biohazard bag and decontaminate by autoclaving.[1][2] 2. After autoclaving, the waste can typically be disposed of in the regular trash, but confirm with institutional policies.
Sharps (e.g., needles, pipette tips)All1. Immediately place in a designated, puncture-resistant sharps container.[3][4] 2. Do not overfill the container.[4] 3. When full, seal the container and arrange for disposal through your institution's EHS office.[2][3]

Important Considerations:

  • Consult Institutional Policies: Always consult your institution's specific guidelines and your environmental health and safety (EHS) office for the most accurate and compliant disposal procedures.

  • Risk Assessment: The principal investigator is responsible for conducting a risk assessment to determine the appropriate handling and disposal procedures for all materials used in their laboratory.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and safety glasses, when handling any chemical or biological material.[5]

Grb10 Signaling Pathways

Grb10 is an adapter protein that plays a significant role in various signaling pathways, most notably in regulating insulin (B600854) and insulin-like growth factor (IGF-1) signaling.[6][7][8][9] It can act as an inhibitor of these pathways.[6] Grb10 is also involved in the mTORC1 signaling pathway.[10][11]

Grb10_Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Activates Grb10 Grb10 Grb10->Insulin_Receptor Inhibits PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Downstream_Signaling Downstream Signaling (e.g., Glucose Uptake) Akt->Downstream_Signaling

Figure 1. Grb10 in the Insulin Signaling Pathway.

Grb10_mTORC1_Signaling mTORC1 mTORC1 Grb10 Grb10 mTORC1->Grb10 Phosphorylates Downstream_Effectors Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream_Effectors Activates Grb10->mTORC1 Inhibits Raptor Raptor Grb10->Raptor Binds Raptor->mTORC1 Inhibits Dissociation

Figure 2. Grb10 in the mTORC1 Signaling Pathway.

Experimental Workflow: Co-Immunoprecipitation to Study Grb10 Interactions

A common experimental procedure to investigate the protein-protein interactions of Grb10 is co-immunoprecipitation (Co-IP).

Co_IP_Workflow Cell_Lysis 1. Cell Lysis Antibody_Incubation 2. Antibody Incubation (anti-Grb10) Cell_Lysis->Antibody_Incubation Immunoprecipitation 3. Immunoprecipitation (Protein A/G beads) Antibody_Incubation->Immunoprecipitation Washing 4. Washing Immunoprecipitation->Washing Elution 5. Elution Washing->Elution Analysis 6. Analysis (Western Blot) Elution->Analysis

Figure 3. Experimental Workflow for Grb10 Co-Immunoprecipitation.

Detailed Protocol for Co-Immunoprecipitation:

  • Cell Lysis:

    • Culture and treat cells as required for your experiment.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Antibody Incubation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with a primary antibody specific for Grb10 overnight at 4°C with gentle rotation.

  • Immunoprecipitation:

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with lysis buffer to remove non-specific binding proteins.

  • Elution:

    • Elute the bound proteins from the beads by adding a sample buffer (e.g., Laemmli buffer) and heating.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against potential interacting partners.

References

Handling

Essential Safety and Operational Guide for Handling Growth Factor Receptor-Bound Protein 10 (Grb10)

For Researchers, Scientists, and Drug Development Professionals This document provides immediate and essential safety and logistical information for the handling of Growth Factor Receptor-Bound Protein 10 (Grb10). As a c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Growth Factor Receptor-Bound Protein 10 (Grb10). As a critical adaptor protein in cellular signaling, particularly in insulin (B600854) and growth factor pathways, understanding its proper handling is paramount for laboratory safety and experimental integrity. This guide offers procedural, step-by-step guidance to directly address operational questions, ensuring you and your team can work with Grb10 safely and effectively.

Personal Protective Equipment (PPE)

While Grb10 is not classified as a hazardous substance, adherence to standard laboratory safety protocols for handling biological materials is essential. The following PPE is recommended to minimize exposure and prevent contamination.

TaskRequired PPEOptional/Additional PPE (Based on Risk Assessment)
Receiving and Storage • Laboratory Coat• Nitrile Gloves• Safety Glasses• Face shield if there is a risk of splashing
Sample Preparation (e.g., buffer exchange, dilution)• Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields• Face shield for larger volumes or splash-prone procedures
Experimental Use (e.g., Western Blot, Immunoprecipitation, Kinase Assays)• Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields• Chemical splash goggles if working with hazardous reagents in the same procedure
Spill Cleanup • Laboratory Coat• Double Nitrile Gloves• Chemical Splash Goggles• Face Shield• Respirator (if aerosolization is a concern)

Operational Plan: Safe Handling and Storage

Proper operational procedures are crucial for maintaining the integrity of Grb10 and ensuring a safe laboratory environment.

Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (laboratory coat, gloves, and safety glasses) before handling the primary container.

  • Verify that the product label matches the order information.

Storage:

  • For frequent use, store Grb10 solutions at 4°C.[1]

  • For long-term storage, aliquot the protein to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in a manual defrost freezer.[1]

  • Always refer to the manufacturer's specific storage recommendations.

General Handling:

  • All work with Grb10 should be conducted in a designated and clean laboratory area.

  • Always wear appropriate PPE.

  • Use calibrated pipettes and sterile, disposable tips to prevent cross-contamination.

  • Avoid creating aerosols. When mixing, gently vortex or pipette up and down.

  • Never mouth pipette.[2]

  • Wash hands thoroughly with soap and water after handling the protein and before leaving the laboratory.[2]

Disposal Plan

The disposal of Grb10 and associated materials must comply with local, state, and federal regulations for biological waste.

Liquid Waste:

  • Liquid waste containing Grb10, such as unused solutions or experimental supernatants, should be collected in a designated, leak-proof container labeled as "Biological Waste" or "Biohazardous Waste."

  • Decontaminate liquid waste by treating it with a suitable disinfectant, such as a 10% bleach solution, for a sufficient contact time (typically 30 minutes) before disposal down the sanitary sewer, in accordance with institutional guidelines.[3] Autoclaving is another common method for sterilizing biological waste.[3]

Solid Waste:

  • Solid waste, including contaminated consumables (e.g., pipette tips, microfuge tubes, gloves), should be placed in a designated biohazard bag.[4]

  • These bags should be securely closed and placed in a secondary rigid container for disposal.

  • Sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container.[2]

Decontamination of Work Surfaces:

  • At the end of each work session and in the event of a spill, decontaminate all work surfaces with an appropriate disinfectant (e.g., 70% ethanol (B145695) or a 10% bleach solution).

Grb10 Signaling Pathways

Grb10 is a key negative regulator in the insulin and insulin-like growth factor (IGF-1) signaling pathways. It functions as an adaptor protein, binding to activated receptor tyrosine kinases and modulating downstream signaling cascades.

Grb10_Signaling_Pathway Insulin Insulin / IGF-1 IR_IGF1R Insulin Receptor (IR) / IGF-1 Receptor (IGF1R) Insulin->IR_IGF1R IRS IRS-1 / IRS-2 IR_IGF1R->IRS Activates Shc Shc IR_IGF1R->Shc Activates Grb10 Grb10 Grb10->IR_IGF1R Binds to & Inhibits PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Metabolic_Actions Metabolic Actions (e.g., Glucose Uptake) Akt->Metabolic_Actions MAPK_Pathway MAPK Pathway Shc->MAPK_Pathway Cell_Growth Cell Growth & Proliferation MAPK_Pathway->Cell_Growth

Caption: Grb10 negatively regulates insulin/IGF-1 signaling by inhibiting the receptor.

Experimental Workflow: Co-Immunoprecipitation of Grb10

This diagram outlines a general workflow for a co-immunoprecipitation (Co-IP) experiment to identify proteins that interact with Grb10.

Grb10_CoIP_Workflow start Start: Cell Culture lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing Lysate (with control beads) lysis->preclear incubation Incubation with anti-Grb10 Antibody preclear->incubation capture Capture with Protein A/G Beads incubation->capture wash Wash Steps (Remove non-specific binding) capture->wash elution Elution of Protein Complexes wash->elution analysis Analysis (Western Blot / Mass Spec) elution->analysis end End: Identify Interacting Proteins analysis->end

Caption: A typical workflow for Grb10 co-immunoprecipitation experiments.

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) Protocol for Grb10

This protocol provides a general framework for performing Co-IP to validate the interaction between Grb10 and a putative partner protein.[5][6][7]

  • Cell Lysis:

    • Culture cells to approximately 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate) and determine the protein concentration.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • To 1-2 mg of pre-cleared protein lysate, add 2-5 µg of a high-quality anti-Grb10 antibody. Use a non-specific IgG antibody as a negative control.

    • Incubate overnight at 4°C on a rotator.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a Western blot using primary antibodies against Grb10 and the putative interacting protein.

Western Blotting for Grb10

This protocol describes the general steps for detecting Grb10 protein levels in a sample.[1][8][9]

  • Sample Preparation:

    • Prepare cell or tissue lysates in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Mix an equal amount of protein from each sample with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for Grb10 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

References

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